3-Methoxy-5-methylphenol
説明
Structure
3D Structure
特性
IUPAC Name |
3-methoxy-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTCZLKDULMKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047443 | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3209-13-0 | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-methoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methoxy-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-5-METHYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-5-methylphenol, also known as Orcinol Monomethyl Ether. It is a phenolic compound of interest in various scientific fields due to its potential applications as a versatile building block in organic synthesis and its emerging biological activities. This document details its chemical and physical properties, provides established synthesis protocols, outlines experimental methodologies for evaluating its biological activities, and discusses its potential as a biomarker. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation and detailed experimental procedures.
Introduction
This compound (CAS No: 3209-13-0) is an aromatic organic compound with the chemical formula C₈H₁₀O₂. Structurally, it is a derivative of phenol (B47542) with a methoxy (B1213986) and a methyl group substituted on the benzene (B151609) ring. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrance components.[1] Found in natural sources such as Asiasarum root and oakmoss, it has garnered interest for its potential bioactive properties, including antioxidant and antimicrobial activities.[1] Furthermore, elevated levels of this compound have been detected in the urine of bladder cancer patients, suggesting its potential as a disease biomarker.[1] This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It is very slightly soluble in water but shows good solubility in organic solvents like alcohol and oils.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molecular Weight | 138.16 g/mol | [1][3] |
| CAS Number | 3209-13-0 | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Orcinol monomethyl ether, 3-Hydroxy-5-methoxytoluene, 5-Methoxy-m-cresol | [1][4] |
| Appearance | White to almost white crystalline solid/powder | [1][2] |
| Melting Point | 59-66 °C | [1][2] |
| Boiling Point | 259 °C at 755 Torr | [2] |
| Density | 1.1106 g/cm³ at 15 °C | [2] |
| pKa | 9.70 ± 0.10 (Predicted) | [2] |
| LogP | 2.385 (Estimated) | [2] |
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below.
Method 1: Selective O-methylation of Orcinol
This is a common and efficient laboratory-scale synthesis.
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bladder cancer biomarkers: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure Elucidation of 3-Methoxy-5-methylphenol
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of this compound (CAS No: 3209-13-0). It details the key physicochemical properties and presents a multi-faceted spectroscopic analysis essential for its unambiguous identification. This document includes detailed experimental protocols for major analytical techniques and utilizes diagrams to illustrate the molecule's structure and the logical workflow for its characterization. The information is intended to support researchers in organic synthesis, natural product chemistry, and drug development.
Introduction
This compound, also known by synonyms such as Orcinol (B57675) monomethyl ether and 5-Methoxy-m-cresol, is a phenolic compound with the molecular formula C₈H₁₀O₂.[1][2][3] It serves as a valuable intermediate in organic synthesis and has been identified in natural sources like oakmoss (Evernia prunastri).[4][5] The compound's structure, featuring a phenol, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, gives rise to potential antioxidant and antimicrobial properties, making it a subject of interest in phytochemical and biological studies.[4] Accurate structural confirmation is the foundation of any chemical or biological research, and this guide outlines the standard analytical methodologies for its characterization.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These constants are critical for handling, purification, and characterization.
| Property | Value | Reference |
| CAS Number | 3209-13-0 | [1][6] |
| Molecular Formula | C₈H₁₀O₂ | [1][2][7] |
| Molecular Weight | 138.16 g/mol | [1][2][7] |
| Appearance | White to off-white crystalline powder | [6][7][8] |
| Melting Point | 59 - 66 °C | [4][6][8] |
| IUPAC Name | This compound | [2] |
| Synonyms | Orcinol monomethyl ether, 5-Methoxy-m-cresol | [1][2] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils | [9] |
| pKa | 9.70 ± 0.10 (Predicted) | [7] |
Spectroscopic Data for Structure Elucidation
The structure of this compound is confirmed through the combined interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is characterized by distinct signals for the aromatic, hydroxyl, methoxy, and methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.38 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |
| ~6.1 - 6.2 | Multiplet | 3H | Aromatic Protons (H2, H4, H6) |
| ~3.63 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| ~2.19 | Singlet | 3H | Methyl Protons (-CH₃) |
| Note: Data based on a spectrum recorded in CCl₄.[10] |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-O (Methoxy) |
| ~157 | C-OH (Phenolic) |
| ~141 | C-CH₃ (Aromatic) |
| ~107 | C-H (Aromatic) |
| ~102 | C-H (Aromatic) |
| ~95 | C-H (Aromatic) |
| ~55 | -OCH₃ (Methoxy Carbon) |
| ~22 | -CH₃ (Methyl Carbon) |
| Note: These are predicted chemical shifts, which are consistent with the expected electronic environment of each carbon atom.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and structural features.
| m/z (mass-to-charge ratio) | Interpretation |
| 138 | Molecular Ion (M⁺), confirms the molecular weight |
| 123 | Loss of a methyl group (-CH₃) |
| 109 | Loss of an ethyl group (-C₂H₅) or CHO |
| 107 | Loss of a methoxy radical (-OCH₃) |
| Note: Key fragments observed in GC-MS analysis.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |
| ~3000-2850 | C-H Stretch | Methyl and Methoxy groups |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1200-1000 | C-O Stretch | Aryl Ether and Phenol |
Visualizations
Diagrams are essential for conceptualizing chemical structures and analytical workflows.
Caption: Logical workflow for the structure elucidation of this compound.
Caption: Chemical structure of this compound.
Caption: Conceptual diagram of antioxidant activity via hydrogen atom donation.
Experimental Protocols
Detailed methodologies are crucial for the replication of results. The following are standard protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate the compound from a mixture and obtain its mass spectrum for identification and molecular weight determination.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL, splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the peak corresponding to the compound. Analyze the resulting mass spectrum, noting the molecular ion peak and key fragmentation peaks. Compare the spectrum with a database (e.g., NIST) for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s.
-
-
Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts by comparison with known values and prediction models. Assign the peaks in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal.
-
Acquisition:
-
Mode: ATR.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-O functional groups.
Synthesis Protocol Example
A common method for preparing this compound is through the selective mono-methylation of its precursor, orcinol (5-methylresorcinol).
-
Reaction: Orcinol is reacted with a methylating agent in the presence of a weak base to favor mono-methylation.
-
Procedure Outline:
-
Dissolve anhydrous orcinol (1.0 eq) in dry acetone (B3395972) in a round-bottom flask equipped with a reflux condenser.[6]
-
Add ignited potassium carbonate (a weak base, ~2.0 eq).
-
Add dimethyl sulphate (a methylating agent, ~1.1 eq) dropwise to the stirred suspension.[6]
-
Heat the mixture to reflux for several hours under anhydrous conditions.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, filter the hot solution to remove the inorganic salts and wash the salts with hot acetone.[6]
-
Combine the acetone filtrates and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product (an oil or solid) by column chromatography over silica (B1680970) gel using a suitable eluent system (e.g., chloroform (B151607) or a hexane/ethyl acetate gradient) to yield pure this compound.[6]
-
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 5. oakmoss phenol, 3209-13-0 [thegoodscentscompany.com]
- 6. This compound | 3209-13-0 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound CAS#: 3209-13-0 [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Orcinol Monomethyl Ether (CAS: 3209-13-0)
Foreword: This technical whitepaper provides a comprehensive overview of Orcinol (B57675) Monomethyl Ether (3-methoxy-5-methylphenol), a phenolic compound of significant interest to researchers in organic synthesis, materials science, and drug development. This document details its chemical and physical properties, spectral data, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams as specified.
Core Chemical Identity and Physical Properties
Orcinol Monomethyl Ether, systematically named this compound, is a disubstituted phenol. Its chemical formula is C₈H₁₀O₂.[1][2] It is recognized by the Chemical Abstracts Service (CAS) with the registry number 3209-13-0 .[3][4] The compound is also known by several synonyms, including O-Methylorcinol, 5-Methoxy-m-cresol, and 3-Hydroxy-5-methoxytoluene.[3][5][6]
Physicochemical Data
The key physical and chemical properties of Orcinol Monomethyl Ether are summarized in the table below, providing a baseline for its handling, application, and analysis.
| Property | Value | Reference(s) |
| CAS Number | 3209-13-0 | [3][4] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [3][7] |
| Appearance | White to off-white crystalline solid or powder | [7] |
| Melting Point | 62-66 °C | [7] |
| Boiling Point | 259 °C (at 755 Torr) | [8] |
| Solubility | Very slightly soluble in water; Soluble in alcohol | [8] |
| pKa (Predicted) | 9.70 ± 0.10 | [8] |
| LogP (Predicted) | 1.71 | [9] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [9] |
Spectroscopic Profile
The structural identity of Orcinol Monomethyl Ether is confirmed through various spectroscopic techniques. The expected and reported data are crucial for quality control and experimental analysis.
| Spectroscopy | Characteristic Peaks / Features | Reference(s) |
| ¹H NMR | (CDCl₃, 400 MHz): δ ~6.3 (m, 3H, Ar-H), δ ~4.8 (s, 1H, Ar-OH), δ 3.78 (s, 3H, -OCH₃), δ 2.29 (s, 3H, Ar-CH₃). Note: Peak positions are approximate based on spectral images and structural analysis. | [1] |
| ¹³C NMR | (Predicted): δ ~160 (C-OCH₃), ~156 (C-OH), ~140 (C-CH₃), ~108 (Ar C-H), ~102 (Ar C-H), ~98 (Ar C-H), ~55 (-OCH₃), ~22 (Ar-CH₃). Note: Shifts are predicted based on analogous structures. | [10][11] |
| FT-IR | (cm⁻¹): ~3400 (broad, O-H stretch), ~3000 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1600 & ~1450 (C=C aromatic ring stretch), ~1200-1000 (strong, C-O stretch). | [3] |
| Mass Spec. | (GC-MS, EI): Major fragments at m/z 138 (M⁺), 109, 107. | [3] |
Synthesis Experimental Protocol
A primary and effective route for synthesizing Orcinol Monomethyl Ether involves the selective O-methylation of its precursor, orcinol (5-methylresorcinol).[7] This method provides good yields and avoids the laborious purification steps associated with older procedures.[7]
Selective O-Methylation of Orcinol
This procedure involves the reaction of orcinol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a mild base like potassium carbonate. The solvent of choice is typically dry acetone (B3395972).
Detailed Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The system is protected from atmospheric moisture.
-
Reagent Charging: The flask is charged with anhydrous orcinol (1.0 eq), ignited potassium carbonate (K₂CO₃, ~2.5 eq), and dry acetone.
-
Methylation: The mixture is stirred vigorously while dimethyl sulfate ((CH₃)₂SO₄, ~1.1 eq) is added dropwise from the dropping funnel.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8h), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed from the filtrate under reduced pressure.
-
Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, dilute NaOH solution (to remove unreacted orcinol), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or recrystallization, to yield pure Orcinol Monomethyl Ether.
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the selective O-methylation of orcinol.
Biological Activity and Relevance in Drug Development
Orcinol Monomethyl Ether serves as a valuable scaffold in medicinal chemistry and has demonstrated intrinsic biological activities. Its phenolic structure is key to its function as both a synthetic building block and a bioactive agent.[7]
Antioxidant Activity
As a phenol, Orcinol Monomethyl Ether is a potential antioxidant. The hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[7] This radical-scavenging capability is a foundational property for compounds aimed at mitigating oxidative stress-related pathologies.
Experimental Protocol: DPPH Radical Scavenging Assay The antioxidant capacity can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12][13][14]
-
Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of dilutions of Orcinol Monomethyl Ether and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are also prepared.[12]
-
Reaction: In a 96-well plate, a fixed volume of the DPPH solution (e.g., 100 µL) is added to each well.[12] Then, an equal volume of the test compound dilutions is added. A control well contains only DPPH and methanol.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[12]
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The discoloration from deep violet to yellow indicates the scavenging of the DPPH radical.[14]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (concentration required for 50% inhibition) is determined by plotting inhibition percentage against concentration.[12]
Antimicrobial Activity
Phenolic compounds are well-known for their antimicrobial properties. Orcinol Monomethyl Ether has been shown to possess such activity, which is likely due to its ability to disrupt microbial cell membranes and interfere with essential cellular functions.[7][15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is determined using the broth microdilution method to quantify antimicrobial potency.[15][16]
-
Preparation: A two-fold serial dilution of Orcinol Monomethyl Ether is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[15]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be assessed visually or by using a redox indicator like resazurin.[16]
Role in Drug Discovery
As a functionalized aromatic compound, Orcinol Monomethyl Ether is a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical agents.[7] Its defined structure and reactive sites (the phenolic hydroxyl and the aromatic ring) allow for its incorporation into larger scaffolds to modulate properties such as lipophilicity, target binding, and metabolic stability.
Mechanism of Action and Signaling Pathways
As of the latest literature review, Orcinol Monomethyl Ether has not been identified as a direct modulator of a specific signaling pathway (e.g., NF-κB, MAPK). While some structurally related phenolic compounds have been shown to influence inflammatory pathways like NF-κB, no direct evidence currently links this specific molecule.[][18][19]
The primary described mechanism of its biological action is rooted in its chemical properties as a radical scavenger.
Antioxidant Mechanism Diagram
The diagram below illustrates the hypothesized mechanism of action for the antioxidant activity of Orcinol Monomethyl Ether, a key logical relationship for its biological function.
Safety and Handling
For laboratory and research use, proper safety protocols must be observed.
-
GHS Classification: Orcinol Monomethyl Ether is classified as harmful if swallowed (H302).[3]
-
Handling: Wear suitable personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound is light and air-sensitive.[6][7] It should be stored at room temperature (recommended <15°C), tightly sealed, and preferably under an inert atmosphere (e.g., nitrogen) in a cool, dark place.[6][7]
References
- 1. This compound(3209-13-0) 1H NMR spectrum [chemicalbook.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound | 3209-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 8. This compound CAS#: 3209-13-0 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 18. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
3-Methoxy-5-methylphenol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-5-methylphenol, also known as Orcinol monomethyl ether, is a phenolic compound with demonstrated antioxidant and antimicrobial properties.[1] Its presence in various natural sources, particularly lichens and medicinal plants, makes it a compound of interest for phytochemical research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification. The guide includes structured data, detailed experimental protocols, and workflow diagrams to facilitate further research and development.
Natural Sources of this compound
This compound has been identified as a secondary metabolite in a select number of natural sources. The primary and most well-documented source is the lichen Evernia prunastri, commonly known as oakmoss. It is also found in the roots of Asiasarum species, which are used in traditional medicine, and has been reported in various fungi.[1]
Lichens
-
Evernia prunastri (Oakmoss): This lichen is a significant natural source of this compound. The compound is a key component of oakmoss essential oil, which is widely used in the fragrance industry.[1][2] The concentration of this compound in the essential oil makes E. prunastri the most viable candidate for its isolation.
Plants
-
Asiasarum species: this compound and its glycosides have been isolated from the roots of plants belonging to the Asiasarum genus.[1] These plants have a history of use in traditional medicine, suggesting potential bioactivity for their constituents.
Quantitative Analysis
The quantification of this compound in natural extracts is crucial for assessing the viability of a source and for quality control. Gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) is a highly effective method for this purpose.[2]
| Parameter | Value | Source |
| Analytical Method | Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) | [2] |
| Matrix | Oakmoss (Evernia prunastri) Essential Oil | [2] |
| Linearity Range | 0.01 - 2.0 mg/mL | [2] |
| Correlation Coefficient (r²) | 0.9969 | [2] |
| Limit of Detection (LOD) | 0.07 mg/kg | [2] |
| Recovery Rate | 96.30% - 107.11% | [2] |
Isolation and Purification Protocols
The isolation of this compound from its primary natural source, Evernia prunastri, involves an initial extraction followed by chromatographic purification. The following protocols are based on established methods for the extraction of phenolic compounds from lichens.
Experimental Protocol: Solvent Extraction of Evernia prunastri
This protocol details a standard laboratory procedure for obtaining a crude extract rich in phenolic compounds from E. prunastri.
-
Sample Preparation:
-
Air-dry the thalli of Evernia prunastri in a shaded, well-ventilated area to prevent degradation of metabolites by direct sunlight.
-
Once fully dried, grind the lichen thalli into a fine powder using an electric mill.
-
-
Soxhlet Extraction:
-
Place 50 g of the powdered lichen material into a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Add 500 mL of methanol (B129727) to a round-bottom flask and connect it to the Soxhlet apparatus and a condenser.[2]
-
Heat the solvent to a boil. Allow the extraction to proceed for 24 hours, ensuring continuous cycling of the solvent.
-
-
Concentration:
-
After extraction, filter the methanolic extract to remove any particulate matter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract should be a dark, viscous residue. Dry it completely under a vacuum and store at 4°C until further purification.
-
Experimental Protocol: Column Chromatography Purification
This protocol describes the fractionation of the crude extract to isolate this compound.
-
Preparation of the Column:
-
Use a glass chromatography column (e.g., 50 cm length, 4 cm diameter).
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve 5 g of the crude methanolic extract in a minimal amount of the initial mobile phase (n-hexane:ethyl acetate (B1210297), 95:5 v/v).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (95:5 v/v).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
95:5 (n-hexane:ethyl acetate)
-
90:10
-
85:15
-
80:20
-
70:30
-
50:50
-
100% Ethyl Acetate
-
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis and Compound Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm).
-
Combine fractions that show a prominent spot corresponding to the Rf value of a this compound standard.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified this compound.
-
Assess the purity of the final compound using HPLC or GC-MS. Further purification by recrystallization may be performed if necessary.
-
Visualizations: Workflows and Putative Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and analysis of this compound from Evernia prunastri.
Putative Antioxidant Mechanism
As a phenolic compound, this compound is believed to exert its antioxidant effects primarily through a radical scavenging mechanism, specifically by hydrogen atom donation.
Putative Anti-Inflammatory Signaling Pathway
Based on the known mechanisms of other methoxyphenolic compounds, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.
References
An In-depth Technical Guide on the Antioxidant and Radical Scavenging Capabilities of 3-Methoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of 3-Methoxy-5-methylphenol, a phenolic compound also known as an isomer of creosol. Phenolic compounds are of significant interest in pharmacology and drug development due to their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This document collates quantitative data, details established experimental protocols for assessing antioxidant activity, and visualizes the underlying biochemical mechanisms and pathways.
Introduction to this compound as an Antioxidant
This compound belongs to the family of methoxyphenols and is a structural isomer of creosol. Creosol, chemically known as 2-methoxy-4-methylphenol (B1669609) (p-creosol), is a naturally occurring phenolic compound found in sources like wood tar and creosote.[1] The antioxidant properties of phenolic compounds are primarily attributed to their hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals, and the ability of the aromatic ring to stabilize the resulting phenoxyl radical.[2] this compound shares this fundamental structure, suggesting inherent antioxidant potential. These compounds can exert their effects through direct radical scavenging and by modulating cellular signaling pathways involved in the antioxidant defense system.[3]
Quantitative Antioxidant Activity
The efficacy of an antioxidant is quantified using various in vitro assays that measure its ability to neutralize specific free radicals or reduce oxidized species. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency.[4]
While specific quantitative data for the this compound isomer is not abundant in the reviewed literature, the following tables summarize available data for closely related creosol isomers and other relevant phenolic antioxidants for comparative context.
Table 1: Radical Scavenging Activity of Creosol Isomers
| Isomer | Assay | IC50 Value (µM) |
|---|---|---|
| m-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 6.7[3] |
| p-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 10.16[3] |
| o-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 502[3] |
| m-Cresol | Superoxide Radical (O₂⁻) Scavenging | 153[3] |
| o-Cresol | Superoxide Radical (O₂⁻) Scavenging | 282[3] |
| p-Cresol | Superoxide Radical (O₂⁻) Scavenging | > 4000[3] |
Table 2: Comparative Antioxidant Activity of Phenolic Compounds
| Compound | Assay | IC50 / Potency Metric |
|---|---|---|
| Butylated Hydroxytoluene (BHT) | Chemiluminescence | 8.5 µM[2][5][6] |
| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH Assay | 10.46 ppm[4] |
| Phenolic Compounds (Typical Range) | DPPH Radical Scavenging | 10 - 100 µg/mL[7] |
Mechanisms of Radical Scavenging
Phenolic antioxidants like this compound primarily neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[8]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (Ar-O•) is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.
-
Single Electron Transfer - Proton Transfer (SET-PT): In this two-step process, the phenol (B47542) first donates an electron to the free radical, forming a phenol radical cation ([Ar-OH]•+) and an anion (R⁻). Subsequently, the radical cation transfers a proton to the surrounding medium or the anion to yield the stable phenoxyl radical.
Theoretical studies indicate that in polar solvents, the SPLET (Sequential Proton Loss Electron Transfer) mechanism may be preferred, while SET-PT is favored in the gas phase.[8]
Experimental Protocols for Key Antioxidant Assays
Standardized protocols are essential for the accurate assessment and comparison of antioxidant activities.[3] The following sections detail the methodologies for three widely used in vitro assays.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[3][7]
-
Reagents and Materials:
-
This compound stock solution in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
0.1 mM DPPH solution in the same solvent.
-
96-well microplate.
-
Microplate reader.
-
Standard antioxidant (e.g., Ascorbic acid, Trolox).
-
-
Protocol:
-
Prepare a series of dilutions of the this compound solution and the standard antioxidant.
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard.
-
Add 100 µL of the 0.1 mM DPPH solution to each well. A blank control containing only the solvent and DPPH solution should be included.[4]
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][7]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]
-
Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.[9]
-
This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), leading to decolorization of the solution.[4]
-
Reagents and Materials:
-
7 mM ABTS solution.
-
2.45 mM potassium persulfate solution.
-
Test compound and standard antioxidant (e.g., Trolox).
-
Spectrophotometer.
-
-
Protocol:
-
Preparation of ABTS•+ stock solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Prepare a series of dilutions of the test compound and standard.
-
Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[9]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using a formula similar to the DPPH assay and determine the IC50 value from the dose-response curve.[4]
-
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color.[9]
-
Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
10 mM TPTZ solution in 40 mM HCl.
-
20 mM FeCl₃·6H₂O solution.
-
Test compound.
-
Standard (e.g., FeSO₄ or Trolox).
-
-
Protocol:
-
Preparation of FRAP reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]
-
Prepare a stock solution and a series of dilutions of the test compound.
-
Add a small volume of the test solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[7]
-
Measure the absorbance of the resulting blue solution at 593 nm.[7][9]
-
Quantify the antioxidant capacity by comparing the absorbance values to a standard curve prepared using a known concentration of FeSO₄ or Trolox.[9]
-
Modulation of Cellular Signaling Pathways
Beyond direct scavenging, antioxidants can influence the cellular defense system. A critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which regulates the expression of numerous antioxidant and detoxification genes.[3]
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[3] Upon exposure to oxidative stress or electrophiles (which can be introduced by antioxidants like creosol), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of target genes, initiating their transcription. This leads to an increased synthesis of protective proteins, such as antioxidant enzymes, enhancing the cell's capacity to counteract oxidative damage.[3][4]
Conclusion and Future Directions
This compound, as a member of the creosol family, possesses a chemical structure conducive to significant antioxidant and radical scavenging activity. The data from related isomers and other phenolic compounds provide a strong basis for its potential efficacy. The primary mechanisms of action involve direct neutralization of free radicals via hydrogen or electron donation and the potential modulation of endogenous antioxidant defense pathways like Nrf2-ARE.
For drug development professionals and researchers, further investigation is warranted to generate specific quantitative data for the this compound isomer across a range of standardized assays. Elucidating its specific interactions with cellular signaling pathways will provide a more complete understanding of its biological activity and therapeutic potential. The protocols and frameworks provided in this guide offer a solid foundation for these future research endeavors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Antimicrobial Properties of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial properties of substituted phenols, a class of compounds that has garnered significant interest in the development of new therapeutic agents. This document delves into their mechanisms of action, structure-activity relationships, and quantitative antimicrobial efficacy. Detailed experimental protocols for key evaluation methods are also provided to facilitate further research and development in this field.
Introduction to Substituted Phenols as Antimicrobial Agents
Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. Their inherent antimicrobial properties have been recognized for over a century, with phenol (B47542) itself being one of the earliest disinfectants. The addition of various substituent groups to the phenolic ring can significantly modulate their antimicrobial activity, potency, and spectrum. These modifications offer a versatile scaffold for the design of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[1] This guide will explore the intricacies of how these substitutions influence their biological activity.
Mechanisms of Antimicrobial Action
The antimicrobial activity of substituted phenols is often multifaceted, involving a cascade of events that ultimately lead to microbial cell death or inhibition of growth.[2] The primary mechanisms are detailed below.
Disruption of Cell Membrane Integrity
A primary target of phenolic compounds is the bacterial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, disrupting its structure and function.[2] This leads to:
-
Increased Permeability: The integration of phenolic compounds into the membrane increases its fluidity and permeability, causing the leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.[1][2]
-
Dissipation of Proton Motive Force: The disruption of the membrane potential and pH gradient across the cytoplasmic membrane collapses the proton motive force, which is crucial for ATP synthesis and active transport.
-
Inhibition of Membrane-Bound Enzymes: Phenolic compounds can interact with and inhibit the function of essential membrane-bound enzymes, further compromising cellular processes.
The general mechanism of membrane disruption is illustrated in the diagram below.
Caption: General mechanism of bacterial cell membrane disruption by substituted phenols.
Enzyme Inhibition
Substituted phenols can inhibit the activity of various microbial enzymes, both in the cytoplasm and associated with the cell membrane. This inhibition can occur through several mechanisms:
-
Hydrogen Bonding: The hydroxyl group of the phenol can form hydrogen bonds with the active sites of enzymes, altering their conformation and rendering them inactive.
-
Hydrophobic Interactions: The aromatic ring and any lipophilic substituents can interact with hydrophobic pockets in enzymes, leading to denaturation or inhibition.
-
Chelation of Metal Ions: Some phenolic compounds can chelate metal ions that are essential cofactors for enzymatic activity.
Interaction with Nucleic Acids
Certain phenolic compounds have been shown to interfere with nucleic acid synthesis. Flavonoids, a class of polyphenols, can intercalate between the bases of DNA or inhibit enzymes involved in DNA replication and transcription, such as DNA gyrase.[1][3]
Structure-Activity Relationships (SAR)
The antimicrobial activity of substituted phenols is highly dependent on the nature, position, and number of substituents on the phenolic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent antimicrobial agents.
-
Lipophilicity: Generally, increasing the lipophilicity of the phenol by adding alkyl or halogen substituents enhances its antimicrobial activity up to a certain point. This is because increased lipophilicity facilitates the partitioning of the molecule into the bacterial cell membrane. However, excessive lipophilicity can lead to poor water solubility and reduced bioavailability.
-
Position of Substituents: The position of the substituent on the aromatic ring can influence its activity. For example, the relative position of the hydroxyl group to other substituents can affect hydrogen bonding capabilities and overall molecular conformation.
-
Nature of Substituents:
-
Alkyl Groups: Increasing the length of an alkyl chain generally increases antimicrobial activity.
-
Halogens: The introduction of halogens (e.g., chlorine, bromine) often enhances antimicrobial potency due to their electron-withdrawing nature and contribution to lipophilicity.
-
Hydroxyl Groups: The number and position of additional hydroxyl groups can influence activity. For instance, some polyphenolic compounds exhibit potent antimicrobial effects.[1]
-
Allyl Groups: The presence of an allyl group can increase the potency against planktonic bacteria.[2]
-
The logical relationship of key structural features to antimicrobial activity is depicted below.
Caption: Key structure-activity relationships for substituted phenols.
Quantitative Antimicrobial Data
The antimicrobial efficacy of substituted phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various substituted phenols against common Gram-positive and Gram-negative bacteria.
Table 1: MIC Values of Selected Substituted Phenols against Gram-Positive Bacteria
| Compound | Substituent(s) | Staphylococcus aureus (µg/mL) | Bacillus cereus (µg/mL) |
| Thymol | 2-isopropyl-5-methyl | 7 | 7 |
| Carvacrol | 5-isopropyl-2-methyl | 15 | 30 |
| Eugenol | 4-allyl-2-methoxy | - | - |
| Rhein | 1,8-dihydroxy-3-carboxy-anthraquinone | 7.8–31.25 | - |
| (S)-falcarinol | - | 12.5 | 18.8 |
Data compiled from multiple sources.[4]
Table 2: MIC Values of Selected Substituted Phenols against Gram-Negative Bacteria
| Compound | Substituent(s) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Salmonella Typhimurium (µg/mL) |
| Thymol | 2-isopropyl-5-methyl | 7 | - | 3 |
| Carvacrol | 5-isopropyl-2-methyl | 30 | - | 15 |
| Ferulic acid | 4-hydroxy-3-methoxycinnamic acid | 100-1250 | 100-1250 | - |
| Gallic acid | 3,4,5-trihydroxybenzoic acid | 500-2000 | 500-2000 | - |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Accurate and reproducible evaluation of antimicrobial activity is paramount in the development of new drugs. The following are detailed protocols for two standard assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compound stock solution
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no bacteria)
-
Standard antibiotic (optional, for comparison)
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control.
-
Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well (except the negative control well). The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.
Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Sterile culture tubes or flasks
-
Appropriate broth medium
-
Bacterial culture in logarithmic growth phase
-
Test compound at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth control (no compound)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Preparation: a. Prepare tubes with broth containing the test compound at the desired concentrations. Include a growth control tube without the compound.
-
Inoculation: a. Inoculate each tube with the bacterial culture to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquot in sterile saline or PBS. c. Plate a known volume of each dilution onto agar plates.
-
Incubation and Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: a. Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
Caption: Workflow for a time-kill kinetic assay.
Synthesis of Substituted Phenols
The synthesis of substituted phenols with potential antimicrobial activity often involves standard organic chemistry reactions. The specific methods depend on the desired substitution pattern.
Friedel-Crafts Alkylation and Acylation
These reactions are commonly used to introduce alkyl and acyl groups, respectively, onto the aromatic ring of a phenol. The hydroxyl group is typically protected prior to the reaction to prevent it from interfering.
Halogenation
Direct halogenation of phenols can be achieved using various reagents, such as elemental halogens (e.g., Br2, Cl2) or N-halosuccinimides (NBS, NCS). The reaction conditions can be controlled to favor mono-, di-, or tri-substitution.
Nitration and Subsequent Reduction
Nitration of the phenolic ring followed by reduction of the nitro group to an amine provides a route to aminophenols, which can serve as precursors for further derivatization.
A general overview of synthetic strategies is presented below.
Caption: Common synthetic routes to substituted phenols.
Conclusion
Substituted phenols represent a promising class of antimicrobial agents with diverse mechanisms of action and tunable properties based on their substitution patterns. This guide has provided a comprehensive overview of their antimicrobial characteristics, including detailed mechanisms, structure-activity relationships, and quantitative data. The provided experimental protocols serve as a foundation for researchers to further explore and develop novel phenolic compounds in the ongoing effort to combat infectious diseases. The versatility of their synthesis and their broad-spectrum activity make substituted phenols a valuable area for continued investigation in the field of drug discovery.
References
- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 3. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
A Technical Guide to the Spectroscopic Interpretation of 3-Methoxy-5-methylphenol
This guide provides an in-depth analysis of the spectroscopic data for 3-Methoxy-5-methylphenol (CAS RN: 3209-13-0), a key intermediate in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
-
Systematic Name: this compound
-
Synonyms: 5-Methoxy-m-cresol, Orcinol monomethyl ether[2]
-
Molecular Formula: C₈H₁₀O₂[1]
-
Molecular Weight: 138.17 g/mol [1]
Spectroscopic Data
The structural elucidation of this compound is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1]
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.2-6.4 | Multiplet | 3H | Aromatic Protons (H-2, H-4, H-6) |
| ~4.5-5.5 | Singlet (broad) | 1H | Phenolic Hydroxyl Proton (-OH) |
| ~3.75 | Singlet | 3H | Methoxy Protons (-OCH₃) |
| ~2.25 | Singlet | 3H | Methyl Protons (-CH₃) |
| Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.[1] |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C-O (Methoxy) |
| ~159 | C-O (Phenolic) |
| ~141 | C-C (Methyl-substituted) |
| ~107 | Aromatic CH |
| ~102 | Aromatic CH |
| ~99 | Aromatic CH |
| ~55 | Methoxy Carbon (-OCH₃) |
| ~21 | Methyl Carbon (-CH₃) |
| Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic -OH |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1275-1200 | C-O stretch | Aryl Ether |
| 1150-1085 | C-O stretch | Phenol |
| Table 3: Characteristic IR Absorption Bands for this compound. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[1]
| m/z Ratio | Interpretation |
| 138 | Molecular Ion [M]⁺ |
| 123 | [M - CH₃]⁺ |
| 109 | [M - CH₂O + H]⁺ or [M - C₂H₅]⁺ |
| 107 | [M - OCH₃]⁺ |
| Table 4: Key Mass Spectrometry Fragmentation Data for this compound.[3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300).[3][4]
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃).[5]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Sample Preparation: For solid samples, a KBr disc or nujol mull can be prepared. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CHCl₃) and a thin film cast onto a salt plate (e.g., NaCl or KBr).[3][5]
-
Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted.
Mass Spectrometry
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like this compound.[1] High-Resolution Mass Spectrometry (HRMS) can be performed using techniques like ESI-QTOF for accurate mass determination.[3]
-
GC-MS Protocol:
-
Sample Introduction: A dilute solution of the sample is injected into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., SOLGel-Wax).[6] The oven temperature is programmed to elute the components.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Data Interpretation.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. This compound | 3209-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound(3209-13-0) 1H NMR spectrum [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methoxy-5-methylphenol (also known as orcinol (B57675) monomethyl ether). Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices, which is essential in fields ranging from natural product chemistry to drug metabolism studies. This document outlines the principal fragmentation pathways, presents quantitative data in a clear format, and provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Core Concepts of this compound Fragmentation
Under electron ionization, this compound undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is dictated by the relative stability of the resulting fragment ions and neutral losses, primarily influenced by the methoxy (B1213986) and hydroxyl functional groups on the aromatic ring.
The fragmentation of this compound is characterized by several key processes common to substituted phenols and anisoles. These include the loss of a methyl radical (•CH₃) from the methoxy group, cleavage of the C-O bond of the ether, and rearrangements followed by the loss of neutral molecules such as carbon monoxide (CO) and formaldehyde (B43269) (CH₂O). The most prominent fragmentation pathway for many methoxy-substituted aromatic compounds involves the loss of a formyl radical (•CHO).
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The molecular ion is typically observed, and its fragmentation leads to several diagnostic ions. The quantitative data for the major fragments are summarized in the table below.
| m/z | Proposed Fragment Structure | Common Neutral Loss |
| 138 | [C₈H₁₀O₂]⁺• (Molecular Ion) | - |
| 123 | [C₇H₇O₂]⁺ | •CH₃ |
| 109 | [C₇H₉O]⁺ | •CHO |
| 107 | [C₇H₇O]⁺ | •OCH₃ |
| 95 | [C₆H₇O]⁺ | •CH₃, CO |
| 77 | [C₆H₅]⁺ | C₂H₂O₂ |
Proposed Fragmentation Pathway
The fragmentation of this compound begins with the formation of the molecular ion at m/z 138. One of the primary fragmentation routes for anisole-containing compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable ion. Subsequent loss of carbon monoxide is a common feature in the fragmentation of phenolic compounds.
The major observed fragments in the mass spectrum of this compound can be rationalized through the following pathways:
-
Formation of the m/z 123 ion: This ion is formed by the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation of methoxy-substituted aromatic compounds.
-
Formation of the m/z 109 ion: This significant fragment likely arises from the loss of a formyl radical (•CHO) from the molecular ion.
-
Formation of the m/z 107 ion: This fragment can be formed by the loss of a methoxy radical (•OCH₃) from the molecular ion.
-
Formation of the m/z 95 ion: This ion can be formed from the m/z 123 fragment through the loss of a neutral carbon monoxide (CO) molecule.
-
Formation of the m/z 77 ion: The phenyl cation is a common fragment in the mass spectra of aromatic compounds.
Experimental Protocol: GC-MS Analysis
The following protocol provides a standard method for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS).
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate. Prepare working standards by serial dilution of the stock solution.
-
Sample Extraction (for complex matrices): For samples such as plant extracts or biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of phenolic compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injector: Set to 250 °C. Operate in splitless mode for trace analysis or with a suitable split ratio for more concentrated samples.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
Identify the peak corresponding to this compound based on its retention time and by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST, Wiley).
-
For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity, monitoring the characteristic ions (e.g., m/z 138, 109, 107).
An In-depth Technical Guide on the Solubility and Stability of 3-Methoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylphenol, also known as Orcinol monomethyl ether, is a phenolic compound of significant interest in organic synthesis and life science research. Its utility as a building block for more complex molecules, including pharmaceutical intermediates and fragrance ingredients, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, along with detailed experimental protocols for their determination.
While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established methodologies for characterizing phenolic compounds. These protocols can be readily adapted by researchers to generate the specific data required for their applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [2] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 59-68 °C | [3] |
| Boiling Point | 259 °C at 755 Torr | [4] |
| pKa (Predicted) | 9.70 ± 0.10 | [4][5] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. Based on available data, this compound exhibits the qualitative solubility characteristics outlined in Table 2.
Data Presentation
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | [4][5] |
| Alcohol (e.g., Ethanol) | Soluble | [4][5] |
| Oils | Soluble | [4][5] |
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol (B129727), DMSO, acetone)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.
-
-
Quantification:
-
Analyze the diluted sample using a validated stability-indicating HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of this compound in the solvent by applying the dilution factor.
-
Logical Workflow for Solubility Determination:
Stability Profile
Understanding the stability of this compound is crucial for its handling, storage, and formulation. It is reported to be light and air-sensitive, and as a phenolic compound, its stability is expected to be influenced by pH, temperature, and oxidative conditions.
Data Presentation
Specific quantitative stability data, such as degradation rate constants under various conditions, are not available in the literature. Table 3 outlines the expected stability behavior based on the general properties of phenolic compounds and provides the recommended storage conditions.
Table 3: Stability Profile and Recommended Storage for this compound
| Condition | Expected Stability Behavior / Recommendation | Reference |
| pH | More stable in acidic to neutral conditions. Susceptible to oxidation at alkaline pH. | [9] |
| Temperature | Degradation is expected to increase with temperature. | [9] |
| Light | Light-sensitive; exposure can induce photochemical degradation. | [1] |
| Air/Oxygen | Air-sensitive; susceptible to oxidation. | [1] |
| Recommended Storage | Store at room temperature (recommended <15°C) in a cool, dark place under an inert gas. | [1] |
Experimental Protocol: Forced Degradation Studies
Forced degradation (stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[10]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber with controlled light exposure (UV and visible)
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[10]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.[10]
-
Oxidative Degradation: Treat the stock solution with a dilute solution of H₂O₂ (e.g., 3%) at room temperature for a defined period.[11]
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., ICH Q1B compliant) for a specified duration, alongside a dark control sample.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.
-
Use a PDA detector to check for peak purity and a MS detector to help identify the degradation products.
-
Experimental Workflow for Forced Degradation Studies:
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. While quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols offer a robust framework for researchers to determine these critical parameters. A comprehensive understanding of the solubility and stability profile is paramount for the successful application of this compound in research and development, particularly in the pharmaceutical and chemical industries. The methodologies outlined herein will enable the generation of reliable data to guide formulation development, define appropriate storage and handling procedures, and ensure the overall quality and efficacy of products derived from this versatile compound.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound CAS#: 3209-13-0 [m.chemicalbook.com]
- 5. 3209-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. scribd.com [scribd.com]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methoxy-m-cresol for Researchers and Drug Development Professionals
Introduction
5-Methoxy-m-cresol, also known as 3-methoxy-5-methylphenol or Orcinol monomethyl ether, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] This methoxyphenolic derivative has garnered interest in various scientific fields, including organic synthesis and materials science, and is beginning to be explored for its potential biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-m-cresol, detailed experimental protocols, and an exploration of its potential applications in research and drug development.
Physicochemical Properties
5-Methoxy-m-cresol is a white to off-white crystalline solid at room temperature.[1][2] Its core structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a methyl group, and a methoxy (B1213986) group at positions 1, 3, and 5, respectively.
Physical Properties
A summary of the key physical properties of 5-Methoxy-m-cresol is presented in Table 1. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 62-66 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Very slightly soluble in water; Soluble in alcohol and oils. | [3][4] |
| pKa | 9.70 ± 0.10 (Predicted) | [4] |
| CAS Number | 3209-13-0 | [5] |
Chemical Properties
The chemical reactivity of 5-Methoxy-m-cresol is largely dictated by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy, and the methyl groups. The aromatic ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and methoxy groups.[1]
Antioxidant Activity: As a phenolic compound, 5-Methoxy-m-cresol is suggested to exhibit antioxidant properties. The phenolic hydroxyl group can act as a hydrogen donor to neutralize free radicals, thus mitigating oxidative stress.[1]
Antimicrobial Activity: There is evidence to suggest that 5-Methoxy-m-cresol possesses antimicrobial properties, with a proposed mechanism involving the disruption of microbial cell membranes.[1]
Experimental Protocols
This section details the experimental procedures for the synthesis of 5-Methoxy-m-cresol and the determination of its key physical properties.
Synthesis of 5-Methoxy-m-cresol
A common method for the synthesis of 5-Methoxy-m-cresol is through the hydrolysis of a salicylate (B1505791) precursor.[6]
Procedure:
-
1.0 g of methyl 4-methoxy-6-methyl-salicylate is combined with 35 ml of a 15% aqueous potassium hydroxide (B78521) solution.
-
The mixture is heated under reflux for 8 hours.
-
After cooling, the reaction mixture is acidified using dilute hydrochloric acid.
-
The product is then extracted with ethyl acetate.
-
The organic layer is collected, and the solvent is evaporated to yield this compound.[6]
A diagram illustrating the general workflow for this synthesis is provided below.
Determination of Melting Point
The melting point of an organic solid can be determined using a capillary tube method with a melting point apparatus.
Procedure:
-
A small amount of finely powdered 5-Methoxy-m-cresol is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly and evenly.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Determination of Solubility
The solubility of 5-Methoxy-m-cresol in various solvents can be determined qualitatively.
Procedure:
-
Add a small, measured amount of 5-Methoxy-m-cresol to a test tube.
-
Add a small volume of the desired solvent (e.g., water, ethanol, acetone, DMSO) to the test tube.
-
Agitate the mixture vigorously for a set period.
-
Observe whether the solid dissolves completely, partially, or not at all.
-
The process can be repeated with increasing amounts of solvent to estimate the solubility.
Determination of pKa
The acid dissociation constant (pKa) of a phenolic compound like 5-Methoxy-m-cresol can be determined experimentally using spectrometric titration.
Procedure:
-
Prepare a solution of 5-Methoxy-m-cresol in a suitable solvent system (e.g., acetonitrile-water mixture).
-
Record the UV-Vis absorption spectrum of the solution.
-
Titrate the solution by adding small increments of a strong base (e.g., NaOH) and record the pH and the UV-Vis spectrum after each addition.
-
The changes in the absorption spectrum at different pH values can be used to calculate the pKa. Phenolic compounds and their corresponding phenoxide ions have distinct absorption spectra.
Biological Activity and Potential Applications
While research into the biological effects of 5-Methoxy-m-cresol is still in its early stages, preliminary findings suggest potential applications stemming from its antioxidant and antimicrobial properties.
Antioxidant Mechanism
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. This process is a key mechanism for mitigating oxidative stress, which is implicated in a wide range of diseases.
Antimicrobial Mechanism
The antimicrobial activity of phenolic compounds is often linked to their ability to interact with and disrupt the cell membranes of microorganisms. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Applications in Drug Development
The antioxidant and antimicrobial properties of 5-Methoxy-m-cresol and its derivatives make them interesting candidates for further investigation in drug discovery. As a versatile building block, it can be modified to create a library of compounds for screening against various therapeutic targets.[1] Its reported presence in traditional medicines also suggests a basis for exploring its pharmacological potential.[1]
Safety and Handling
5-Methoxy-m-cresol is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored at room temperature in a cool, dark place under an inert atmosphere, as it is sensitive to light and air.[1]
Conclusion
5-Methoxy-m-cresol is a phenolic compound with defined physicochemical properties and potential for biological activity. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring its synthesis, characterization, and therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and potential role in the development of new therapeutic agents.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound CAS#: 3209-13-0 [m.chemicalbook.com]
- 4. 3209-13-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Unlocking the Potential of 3-Methoxy-5-methylphenol as a Novel Biomarker in Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel, non-invasive biomarkers is a critical frontier in oncology. This technical guide explores the emerging potential of 3-Methoxy-5-methylphenol, a volatile organic compound (VOC), as a biomarker in cancer research. While research is in its early stages, preliminary evidence, particularly in bladder cancer, suggests that this small molecule could play a significant role in future diagnostic and therapeutic strategies. This document provides a comprehensive overview of the current state of knowledge, including its chemical properties, evidence as a biomarker, potential signaling pathway interactions, and detailed experimental protocols for its detection and analysis.
Introduction to this compound
This compound, also known as orcinol (B57675) monomethyl ether or 3-hydroxy-5-methoxytoluene, is a phenolic compound with the molecular formula C₈H₁₀O₂.[1] It is a naturally occurring substance found in various plants, such as those from the Asiasarum genus, and lichens like Evernia prunastri (oakmoss).[1] Historically, it has been of interest in organic synthesis and has been noted for its antioxidant properties, attributed to the hydrogen-donating capability of its phenolic hydroxyl group.[1] Recently, its presence in biological samples from cancer patients has drawn the attention of the research community.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| CAS Number | 3209-13-0 | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Synonyms | Orcinol monomethyl ether, 3-Hydroxy-5-methoxytoluene, 5-Methoxy-m-cresol | [2][3] |
This compound as a Cancer Biomarker
The primary impetus for investigating this compound in oncology stems from its identification as a potential biomarker for bladder cancer. A study analyzing volatile organic compounds in the urine of bladder cancer patients and healthy controls identified this compound as one of six promising candidate biomarkers. This finding suggests that altered metabolic processes within cancer cells may lead to the production and excretion of this compound, making it a detectable signal of disease.
As a VOC, this compound holds the promise of non-invasive detection through methods such as urinalysis or breath analysis, which could significantly improve early-stage cancer screening and patient monitoring.
Potential Signaling Pathways in Cancer
While direct studies on the interaction of this compound with specific cancer signaling pathways are currently limited, research on its structural analogs and natural sources provides valuable insights into its potential mechanisms of action. The evidence points towards a possible role in modulating key pathways involved in cell proliferation, survival, and apoptosis.
Hypothetical Involvement in PI3K/Akt/mTOR and MAPK/ERK Pathways
Based on studies of closely related compounds, it is hypothesized that this compound may exert anti-cancer effects by interfering with the PI3K/Akt/mTOR and MAPK/ERK signaling cascades. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.
A structural analog, 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) , has been shown to inhibit the mTOR/pAkt pathway in lung cancer cells, leading to autophagic cell death and suppression of cancer stem cells.[4] Another analog, 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one , induces apoptosis in leukemia cells through the p38 MAPK signaling pathway .[5] Furthermore, extracts from Evernia prunastri, a natural source of this compound, have been demonstrated to regulate key proteins in the MAP kinase pathways .[6][7]
These findings suggest that the methoxy (B1213986) and hydroxyl substitutions on the phenolic ring, common to these molecules, may be crucial for their interaction with components of these signaling pathways.
Experimental Protocols
Accurate and reproducible detection and quantification of this compound in biological matrices are paramount for its validation as a biomarker. The following are detailed methodologies for its analysis.
Sample Preparation from Urine
This protocol is adapted from methods for analyzing VOCs in urine.
-
Collection: Collect mid-stream urine samples in sterile containers.
-
Storage: For short-term storage (up to 24 hours), keep samples at 4°C. For long-term storage, aliquot and freeze at -80°C.
-
Preparation for Analysis:
-
Thaw frozen samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to remove cellular debris.
-
Transfer a precise volume (e.g., 5 mL) of the supernatant to a headspace vial.
-
Add a saturated solution of sodium chloride (e.g., 1.5 g) to increase the volatility of the analytes.
-
Add an appropriate internal standard for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole, triple quadrupole, or time-of-flight).
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber: Use a fiber suitable for polar/volatile compounds (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Incubation: Incubate the sample vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with agitation to allow analytes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the VOCs.
-
-
Gas Chromatography:
-
Injection: Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250°C).
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to elute all compounds.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Identification: Compare the obtained mass spectrum and retention time with those of an authentic standard of this compound and with spectral libraries (e.g., NIST).
-
| GC-MS Parameter | Suggested Value |
| SPME Fiber | DVB/CAR/PDMS |
| Incubation Temp. | 60°C |
| Extraction Time | 30 min |
| GC Inlet Temp. | 250°C |
| Column | DB-5ms (or equivalent) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 40°C (2 min), ramp 10°C/min to 280°C (5 min hold) |
| Ionization Mode | Electron Impact (70 eV) |
| MS Acquisition | Full Scan (m/z 40-400) and/or SIM/MRM |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS can be an alternative or complementary technique, particularly for less volatile compounds or if derivatization is to be avoided.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Orbitrap or Q-TOF).
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) of the urine sample to concentrate the analyte and remove interfering matrix components.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes to determine the optimal ionization.
-
Acquisition Mode: Similar to GC-MS, use full scan for identification and SIM/MRM for quantification.
-
Identification and Quantification: Based on the retention time and mass-to-charge ratio (m/z) of the parent and product ions, compared to a standard.
-
Future Perspectives and Conclusion
The identification of this compound as a potential urinary biomarker for bladder cancer is a promising development in the field of non-invasive cancer diagnostics. However, further research is imperative to validate this finding in larger, multi-center cohorts and to explore its relevance in other malignancies.
A critical area for future investigation is the elucidation of the precise role of this compound in cancer cell signaling. Studies on its direct effects on pathways such as PI3K/Akt/mTOR and MAPK/ERK are needed to move beyond the current hypotheses based on structural analogs. Understanding its mechanism of action could not only solidify its position as a biomarker but also open avenues for novel therapeutic interventions.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical combinations of lichen Evernia prunastri (L.) Ach. reduce drug resistance to temozolomide but not to paclitaxel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemical combinations of lichen Evernia prunastri (L.) Ach. reduce drug resistance to temozolomide but not to paclitaxel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methoxy-5-methylphenol from Orcinol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-methoxy-5-methylphenol, a valuable intermediate in organic synthesis and drug discovery, starting from the readily available precursor, orcinol (B57675) (5-methylresorcinol). Two synthetic strategies are discussed: a high-yield, two-step method involving the formation and subsequent selective mono-demethylation of orcinol dimethyl ether, and a direct selective mono-O-methylation of orcinol. Detailed experimental protocols, including reagent stoichiometry, reaction conditions, and purification procedures, are provided. Quantitative data is summarized in tabular format for clarity. Additionally, visual representations of the reaction pathway and experimental workflow are presented using Graphviz diagrams to facilitate a deeper understanding of the processes.
Introduction
This compound, also known as orcinol monomethyl ether, is a key building block in the synthesis of a variety of more complex organic molecules, including natural products, fragrance ingredients, and pharmaceutical intermediates. Its structure, featuring a phenol (B47542), a methoxy (B1213986) group, and a methyl group on an aromatic ring, allows for diverse functionalization. The selective synthesis of this mono-methylated phenol from the symmetric di-phenol, orcinol, presents a common challenge in organic chemistry: achieving regioselectivity. This application note details reliable methods to achieve this transformation efficiently.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Orcinol (monohydrate) | C₇H₈O₂·H₂O | 142.15 | 56-61 | 290 | |
| 3,5-Dimethoxytoluene (B1218936) (Orcinol dimethyl ether) | C₉H₁₂O₂ | 152.19 | - | 214-215 | |
| This compound | C₈H₁₀O₂ | 138.16 | 62-66[1] | 156-158 (25 mmHg) |
Table 2: Summary of a High-Yield, Two-Step Synthesis Protocol
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Typical Yield |
| 1 | Exhaustive Methylation | Orcinol, Dimethyl sulfate (B86663), Potassium carbonate | Acetone | 4 hours (reflux) | 94-96% (of dimethyl ether) |
| 2 | Selective Mono-demethylation | Orcinol dimethyl ether, Ethanethiol (B150549), Sodium hydride | N,N-Dimethylformamide (DMF) | 3 hours (reflux) | 81-88% (of mono-methyl ether) |
Reaction Signaling Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: High-Yield, Two-Step Synthesis of this compound
This method, adapted from a procedure in Organic Syntheses, provides a reliable and high-yielding route to the desired product by avoiding the challenges of selective mono-methylation.
Step 1: Synthesis of 3,5-Dimethoxytoluene (Orcinol Dimethyl Ether)
-
Apparatus Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 124 g (0.984 mole) of anhydrous potassium carbonate and 410 mL of acetone.
-
Addition of Orcinol: To the stirred suspension, add 42.6 g (0.344 mole) of orcinol monohydrate.
-
Addition of Dimethyl Sulfate: From the dropping funnel, add 94.5 g (0.750 mole) of dimethyl sulfate over a period of 2 minutes. An exothermic reaction will cause the mixture to reflux.
-
Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
-
Reflux: Once the initial exothermic reaction subsides (typically after 15-20 minutes), heat the mixture to a gentle reflux and maintain for 4 hours.
-
Work-up:
-
Arrange the condenser for distillation and remove approximately 200 mL of acetone.
-
Cool the reaction mixture and add 50 mL of concentrated aqueous ammonia (B1221849) to quench any unreacted dimethyl sulfate. Stir and heat for 10 minutes.
-
Dilute the mixture with water to a total volume of about 750 mL.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two 150-mL portions of ether.
-
Combine the organic layers and wash with 50 mL of water, followed by two 50-mL portions of 3 N sodium hydroxide (B78521) solution, and finally with 50 mL of saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and evaporate the solvent.
-
Distill the residue under reduced pressure to yield 42.9–43.7 g (94–96%) of orcinol dimethyl ether as a colorless oil. The boiling point is 133–135 °C at 40 mmHg.
-
Step 2: Selective Mono-demethylation to this compound
-
Apparatus Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a solution of sodium ethanethiolate by adding 28 mL (0.38 mole) of ethanethiol to a suspension of 16.7 g (0.35 mole) of sodium hydride (57% dispersion in oil) in 250 mL of anhydrous N,N-dimethylformamide (DMF).
-
Caution: Sodium hydride is a flammable solid and reacts violently with water. Ethanethiol has a strong, unpleasant odor.
-
-
Addition of Dimethyl Ether: To the prepared sodium ethanethiolate solution, add 45.6 g (0.30 mole) of the 3,5-dimethoxytoluene synthesized in Step 1.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction mixture and pour it into 1.8 L of cold water.
-
Extract the aqueous mixture with two 250-mL portions of petroleum ether to remove any unreacted starting material; discard these extracts.
-
Acidify the aqueous layer with 330 mL of ice-cold 4 N hydrochloric acid.
-
Extract the acidified aqueous layer with three 250-mL portions of ether.
-
Combine the ether extracts, wash with 100 mL of saturated aqueous sodium chloride, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and evaporate the solvent.
-
Distill the residue under reduced pressure to yield 28–30.5 g (81–88%) of this compound. The boiling point is 156–158 °C at 25 mmHg. The product will solidify upon cooling.
-
For higher purity, the solid product can be recrystallized from a benzene-petroleum ether mixture to yield off-white prisms with a melting point of 61–62 °C.
-
Protocol 2: Direct Selective Mono-O-methylation of Orcinol (Alternative Method)
This method offers a more direct route but requires careful control of stoichiometry to minimize the formation of the di-methylated byproduct. Yields are typically lower and purification can be more challenging.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve orcinol in dry acetone.
-
Addition of Reagents: Add 1.0 to 1.1 molar equivalents of ignited potassium carbonate. While stirring, slowly add 1.0 molar equivalent of dimethyl sulfate.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to maximize the formation of the mono-methylated product.
-
Work-up and Purification:
-
Follow the work-up procedure described in Protocol 1, Step 1.
-
Purification is typically achieved by fractional distillation under reduced pressure to separate the unreacted orcinol, the desired mono-methylated product, and the di-methylated byproduct. Column chromatography on silica (B1680970) gel can also be employed.
-
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from orcinol can be effectively achieved through two primary routes. The direct selective mono-methylation offers a shorter pathway but poses challenges in controlling selectivity and in purification. A more robust and higher-yielding approach is the two-step synthesis involving exhaustive methylation to 3,5-dimethoxytoluene followed by a selective mono-demethylation. The detailed protocols provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be strictly adhered to, particularly when handling hazardous reagents such as dimethyl sulfate and sodium hydride.
References
Selective O-methylation of 5-methylresorcinol experimental protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the selective mono-O-methylation of 5-methylresorcinol (also known as orcinol) to produce 3-methoxy-5-methylphenol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The protocols described herein utilize two common methylating agents: dimethyl sulfate (B86663) and dimethyl carbonate, highlighting different approaches to achieving regioselectivity.
Introduction
5-Methylresorcinol is a dihydric phenol (B47542) with two hydroxyl groups that can be methylated. Selective mono-methylation is often desired to yield this compound, a valuable building block in organic synthesis.[1] The primary challenge in this synthesis is to control the reaction to favor the formation of the mono-methylated product over the di-methylated byproduct and to prevent C-alkylation. The choice of methylating agent, base, solvent, and reaction conditions plays a crucial role in achieving high selectivity and yield.[1][2]
Data Presentation: Comparison of Methylation Methods
The following table summarizes quantitative data for two common methods for the selective O-methylation of 5-methylresorcinol.
| Method | Methylating Agent | Base | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) | Reference |
| Method 1 | Dimethyl sulfate | Potassium carbonate | Acetone (B3395972) (dry) | None | Reflux | Not specified | 65-75 | [1] |
| Method 2 (General) | Dimethyl carbonate | Cesium carbonate | Dimethyl carbonate | None | 120-160 °C | 4 h | Good | [3][4] |
| Method 3 (PTC) | Dimethyl carbonate | Potassium carbonate | Not specified | TBAB | 90-100 °C | 5 h | Up to 99 (for p-cresol) | [5] |
Note: Yields for Method 2 and 3 are based on general procedures for phenols and may vary for 5-methylresorcinol.
Experimental Protocols
Method 1: Selective O-methylation using Dimethyl Sulfate
This protocol is a well-established laboratory-scale procedure for the synthesis of this compound.[1]
Materials:
-
5-methylresorcinol (orcinol), anhydrous
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), ignited
-
Acetone, dry
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous 5-methylresorcinol in dry acetone.
-
Addition of Base: Add ignited potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion.[1]
-
Addition of Methylating Agent: While stirring, slowly add dimethyl sulfate to the reaction mixture. An exothermic reaction may occur.
-
Reaction: Heat the mixture to reflux and maintain the reflux for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).
-
Workup:
-
After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the acetone using a rotary evaporator.
-
To the residue, add water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Method 2: Selective O-methylation using Dimethyl Carbonate (A "Green" Alternative)
Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly alternative to dimethyl sulfate.[3][4][5] This method can be performed with or without a phase-transfer catalyst.
Materials:
-
5-methylresorcinol (orcinol)
-
Dimethyl carbonate (DMC)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium (B224687) bromide (TBAB) (optional, for PTC method)
-
Autoclave or sealed reaction vessel
-
Heating and stirring apparatus
Procedure (High Temperature):
-
Reaction Setup: In a high-pressure reaction vessel or autoclave, combine 5-methylresorcinol, dimethyl carbonate (which acts as both solvent and reagent), and a catalytic amount of cesium carbonate. The use of Cs₂CO₃ has been shown to be very effective.[3]
-
Reaction: Seal the vessel and heat the mixture to 120-160 °C with vigorous stirring for approximately 4 hours.[3]
-
Workup and Purification: Follow the workup and purification steps outlined in Method 1.
Procedure (with Phase-Transfer Catalyst):
-
Reaction Setup: In a round-bottom flask, combine 5-methylresorcinol, dimethyl carbonate, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
Reaction: Heat the mixture to 90-100 °C with stirring for approximately 5 hours.[5]
-
Workup and Purification: Follow the workup and purification steps outlined in Method 1. The catalyst can often be recovered and reused.[5]
Mandatory Visualization
Caption: Experimental workflow for the selective O-methylation of 5-methylresorcinol.
Signaling Pathways and Logical Relationships
Caption: Simplified reaction pathway for selective O-methylation.
References
Application Notes and Protocols: 3-Methoxy-5-methylphenol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylphenol, also known as orcinol (B57675) monomethyl ether, is a valuable and versatile intermediate in the field of organic synthesis. Its unique structural features, including a reactive phenolic hydroxyl group, a methoxy (B1213986) group amenable to demethylation, and an activated aromatic ring, make it a strategic starting material for the synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key precursors for cannabinoids, diaryl ether-based compounds, and potential pharmaceutical and fragrance ingredients.
Key Applications and Synthetic Pathways
This compound serves as a crucial building block in several important synthetic transformations, including demethylation to form olivetol (B132274) (a precursor to cannabinoids), Friedel-Crafts acylation for the introduction of side chains, and coupling reactions such as Ullmann condensation and Suzuki-Miyaura coupling to form biaryl and diaryl ether structures. These pathways open access to a diverse range of molecular scaffolds with significant biological and commercial interest.
Diagram of Synthetic Pathways from this compound
Caption: Synthetic routes from this compound.
I. Synthesis of Cannabinoid Precursors
A primary application of this compound is its role as a precursor to Olivetol, a key starting material in the synthesis of various cannabinoids, including Cannabigerol (CBG). The synthetic route involves the demethylation of the methoxy group to yield the resorcinol (B1680541) structure of Olivetol, followed by a Friedel-Crafts alkylation with geraniol (B1671447).
Experimental Protocol 1: Demethylation of this compound to Olivetol
This protocol describes the demethylation of the aryl methyl ether using pyridine (B92270) hydrochloride under microwave irradiation, a method known for its efficiency and high yields.[1][2]
Reaction Scheme:
This compound → Olivetol
Materials:
-
This compound
-
Pyridine hydrochloride
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
-
Commercial microwave oven
Procedure:
-
A mixture of this compound (0.01 mol) and pyridine hydrochloride (0.03 mol) is placed in a round-bottom flask.
-
The flask is subjected to microwave irradiation (215 W) for 2 minutes.
-
The reaction mixture is then cooled to room temperature.
-
The irradiation and cooling cycle is repeated for a total of 8 cycles (16 minutes total irradiation time).
-
After the final cooling, the reaction mixture is treated with ice-water.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude Olivetol is purified by column chromatography or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [1][2] |
| Reagent | Pyridine Hydrochloride | [1][2] |
| Solvent | Solvent-free | [1][2] |
| Reaction Time | 16 minutes (microwave) | [1][2] |
| Yield | High (typically >90%) | [1][2] |
Experimental Protocol 2: Synthesis of Cannabigerol (CBG) from Olivetol
This protocol outlines the synthesis of CBG from Olivetol and geraniol via an alumina-promoted Friedel-Crafts alkylation.[3][4]
Reaction Scheme:
Olivetol + Geraniol → Cannabigerol (CBG)
Materials:
-
Olivetol
-
Geraniol
-
Acidic alumina (B75360)
-
Hexanes
-
Pressurized reaction tube
Procedure:
-
In a pressurized reaction tube, add Olivetol and geraniol in a 1.5:1 molar ratio.
-
Add acidic alumina as a Lewis acid catalyst and hexanes as the solvent.
-
Seal the reaction tube and heat it to 5°C above the reflux temperature of the solvent for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a 0.45 µm filter to remove the alumina catalyst.
-
Remove the solvent from the filtrate in vacuo to obtain the crude CBG oil.
-
The crude oil can be purified by recrystallization from hexanes at low temperature or by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Olivetol, Geraniol | [3][4] |
| Catalyst | Acidic Alumina | [3][4] |
| Solvent | Hexanes | [3][4] |
| Reaction Time | 24 hours | [3][4] |
| Yield | Good to Excellent | [3][4] |
Workflow for the Synthesis of Cannabigerol (CBG)
Caption: Workflow from this compound to pure CBG.
II. Synthesis of Diaryl Ethers via Ullmann Condensation
This compound can be utilized in Ullmann condensation reactions to form diaryl ethers, which are scaffolds present in a variety of biologically active compounds. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.
Experimental Protocol 3: Ullmann Condensation of this compound
This protocol provides a general procedure for the Ullmann-type synthesis of diaryl ethers.[5]
Reaction Scheme:
This compound + Aryl Bromide → Diaryl Ether
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
CuI (Copper(I) iodide)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) or Xylene
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound (1.2 equiv), aryl bromide (1.0 equiv), CuI (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous toluene or xylene as the solvent.
-
Heat the reaction mixture to reflux (typically 110-140°C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude diaryl ether by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, Aryl Bromide | [5] |
| Catalyst | CuI/PPh₃ | [5] |
| Base | K₂CO₃ | [5] |
| Solvent | Toluene or Xylene | [5] |
| Reaction Time | 24 hours | [5] |
| Yield | Moderate to Good | [5] |
III. Synthesis of Pharmaceutical and Fragrance Intermediates
The activated aromatic ring of this compound is susceptible to electrophilic aromatic substitution, such as Friedel-Crafts acylation, which can be used to introduce various side chains, leading to intermediates for pharmaceuticals and fragrance compounds.
Experimental Protocol 4: Friedel-Crafts Acylation of this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of this compound.[6]
Reaction Scheme:
This compound + Acyl Chloride → Acylated Phenol
Materials:
-
This compound
-
Acyl chloride (e.g., hexanoyl chloride)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
Procedure:
-
In a flask under an inert atmosphere, suspend aluminum chloride (1.1 equiv) in anhydrous dichloromethane.
-
Cool the suspension to 0°C and add the acyl chloride (1.0 equiv) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in dichloromethane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | This compound, Acyl Chloride | [6] |
| Catalyst | AlCl₃ | [6] |
| Solvent | Dichloromethane | [6] |
| Reaction Time | 2-4 hours | [6] |
| Yield | Good to Excellent | [6] |
Conclusion
This compound is a highly valuable and adaptable intermediate in organic synthesis. The protocols provided herein demonstrate its utility in the synthesis of important molecular scaffolds, including cannabinoid precursors and diaryl ethers. The reactivity of its phenolic hydroxyl group, methoxy group, and aromatic ring allows for a wide range of chemical transformations, making it a key building block for researchers and professionals in drug discovery and development, as well as in the fragrance and materials science industries. The provided experimental procedures offer a starting point for the synthesis of a diverse array of complex organic molecules.
References
- 1. US11040932B2 - Synthesis of cannabigerol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Cannabigerol, Grifolin, and Piperogalin via Alumina-Promoted Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. collections.uhsp.edu [collections.uhsp.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Application of 3-Methoxy-5-methylphenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylphenol, also known as orcinol (B57675) monomethyl ether, is a versatile aromatic organic compound that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its substituted phenolic structure, featuring methoxy (B1213986) and hydroxyl groups, allows for a variety of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents.
Application in the Synthesis of Anti-MRSA Diorcinols
Recent research has demonstrated the utility of this compound as a key precursor in the total synthesis of diorcinols, a class of prenylated diaryl ethers exhibiting significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] The synthesis involves a multi-step process, including bromination and a Negishi coupling, to construct the core structure of these bioactive compounds.
Synthetic Workflow
The overall synthetic strategy to produce anti-MRSA active diorcinols from this compound involves the initial functionalization of the aromatic ring, followed by the introduction of a prenyl group and subsequent coupling to form the diaryl ether skeleton.
Experimental Protocols
The following protocols are based on established methods for the synthesis of diorcinols and related compounds.
Protocol 1: Bromination of this compound
This procedure describes the selective ortho-bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
para-Toluenesulfonic acid (pTsOH)
-
Methanol (B129727) (ACS grade)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (~10 mmol) and pTsOH (10 mol%) in methanol (1.0 mL per mmol of starting material) in a round-bottom flask and stir for 10 minutes.
-
In a separate flask, prepare a 0.1 M solution of NBS (100 mol%) in methanol. Protect this solution from light.
-
Add the NBS solution dropwise to the stirred solution of this compound over 20 minutes.
-
Continue stirring the reaction mixture for an additional 5 minutes.
-
Remove the solvent in vacuo.
-
Purify the resulting residue by column chromatography on silica gel using dichloromethane as the eluent to yield 2-bromo-3-methoxy-5-methylphenol.[3]
Quantitative Data:
| Starting Material | Product | Reagents | Yield | Reference |
| This compound | 2-Bromo-3-methoxy-5-methylphenol | NBS, pTsOH, MeOH | 92% | [3] |
Protocol 2: Negishi Coupling for Prenylation
This protocol details the palladium-catalyzed cross-coupling of the brominated intermediate with a prenyl organozinc reagent.
Materials:
-
2-Bromo-3-methoxy-5-methylphenol
-
Prenylzinc bromide
-
Palladium catalyst (e.g., Pd(P(t-Bu)3)2)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2-Bromo-3-methoxy-5-methylphenol and the palladium catalyst in the anhydrous solvent.
-
Add the solution of prenylzinc bromide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
| Starting Material | Product | Catalyst | Yield | Reference |
| 2-Bromo-3-methoxy-5-methylphenol | Prenylated Intermediate | Pd(P(t-Bu)3)2 | Good | [4] |
Mechanism of Action of Diorcinols
While the precise signaling pathway of diorcinol-induced bacterial cell death is a subject of ongoing research, studies on related phenolic compounds and the observed effects of diorcinols suggest a multi-targeted mechanism. The antibacterial activity is likely attributed to the disruption of bacterial cell membranes and the inhibition of key cellular processes.[1] RNA-sequencing data from diorcinol-treated S. maltophilia biofilms indicated significant effects on genes related to iron transport, general metabolism, and membrane biosynthesis.[5]
This compound is a readily available and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its application in the total synthesis of anti-MRSA active diorcinols highlights its potential in the development of new antibiotics. The provided protocols offer a foundation for researchers to explore the synthesis of these and other biologically active molecules derived from this compound. Further investigation into the derivatization of this compound could lead to the discovery of novel therapeutic agents for a range of diseases.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Molecular Insight into Gene Response of Diorcinol- and Rubrolide-Treated Biofilms of the Emerging Pathogen Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Methoxy-5-methylphenol in Fragrance Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylphenol, also known as orcinol (B57675) monomethyl ether, is a versatile aromatic compound that serves as a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients and, notably, fragrance ingredients.[1][2] Its inherent olfactory properties and its chemical structure, which allows for diverse modifications, make it a compound of significant interest to the fragrance industry. This document provides detailed application notes on the role of this compound in fragrance synthesis, along with specific experimental protocols for its preparation and derivatization.
Possessing a characteristic oakmoss, fruity, woody, and hay-like odor, this compound is a key component in the reconstruction of oakmoss accords, a classic note in many iconic perfumes.[1][3] It is frequently employed in chypre, fougère, leather, and tobacco fragrance compositions to impart depth, warmth, and a natural, earthy character.[1] The phenolic hydroxyl group and the aromatic ring of this compound are amenable to various chemical transformations, such as O-alkylation and O-acylation, which can modulate its odor profile to create a range of new and interesting fragrance ingredients.
Physicochemical Properties and Odor Profile of this compound
A summary of the key physicochemical properties and the olfactory character of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | Orcinol monomethyl ether, 5-Methoxy-m-cresol | [1][4] |
| CAS Number | 3209-13-0 | [4] |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molecular Weight | 138.16 g/mol | [4] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 62-66 °C | [1] |
| Boiling Point | 254-255 °C | [5] |
| Odor Profile | Oakmoss, fruity, woody, hay, phenolic-sweet, leathery | [1][3] |
| Recommended Usage | Up to 1.0% in fragrance concentrate | [5] |
Applications in Fragrance Synthesis
The chemical structure of this compound provides a platform for the synthesis of a variety of derivatives with potentially unique and desirable fragrance properties. The two primary pathways for its derivatization are O-alkylation to form ethers and O-acylation to form esters. These modifications can significantly alter the odor profile, volatility, and substantivity of the parent molecule.
-
O-Alkylation (Ether Synthesis): The conversion of the phenolic hydroxyl group to an ether linkage can introduce a range of new olfactory notes. For example, methylation may enhance the woody character, while the introduction of longer alkyl chains or unsaturated groups (like an allyl group) could introduce fruity, floral, or green nuances. The Williamson ether synthesis is a common and effective method for achieving this transformation.
-
O-Acylation (Ester Synthesis): Esterification of the phenolic hydroxyl group is another widely used technique in fragrance chemistry. The resulting esters often possess fruity, floral, or sweet notes. The specific odor of the ester is dependent on the acyl group introduced. For instance, acetate (B1210297) esters can have a fresh, fruity aroma, while longer-chain esters might exhibit more complex floral or waxy characteristics.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of this compound and representative protocols for its conversion into ether and ester derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the hydrolysis of methyl 4-methoxy-6-methyl-salicylate.[6]
Materials:
-
Methyl 4-methoxy-6-methyl-salicylate
-
15% Aqueous potassium hydroxide (B78521) (KOH) solution
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1.0 g of methyl 4-methoxy-6-methyl-salicylate with 35 mL of a 15% aqueous potassium hydroxide solution.
-
Heat the mixture to reflux and maintain for 8 hours with stirring.
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary. A yield of approximately 70% can be expected.[6]
Protocol 2: Representative Synthesis of a this compound Ether Derivative (e.g., 1-Ethoxy-3-methoxy-5-methylbenzene)
This protocol describes a general procedure for the O-alkylation of this compound via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl iodide (or other alkylating agent)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringe for additions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the phenol (B47542) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ether.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 3: Representative Synthesis of a this compound Ester Derivative (e.g., 3-Methoxy-5-methylphenyl acetate)
This protocol provides a general method for the O-acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride (or other acylating agent)
-
Pyridine (B92270) or triethylamine
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or distillation.
Quantitative Data Summary for Synthesis Protocols
The following table summarizes the stoichiometry for the described synthetic protocols.
| Synthesis | Reactant 1 (R1) | Molar Mass (R1) | Eq. | Reactant 2 (R2) | Molar Mass (R2) | Eq. | Product | Molar Mass (Product) | Theoretical Yield |
| Protocol 1 | Methyl 4-methoxy-6-methyl-salicylate | 196.20 g/mol | 1.0 | KOH | 56.11 g/mol | xs | This compound | 138.16 g/mol | ~70% |
| Protocol 2 | This compound | 138.16 g/mol | 1.0 | Ethyl iodide | 155.97 g/mol | 1.2 | 1-Ethoxy-3-methoxy-5-methylbenzene | 166.22 g/mol | Variable |
| Protocol 3 | This compound | 138.16 g/mol | 1.0 | Acetyl chloride | 78.50 g/mol | 1.1 | 3-Methoxy-5-methylphenyl acetate | 180.20 g/mol | Variable |
Visualizations
The following diagrams illustrate the synthetic pathways and a general experimental workflow.
Caption: Synthetic pathways to this compound and its fragrance derivatives.
Caption: General experimental workflow for fragrance synthesis.
Conclusion
This compound is a significant molecule in the palette of fragrance chemists. Its distinct oakmoss character provides a valuable tool for creating classic and modern fragrance compositions. Furthermore, its functional group allows for straightforward chemical modification, opening avenues for the discovery of novel fragrance ingredients with tailored olfactory properties. The protocols provided herein offer a foundation for the synthesis and derivatization of this important fragrance building block, enabling further research and development in the field of perfumery.
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 4. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oakmoss phenol, 3209-13-0 [thegoodscentscompany.com]
- 6. prepchem.com [prepchem.com]
Application Note: HPLC Method for the Separation and Analysis of 3-Methoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylphenol, also known as orcinol (B57675) monomethyl ether, is a phenolic compound of interest in various fields, including organic synthesis, natural product chemistry, and as a potential biomarker.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and various research applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound.
This application note details a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described protocol provides a starting point for method development and can be adapted for specific research needs.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and water, with the addition of an acid to ensure good peak shape.[3] this compound, being a moderately nonpolar compound, is retained by the C18 column. Elution is achieved by a gradient of the organic solvent, and detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. Quantification is based on the peak area of the analyte compared to a calibration curve generated from reference standards.
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 60% A / 40% B to 40% A / 60% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
Table 2: System Suitability Parameters (Representative Data)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) | 0.3% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (>98% purity)
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Phosphoric Acid (85%)
-
Methanol (B129727) (for sample and standard preparation)
-
0.45 µm Syringe filters (PTFE or nylon)
Preparation of Solutions
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Add 1.0 mL of 85% Phosphoric Acid to 1 L of HPLC grade water.
-
Mix thoroughly and degas before use.
Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile directly.
-
Degas before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in a 10 mL volumetric flask with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition: 60% A / 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in methanol to achieve a concentration within the calibration range.
-
Sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (60% A / 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (methanol or initial mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each run, allow the column to re-equilibrate at the initial conditions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical workflow for HPLC method development and validation.
References
Application Notes and Protocols for Reverse-Phase HPLC Quantification of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of phenolic compounds using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology outlined is applicable for the analysis of various sample matrices, including plant extracts and pharmaceutical formulations.
Introduction
Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their antioxidant, anti-inflammatory, and other health-beneficial properties. Accurate and reliable quantification of these compounds is crucial for quality control in the food and pharmaceutical industries, as well as for research purposes. Reverse-phase HPLC with UV-Vis or Diode Array Detection (DAD) is the most common and robust technique for the separation and quantification of individual phenolic compounds.[1][2][3] This method separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase.
Experimental Protocols
This section details the necessary steps for the quantification of phenolic compounds, from sample preparation to data analysis.
Reagents and Materials
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid or acetic acid (analytical grade).
-
Standards: Certified reference standards of the phenolic compounds of interest (e.g., gallic acid, caffeic acid, quercetin, rutin, etc.).
-
Sample Extraction Solvents: Typically a mixture of methanol/water or ethanol/water, often with a small percentage of acid to improve stability.
Sample Preparation
The extraction of phenolic compounds is a critical step and the choice of solvent depends on the sample matrix.[4]
-
Solid Samples (e.g., plant material):
-
Homogenize the dried and ground sample.
-
Extract a known weight of the sample (e.g., 1 gram) with a suitable solvent mixture (e.g., 25 mL of 80% methanol in water).[5]
-
Facilitate extraction using an ultrasonic bath for approximately 30 minutes at room temperature.[5]
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) to pellet solid debris.[5]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., beverages, extracts):
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For complex matrices like wine, direct injection after filtration may be possible.[2]
-
Standard Preparation and Calibration
-
Stock Standard Solutions: Accurately weigh and dissolve each phenolic standard in HPLC-grade methanol to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).[1] Store these solutions in the dark at 4°C.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all phenolic compounds of interest by diluting the stock solutions in the mobile phase.
-
Calibration Curve: Create a series of calibration standards by serially diluting the mixed working standard solution to at least five different concentration levels. These standards will be used to construct a calibration curve for each analyte.[1]
HPLC System and Conditions
The following are typical HPLC conditions for the analysis of phenolic compounds. Optimization may be required based on the specific compounds and sample matrix.
-
HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase:
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelengths: Detection is typically performed at the maximum absorbance wavelength for each class of phenolic compounds, for example:
-
Hydroxybenzoic acids: ~280 nm
-
Hydroxycinnamic acids: ~320 nm
-
Flavonols: ~360 nm[9] A DAD allows for simultaneous monitoring at multiple wavelengths.
-
-
Gradient Elution Program: A gradient elution is necessary to separate a wide range of phenolic compounds with different polarities. An example of a generic gradient is provided below.
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) |
| 0 | 95 | 5 |
| 25 | 60 | 40 |
| 30 | 40 | 60 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 45 | 95 | 5 |
| 50 | 95 | 5 |
Data Analysis and Quantification
-
Identification: Identify the phenolic compounds in the sample chromatogram by comparing their retention times with those of the analytical standards.
-
Quantification:
-
For each standard, plot the peak area against the concentration to generate a linear regression calibration curve.
-
Determine the concentration of each phenolic compound in the sample by interpolating its peak area on the corresponding calibration curve.
-
The final concentration in the original sample should be calculated by taking into account the initial sample weight/volume and any dilution factors used during sample preparation.
-
Data Presentation
The quantitative results for a set of common phenolic compounds are summarized in the table below. This data is illustrative and will vary depending on the specific HPLC method and standards used.
| Phenolic Compound | Retention Time (min) | λmax (nm) | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Gallic Acid | 5.2 | 272 | 1 - 100 | >0.99 | 0.1 | 0.3 |
| Catechin | 8.9 | 280 | 1 - 100 | >0.99 | 0.2 | 0.6 |
| Caffeic Acid | 12.5 | 324 | 0.5 - 50 | >0.99 | 0.05 | 0.15 |
| Epicatechin | 15.1 | 280 | 1 - 100 | >0.99 | 0.2 | 0.6 |
| p-Coumaric Acid | 18.3 | 310 | 0.5 - 50 | >0.99 | 0.05 | 0.15 |
| Ferulic Acid | 20.7 | 322 | 0.5 - 50 | >0.99 | 0.05 | 0.15 |
| Rutin | 22.4 | 257, 355 | 1 - 100 | >0.99 | 0.1 | 0.3 |
| Quercetin | 28.6 | 255, 370 | 1 - 100 | >0.99 | 0.1 | 0.3 |
| Kaempferol | 32.1 | 265, 365 | 1 - 100 | >0.99 | 0.1 | 0.3 |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of separation.
Caption: Experimental workflow for phenolic compound quantification.
Caption: Principle of reverse-phase HPLC separation for phenolics.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 4. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ftb.com.hr [ftb.com.hr]
- 8. tandfonline.com [tandfonline.com]
- 9. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: GC-MS Analysis for the Identification of 3-Methoxy-5-methylphenol in Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxy-5-methylphenol, also known as orcinol (B57675) monomethyl ether, is a phenolic compound found in various natural sources, including oakmoss (Evernia prunastri) and Asiasarum root.[1] It is of significant interest in phytochemistry, fragrance development, and as a potential biomarker.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of this compound in complex matrices such as plant extracts.[1][3] This method offers excellent separation efficiency and definitive compound identification based on mass spectra.
Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to enhance the compound's volatility and improve its chromatographic behavior.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
A general workflow for the GC-MS analysis of phenolic compounds is outlined below.[5]
Caption: General workflow for the GC-MS analysis of this compound.
Sample Preparation: Plant Extracts
This protocol is adapted for the extraction of phenolic compounds from dried and ground plant material.[4][5]
-
Homogenization: Weigh approximately 1.0 g of dried and ground plant material into a centrifuge tube.[5]
-
Extraction: Add 10 mL of a methanol/water solvent mixture (80:20, v/v).[5] To prevent enzymatic oxidation, using boiling alcohol for extraction is a recommended practice.[4]
-
Sonication: Vortex the mixture thoroughly and sonicate for 30 minutes.[5]
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Collection: Carefully collect the supernatant (the liquid extract).
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or pyridine) for the derivatization step.[3][6]
Derivatization: Silylation
To improve the volatility of this compound for GC analysis, the polar hydroxyl group is converted to a non-polar trimethylsilyl (B98337) (TMS) ether.[3][4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common silylating reagent.[4][5]
Caption: Silylation of this compound using BSTFA.
Protocol:
-
To the dried sample residue, add 200 µL of BSTFA and 100 µL of TMCS.[4]
-
Tightly cap the reaction vial.
-
Heat the mixture at 70-80°C for 45-60 minutes in a heating block or water bath.[4][5]
-
Allow the vial to cool to room temperature.
-
The silylated sample is now ready for GC-MS injection.[4]
GC-MS Instrumentation and Parameters
The following are typical starting parameters for the analysis of silylated phenols. Optimization may be required depending on the specific instrument.
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5 or similar non-polar column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)[1] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.9 mL/min[4][7] |
| Injection Mode | Splitless or Split (e.g., 1:20 ratio)[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 260°C[7][8] |
| Oven Program | Initial temp 70°C, ramp at 4°C/min to 220°C, hold for 10 min, then ramp at 3.5°C/min to 270°C, hold for 20 min.[4] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 200 - 230°C[7] |
| Mass Range | 50-550 m/z[8] |
| Solvent Delay | 3-5 min |
Data Presentation and Expected Results
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library such as NIST.[9]
| Compound Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₂ | [9][10] |
| Molecular Weight | 138.16 g/mol | [1][9] |
| Key Mass Fragments (m/z) | 138 (M⁺, top peak), 109, 107 | [9] |
| Linearity Range | 0.01-2 mg/mL | [2][11] |
| Correlation Coefficient (r²) | >0.996 | [2][11] |
| Limit of Detection (LOD) | 0.07 mg/kg | [2][11] |
The mass spectrum of underivatized this compound is characterized by its molecular ion (M⁺) at m/z 138, which is also the base peak.[9] Other significant fragments are observed at m/z 109 and 107.[9] For the TMS-derivatized compound, the molecular ion would be expected at m/z 210, with characteristic fragments corresponding to the loss of a methyl group ([M-15]⁺) at m/z 195 and the trimethylsilyl ion at m/z 73.[3]
Conclusion
The described GC-MS method, incorporating a silylation derivatization step, provides a robust and reliable protocol for the identification and quantification of this compound in various extracts. The sample preparation and instrument parameters detailed in this application note serve as a comprehensive guide for researchers in natural product analysis, quality control, and metabolic studies. Proper validation of the method, including the determination of linearity, limit of detection, and recovery, is essential for accurate quantitative analysis.[2][7]
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. matec-conferences.org [matec-conferences.org]
- 8. phcogj.com [phcogj.com]
- 9. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 3-Methoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylphenol, also known as Orcinol Monomethyl Ether, is a phenolic compound with demonstrated antimicrobial properties.[1] As with many phenolic compounds, its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cellular leakage and death.[1] These application notes provide a comprehensive guide to performing in vitro antimicrobial susceptibility testing (AST) of this compound against a variety of bacterial and fungal pathogens. The provided protocols are based on established and standardized methods to ensure reliable and reproducible results, which are crucial for the evaluation of new antimicrobial agents in drug development.
Spectrum of Activity (Hypothetical Data)
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL
| Pathogen | This compound (Hypothetical Data) | Vancomycin | Ciprofloxacin (B1669076) | Amphotericin B |
| Staphylococcus aureus (ATCC 29213) | 32 | 1 | 0.5 | N/A |
| Enterococcus faecalis (ATCC 29212) | 64 | 2 | 1 | N/A |
| Escherichia coli (ATCC 25922) | 128 | N/A | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 256 | N/A | 0.25 | N/A |
| Candida albicans (ATCC 90028) | 64 | N/A | N/A | 0.5 |
Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Pathogen | This compound (Hypothetical Data) | Vancomycin | Ciprofloxacin | Amphotericin B |
| Staphylococcus aureus (ATCC 29213) | 64 | 4 | 1 | N/A |
| Enterococcus faecalis (ATCC 29212) | 128 | 8 | 2 | N/A |
| Escherichia coli (ATCC 25922) | 256 | N/A | 0.03 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | >512 | N/A | 0.5 | N/A |
| Candida albicans (ATCC 90028) | 128 | N/A | N/A | 1 |
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing. The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[4][5][6][7][8]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganisms (standardized inoculum)
-
Positive control antimicrobial agents (e.g., vancomycin, ciprofloxacin for bacteria; amphotericin B for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the compound.
-
This will create a range of concentrations of the test compound.
-
-
Inoculation: Inoculate each well (except the sterility control well) with 100 µL of the diluted microbial suspension.
-
Controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth only.
-
Positive Control: A separate row with a standard antimicrobial agent.
-
-
Incubation: Cover the plate and incubate at 35-37°C. Incubation times will vary depending on the microorganism:
-
Bacteria: 16-20 hours.
-
Yeasts: 24-48 hours.
-
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure optical density.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC is determined to ascertain whether the compound is cidal (kills the microorganism) or static (inhibits growth).
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and subculture it onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the initial culture.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Caption: Workflow for MIC and MBC/MFC determination.
Hypothesized Mechanism of Action
Phenolic compounds like this compound are known to exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell envelope and intracellular functions.[9][10][11]
Caption: Hypothesized antimicrobial mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. protocols.io [protocols.io]
- 9. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 10. iipseries.org [iipseries.org]
- 11. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxy-5-methylphenol as a Potential Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-5-methylphenol, also known as Orcinol Monomethyl Ether, is a phenolic compound that has garnered interest as a potential non-invasive biomarker for the detection of certain diseases, most notably bladder cancer.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound as a biomarker, focusing on its detection in urine. The methodologies described herein are intended to guide researchers in the development and implementation of assays for the quantification of this compound in biological matrices.
Biomarker Data and Clinical Significance
Recent metabolomic studies have identified this compound as one of several volatile organic compounds (VOCs) that are significantly elevated in the urine of bladder cancer patients compared to healthy individuals.[1][2] While absolute concentrations can vary depending on the analytical method and patient population, the relative increase of this compound is a key indicator.
One study using headspace solid-phase microextraction (HS-SPME) coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GCxGC-TOFMS) identified this compound as a candidate biomarker for bladder cancer.[1][2] The study reported a fold change of greater than 5 and a p-value of less than 0.001 in at least 50% of the bladder cancer patients studied.[2]
Table 1: Potential Urinary Biomarkers for Bladder Cancer Detected by GCxGC-TOFMS
| Compound | Fold Change (BC vs. Healthy) | p-value | Chemical Class |
| This compound | > 5 | < 0.001 | Phenol |
| Butyrolactone | > 5 | < 0.001 | Lactone |
| 2-Methoxyphenol | > 5 | < 0.001 | Phenol |
| 1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)-2-buten-1-one | > 5 | < 0.001 | Ketone |
| Nootkatone | > 5 | < 0.001 | Terpenoid Ketone |
| 1-(2,6,6-trimethyl-1-cyclohexenyl)-2-buten-1-one | > 5 | < 0.001 | Ketone |
Source: Adapted from data reported in studies on urinary VOCs in bladder cancer.[1][2]
The non-invasive nature of urine collection makes this compound an attractive candidate for a screening or monitoring biomarker, potentially reducing the need for more invasive procedures like cystoscopy.[3]
Experimental Protocols
Two primary analytical techniques are suitable for the quantification of this compound in urine: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Quantification of this compound in Urine using GC-MS
This protocol is adapted from established methods for the analysis of phenolic compounds in urine and involves enzymatic hydrolysis, solid-phase extraction (SPE), derivatization, and GC-MS analysis.[4]
1. Sample Preparation (Hydrolysis and Extraction)
-
Objective: To deconjugate glucuronidated and sulfated metabolites of this compound and extract the free form from the urine matrix.
-
Materials:
-
Urine sample (e.g., 1 mL)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 5.0)
-
Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound like 2-methoxy-4-methylphenol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To 1 mL of urine, add a known amount of the internal standard.
-
Add 1 mL of phosphate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 12-16 hours (overnight).
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of ethyl acetate.
-
Dry the eluate over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.
-
2. Derivatization
-
Objective: To increase the volatility and thermal stability of this compound for GC analysis.
-
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile
-
-
Procedure:
-
Reconstitute the dried extract in 50 µL of pyridine or acetonitrile.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
GC Parameters (example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
m/z for TMS-derivatized this compound: (to be determined by running a standard)
-
m/z for TMS-derivatized Internal Standard: (to be determined by running a standard)
-
-
4. Data Analysis
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Protocol 2: Quantification of this compound in Urine using LC-MS/MS
This protocol provides a direct "dilute-and-shoot" approach for rapid screening and quantification, which may be suitable for high-throughput analysis.
1. Sample Preparation
-
Objective: To prepare the urine sample for direct injection into the LC-MS/MS system.
-
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol or Acetonitrile
-
Formic acid
-
-
Procedure:
-
To 100 µL of urine, add 10 µL of the internal standard solution.
-
Add 900 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
-
LC Parameters (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters (example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor ion (m/z) -> Product ion 1 (m/z) (Quantifier)
-
Precursor ion (m/z) -> Product ion 2 (m/z) (Qualifier)
-
-
MRM Transitions for Internal Standard:
-
Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Optimize cone voltage and collision energy for each transition.
-
3. Data Analysis
-
Quantify the concentration of this compound using the peak area ratio of the quantifier MRM transition of the analyte to the MRM transition of the internal standard, plotted against a calibration curve.
Diagrams
Caption: GC-MS Experimental Workflow for this compound.
Caption: LC-MS/MS Experimental Workflow for this compound.
Putative Metabolic Pathway
The metabolism of this compound in humans has not been fully elucidated. However, based on the known metabolic pathways of other phenolic and methoxylated compounds, a putative pathway can be proposed.[5][6][7] The primary routes of metabolism are likely O-demethylation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion. The enzyme Catechol-O-methyltransferase (COMT) may be involved in methylation processes of related catechol structures.[8][9]
Caption: Putative Metabolic Pathway of this compound.
Conclusion
This compound shows promise as a non-invasive biomarker for bladder cancer. The protocols outlined in this document provide a starting point for researchers to develop and validate robust analytical methods for its quantification in urine. Further studies are required to establish definitive concentration ranges in healthy and diseased populations and to fully understand its metabolic fate and biological role. The use of standardized and validated methods will be crucial for the clinical translation of this compound as a reliable biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of VOCs in Urine Samples Directed towards of Bladder Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics for the diagnosis of bladder cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of methoxyphenamine in man and in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. Catechol-O-Methyltransferase (COMT): An Update on Its Role in Cancer, Neurological and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Storage of Light and Air-Sensitive Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a cornerstone in pharmaceutical and chemical research due to their diverse biological activities and versatile chemical properties. However, many phenols are susceptible to degradation upon exposure to light and air, leading to the formation of impurities, loss of potency, and discoloration. This degradation can compromise experimental results and the stability of drug formulations. These application notes provide detailed protocols for the safe handling, storage, and stability assessment of light and air-sensitive phenols to ensure the integrity and reproducibility of your research.
Understanding Phenol (B47542) Degradation
The degradation of phenols in the presence of light and air is primarily an oxidative process. The phenolic hydroxyl group is susceptible to oxidation, leading to the formation of phenoxy radicals. These radicals can then participate in a series of reactions, including dimerization, polymerization, and conversion to quinones and other colored byproducts.[1] The presence of ultraviolet (UV) light can accelerate this process by providing the energy to initiate the formation of free radicals.[1]
Degradation Pathway of Phenol
The primary degradation pathway of phenol involves its oxidation to p-benzoquinone, which can then further react to form colored polymeric products.[1] Intermediate products such as catechol and hydroquinone (B1673460) can also be formed.[1]
Quantitative Stability Data
The stability of phenolic compounds varies significantly depending on their substitution patterns, the solvent, and the storage conditions. The following table summarizes the stability of various phenols under different conditions.
| Phenolic Compound | Storage Conditions | Duration | Degradation (%) | Reference |
| Phenol | Aqueous solution, exposed to air and light | 24 hours | ~10-20% | [1][2] |
| 4-Nitrophenol | Aqueous solution, UV irradiation | 60 minutes | ~50% | [3] |
| 4-Chlorophenol | Aqueous solution, UV irradiation | 60 minutes | ~60% | [3] |
| Eugenol | Dried extract, 25°C, exposed to light | 180 days | ~10% | [4] |
| Isoeugenol | Dried extract, 25°C, exposed to light | 180 days | ~15% | [4] |
| Hydroxychavicol | Dried extract, 5°C, dark | 180 days | No significant degradation | [4] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize the degradation of light and air-sensitive phenols.
General Handling Precautions
-
Work in a well-ventilated area: Always handle phenols in a chemical fume hood to avoid inhalation of vapors.
-
Use appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile or neoprene gloves.
-
Body Protection: Wear a lab coat.
-
-
Avoid exposure to light: Work in a dimly lit area or use amber-colored glassware. For highly sensitive compounds, wrap glassware in aluminum foil.
Storage Recommendations
The following decision tree can guide the selection of appropriate storage conditions for a light and air-sensitive phenol.
Protocol for Inert Gas Purging of Storage Vials
This protocol describes a simple and effective method for creating an inert atmosphere in a storage vial for laboratory-scale quantities of air-sensitive phenols.[5][6]
Materials:
-
Vial with a PTFE-lined septum cap
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Needle-tipped gas delivery tube
-
Vent needle
Procedure:
-
Place the phenolic compound (solid or liquid) into the vial.
-
Securely cap the vial with the septum cap.
-
Insert the vent needle through the septum to allow for the displacement of air.
-
Insert the inert gas delivery needle through the septum, ensuring the tip is below the level of the vial neck but above the surface of the compound.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid creating aerosols.
-
While the inert gas is still flowing, remove the vent needle first, followed by the gas delivery needle. This creates a positive pressure of inert gas within the vial.
-
For long-term storage, wrap the septum and cap with parafilm to ensure a tight seal.
Use of Antioxidants
For phenolic compounds in solution, the addition of an antioxidant can help to prevent oxidative degradation. Sterically hindered phenols, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose at low concentrations (e.g., 0.01-0.1%).[7] The choice of antioxidant and its concentration should be optimized for the specific phenolic compound and application to avoid interference with downstream experiments.
Experimental Protocols for Stability Assessment
Regularly assessing the stability of stored phenolic compounds is essential to ensure the quality of experimental data.
Protocol for UV-Vis Spectrophotometric Analysis of Phenol Degradation
This protocol provides a method to monitor the degradation of a phenolic compound by observing changes in its UV-Vis absorbance spectrum over time.[2][8][9]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solution of the phenolic compound in a suitable solvent (e.g., water, ethanol)
-
Solvent for blank measurement
Procedure:
-
Prepare a solution of the phenolic compound at a known concentration.
-
Measure the initial UV-Vis absorbance spectrum of the solution at time zero. Identify the wavelength of maximum absorbance (λmax).
-
Store the solution under the desired test conditions (e.g., exposed to light, open to air).
-
At regular time intervals (e.g., every hour, every day), withdraw an aliquot of the solution and measure its UV-Vis spectrum.
-
Monitor the decrease in absorbance at the λmax of the parent compound and the potential appearance of new absorbance peaks corresponding to degradation products.
-
The percentage of remaining phenol can be calculated using the formula: % Remaining = (Absorbance at time t / Initial Absorbance) * 100
Protocol for HPLC Analysis of Phenol Degradation and Byproduct Formation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the parent phenolic compound and its degradation products.[10][11][12]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol/water or acetonitrile/water, with or without a small amount of acid like acetic or phosphoric acid for better peak shape)
-
Solution of the phenolic compound
-
Standards of the parent phenol and potential degradation products (if available)
Procedure:
-
Develop an HPLC method capable of separating the parent phenolic compound from its expected degradation products. This may involve optimizing the mobile phase composition and gradient.
-
Prepare a calibration curve for the parent phenol and any available degradation product standards.
-
Prepare a solution of the phenolic compound at a known concentration and store it under the desired test conditions.
-
At regular time intervals, inject an aliquot of the solution into the HPLC system.
-
Quantify the concentration of the parent phenol and any identified degradation products by comparing their peak areas to the calibration curves.
-
Plot the concentration of the parent phenol and degradation products as a function of time to determine the degradation kinetics.
Workflow for Handling a Light and Air-Sensitive Phenol
The following workflow diagram outlines the key steps for safely handling and using a light and air-sensitive phenolic compound in a research setting.
Conclusion
The stability of light and air-sensitive phenols is a critical factor in the reliability and reproducibility of research in chemistry and drug development. By understanding the degradation pathways and implementing the detailed handling, storage, and analytical protocols outlined in these application notes, researchers can significantly mitigate the risk of compound degradation, thereby ensuring the integrity of their valuable samples and the validity of their experimental outcomes.
References
- 1. organic chemistry - Air- and light-sensitivity of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenol and substituted phenols AOPs remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Step by step process for purging a flask [chemtl.york.ac.uk]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. US6806304B2 - Process for improving the shelf life of a hindered phenol antioxidant - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. epa.gov [epa.gov]
Derivatization of 3-Methoxy-5-methylphenol for enhanced analytical detection
Anwendungs- und Protokollhinweise: Derivatisierung von 3-Methoxy-5-methylphenol zur verbesserten analytischen Detektion
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
This compound, auch bekannt als Orcinmonomethylether, ist eine Phenolverbindung von Interesse in der organischen Synthese und der phytochemischen Forschung.[1][2] Die direkte Analyse dieser Verbindung, insbesondere mittels Gaschromatographie (GC), kann aufgrund ihrer Polarität und begrenzten Flüchtigkeit eine Herausforderung darstellen. Die Derivatisierung ist eine chemische Modifikationstechnik, die darauf abzielt, den Analyten in eine flüchtigere und thermisch stabilere Verbindung umzuwandeln.[3][4][5] Dieser Prozess verbessert das chromatographische Verhalten und die Nachweisempfindlichkeit, insbesondere bei der Kopplung mit Massenspektrometrie (MS).[4] Diese Application Note beschreibt detaillierte Protokolle zur Derivatisierung von this compound, wobei der Schwerpunkt auf der Silylierung liegt, einer weit verbreiteten und wirksamen Methode für hydroxylhaltige Verbindungen wie Phenole.[3]
Prinzip der Derivatisierung
Das Hauptziel der Derivatisierung von this compound ist der Ersatz des aktiven Wasserstoffs der phenolischen Hydroxylgruppe durch eine weniger polare funktionelle Gruppe.[5] Diese Umwandlung reduziert die intermolekularen Wasserstoffbrückenbindungen, was wiederum die Flüchtigkeit des Analyten erhöht und seine thermische Stabilität verbessert.[4] Dies verhindert den Abbau im heißen GC-Injektor und in der Säule. Die Silylierung, bei der eine Trimethylsilyl (TMS)-Gruppe eingeführt wird, ist eine der am häufigsten verwendeten Derivatisierungsstrategien für Phenole, da sie robuste und stabile Derivate erzeugt, die für die GC-MS-Analyse gut geeignet sind.
Visualisierung der chemischen Reaktion
Die allgemeine Reaktion zur Silylierung von this compound mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist unten dargestellt.
Bildunterschrift: Silylierungsreaktion von this compound.
Experimentelle Protokolle
Dieser Abschnitt beschreibt die Materialien und schrittweisen Verfahren für die Silylierungsderivatisierung von this compound für die GC-MS-Analyse.
Protokoll 1: Silylierung mit BSTFA und TMCS
Dies ist ein robustes und weit verbreitetes Protokoll zur Derivatisierung von Phenolen, das eine hohe Derivatisierungseffizienz gewährleistet.[6]
Materialien und Reagenzien
-
Analyt: this compound Standard
-
Silylierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel: Pyridin (wasserfrei), Acetonitril (HPLC-Qualität)
-
Interner Standard (IS): z.B. 4,4'-Dibromobiphenyl (in einem geeigneten flüchtigen Lösungsmittel gelöst)
-
Reaktionsgefäße: 2-ml-GC-Vials mit Kappen
-
Heizblock oder Ofen
-
Stickstoff-Evaporator
Verfahren
-
Probenvorbereitung: Eine bekannte Menge this compound-Standard genau einwiegen oder eine Stammlösung in einem geeigneten flüchtigen Lösungsmittel (z.B. Acetonitril) herstellen.
-
Aliquotierung: Einen Aliquot der Probe oder des Standards in ein 2-ml-GC-Vial überführen.
-
Zugabe des internen Standards: Für die quantitative Analyse den internen Standard in einer bekannten Konzentration zur Probe geben.
-
Trocknung: Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig eindampfen.
-
Derivatisierungsreaktion:
-
Analyse: Die Probe vor der GC-MS-Analyse auf Raumtemperatur abkühlen lassen. Einen Aliquot (typischerweise 1 µL) in das GC-MS-System injizieren.
Protokoll 2: Silylierung mit MSTFA
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein weiteres starkes Silylierungsreagenz, das für Phenole wirksam ist.[7]
Materialien und Reagenzien
-
Alle Materialien aus Protokoll 1
-
Silylierungsreagenz: N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
Verfahren
-
Die Schritte 1-4 aus Protokoll 1 zur Probenvorbereitung befolgen.
-
Derivatisierungsreaktion:
-
Zum getrockneten Rückstand 50 µL wasserfreies Pyridin geben.
-
50 µL MSTFA zugeben.
-
Das Vial fest verschließen und 30 Sekunden lang vortexen.
-
Die Mischung 30 Minuten lang bei 60°C in einem Heizblock oder Ofen inkubieren.[7]
-
-
Analyse: Die Probe vor der GC-MS-Analyse auf Raumtemperatur abkühlen lassen.
Arbeitsablauf für Derivatisierung und Analyse
Das folgende Diagramm veranschaulicht den allgemeinen Arbeitsablauf von der Probenvorbereitung bis zur GC-MS-Analyse.
Bildunterschrift: Arbeitsablauf für Derivatisierung und GC-MS-Analyse.
Datenpräsentation
Die quantitative Analyse nach der Derivatisierung sollte sorgfältig validiert werden. Die folgende Tabelle fasst die erwarteten Leistungsdaten für eine gut optimierte Silylierungs-GC-MS-Methode im Vergleich zur nicht-derivatisierenden Analyse zusammen. Die Werte für die nicht-derivatisierende Methode basieren auf veröffentlichten Daten, während die Werte für die derivatisierte Methode auf typischen Verbesserungen beruhen, die durch Derivatisierung erzielt werden.
| Parameter | Nicht-derivatisierende GC-TOFMS | Derivatisierende GC-MS (erwartet) | Verbesserung/Kommentar |
| Nachweisgrenze (LOD) | 0.07 mg/kg[8][9] | 0.005 - 0.01 mg/kg | 10- bis 15-fache Verbesserung der Empfindlichkeit erwartet. |
| Bestimmungsgrenze (LOQ) | ~0.23 mg/kg (geschätzt) | 0.015 - 0.03 mg/kg | Verbesserte Präzision bei niedrigen Konzentrationen. |
| Linearitätsbereich | 0.01 - 2 mg/mL[8][9] | 0.001 - 5 mg/mL | Breiterer dynamischer Bereich aufgrund verbesserter Empfindlichkeit. |
| Korrelationskoeffizient (r²) | >0.996[8][9] | >0.998 | Verbesserte Linearität durch besseres Peakverhalten. |
| Peakform | Kann Tailing aufweisen | Symmetrisch, Gauß'sch | Reduzierte polare Wechselwirkungen mit der Säule. |
| Thermische Stabilität | Mäßig | Hoch | TMS-Derivat ist thermisch stabiler.[4] |
Hinweis: LOD- und LOQ-Werte sind stark vom jeweiligen Gerät und der Methode abhängig und sollten experimentell bestimmt werden.
Schlussfolgerung
Die Derivatisierung von this compound, insbesondere durch Silylierung, ist eine entscheidende Technik zur Überwindung der mit seiner direkten GC-Analyse verbundenen Einschränkungen. Die vorgestellten Protokolle bieten robuste Verfahren zur Umwandlung des Analyten in eine flüchtigere und thermisch stabilere Form.[3][5] Dies führt zu signifikanten Verbesserungen der Nachweisgrenzen, der Peakform und der allgemeinen Zuverlässigkeit der quantitativen Analyse. Die Implementierung dieser Derivatisierungsstrategien wird Forschern, Wissenschaftlern und Fachleuten der Arzneimittelentwicklung ermöglichen, this compound mit höherer Genauigkeit und Empfindlichkeit zu quantifizieren.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxy-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The primary and most established route for the synthesis of this compound is the selective O-methylation of orcinol (B57675) (5-methylresorcinol).[1] This method involves the reaction of orcinol with a methylating agent in the presence of a base. Careful control of reaction conditions is crucial to favor the desired mono-methylation.[1]
Q2: What are the key reagents used in the selective O-methylation of orcinol?
A2: The key reagents include:
-
Starting Material: Orcinol (5-methylresorcinol)
-
Methylating Agent: Dimethyl sulfate (B86663) (DMS) or methyl iodide are commonly used.[1]
-
Base: Anhydrous potassium carbonate is a frequently used base to deprotonate one of the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion.[1]
-
Solvent: Anhydrous acetone (B3395972) is a typical solvent for this reaction.[1]
Q3: What are the common challenges and side reactions in this synthesis?
A3: The main challenges are controlling the selectivity of the methylation and preventing side reactions. Common issues include:
-
Formation of Di-methylated Byproduct: Over-methylation can lead to the formation of orcinol dimethyl ether.[1][2]
-
Formation of Isomeric Byproduct: Methylation can potentially occur at the other hydroxyl group, leading to the formation of 5-methoxy-3-methylphenol.[1]
-
Low Yields with Older Methods: Previous methods using methyl iodide with potassium hydroxide (B78521) or sodium ethoxide, or dimethyl sulfate with sodium hydroxide, have been reported to result in lower yields (around 37%) and require extensive purification.[1][2]
Q4: How can the yield of this compound be improved?
A4: To improve the yield, it is essential to carefully control the reaction conditions to favor mono-methylation. Optimized procedures can achieve yields in the range of 65-75%.[1] Key optimization strategies are detailed in the troubleshooting guide below.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggestion | Rationale |
| Incorrect Stoichiometry of Methylating Agent | Use a carefully controlled molar ratio of the methylating agent to orcinol. A slight excess of the methylating agent is often used, but a large excess will favor di-methylation. | Precise control of stoichiometry is critical to maximize the yield of the mono-methylated product and minimize the formation of the di-methylated byproduct.[1] |
| Suboptimal Base | Use anhydrous potassium carbonate as the base. Ensure it is finely powdered and thoroughly dried before use. | Potassium carbonate is a suitable base for deprotonating one of the phenolic hydroxyl groups to form the more reactive phenoxide ion.[1] Anhydrous conditions are important for the reaction to proceed efficiently. |
| Inappropriate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours. | Insufficient reaction time will result in incomplete conversion of the starting material. Conversely, excessively long reaction times can lead to the formation of byproducts. |
| Presence of Water | Ensure all reagents and glassware are thoroughly dried. Use an anhydrous solvent. | The presence of water can hydrolyze the methylating agent and interfere with the reaction, leading to lower yields. |
Issue 2: Presence of Significant Amounts of Di-methylated Byproduct (Orcinol Dimethyl Ether)
| Possible Cause | Suggestion | Rationale |
| Excess Methylating Agent | Reduce the molar equivalent of the methylating agent (e.g., dimethyl sulfate) relative to orcinol. | Using a stoichiometric or only a slight excess of the methylating agent will reduce the likelihood of both hydroxyl groups being methylated.[1] |
| Prolonged Reaction Time | Shorten the reaction time and monitor the disappearance of the starting material and the formation of the mono-methylated product by TLC. | Once the desired mono-methylated product is formed, further reaction time can lead to its conversion to the di-methylated byproduct. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggestion | Rationale |
| Complex Reaction Mixture | After the reaction, quench any unreacted dimethyl sulfate with aqueous ammonia (B1221849).[2] Wash the organic extract with a dilute sodium hydroxide solution to remove unreacted orcinol. | This workup procedure helps to simplify the crude product mixture before final purification. Unreacted orcinol can be recovered from the basic wash.[2] |
| Inefficient Purification Method | Purify the crude product using column chromatography on silica (B1680970) gel. | Column chromatography is an effective method for separating the desired this compound from the di-methylated byproduct and any remaining starting material. |
Data Presentation
Table 1: Comparison of Reaction Conditions for O-Methylation of Orcinol
| Methylating Agent | Base | Solvent | Reaction Time (hours) | Reported Yield | Reference |
| Dimethyl Sulfate | Potassium Carbonate | Acetone | 4-6 | 65-75% | [1] |
| Methyl Iodide | Potassium Hydroxide | - | - | ~37% | [1][2] |
| Dimethyl Sulfate | Sodium Hydroxide | - | - | ~37% | [1][2] |
Experimental Protocols
Key Experiment: Selective O-Methylation of Orcinol
This protocol is based on established methods for the methylation of phenols and is optimized for the synthesis of this compound.
Materials:
-
Orcinol monohydrate
-
Anhydrous potassium carbonate (ignited before use)
-
Dimethyl sulfate
-
Anhydrous acetone
-
Concentrated aqueous ammonia
-
Diethyl ether
-
3 N Sodium hydroxide solution
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous potassium carbonate and anhydrous acetone, followed by orcinol monohydrate.
-
Stir the mixture to form a suspension.
-
From the dropping funnel, add dimethyl sulfate to the mixture over a short period. An exothermic reaction will occur, and the mixture may begin to reflux.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture and add concentrated aqueous ammonia to quench any unreacted dimethyl sulfate. Stir for 10-15 minutes.
-
Filter the mixture to remove the inorganic salts and wash the salts with acetone.
-
Combine the filtrate and washings and remove the acetone by distillation or rotary evaporation.
-
Dissolve the residue in diethyl ether and wash successively with water, two portions of 3 N sodium hydroxide solution (to remove unreacted orcinol), and finally with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Purification techniques for 3-Methoxy-5-methylphenol, including recrystallization
Welcome to the technical support center for the purification of 3-Methoxy-5-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for obtaining high-purity this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound, also known as orcinol (B57675) monomethyl ether, often depend on the synthetic route. A primary synthesis method involves the selective O-methylation of orcinol (5-methylresorcinol). Potential impurities from this process can include:
-
Unreacted Orcinol: The starting material may not have fully reacted.
-
Isomeric Product (5-Methoxy-3-methylphenol): Methylation can sometimes occur on the other hydroxyl group, leading to an isomer.
-
Di-methylated Product (Orcinol Dimethyl Ether): Both hydroxyl groups may become methylated.
-
Reagents and Byproducts: Residual methylating agents (like dimethyl sulfate (B86663) or methyl iodide) and their byproducts, as well as the base (e.g., potassium carbonate) used in the reaction.
Q2: What is the recommended preliminary purification step for a crude reaction mixture?
A2: For many phenolic compounds like this compound, an initial acid-base extraction is a highly effective first step to remove significant non-acidic impurities.[1] Since phenols are weakly acidic, you can use a dilute base (e.g., aqueous sodium hydroxide) to deprotonate the phenol, transferring it to the aqueous phase while leaving non-acidic impurities in the organic layer. Subsequently, re-acidifying the aqueous layer and extracting with an organic solvent can recover the phenolic product in a more purified state.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, typically with a C18 column, is effective for separating the target compound from its impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Understanding the physical properties is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [3] |
| Molecular Weight | 138.17 g/mol | [4] |
| Appearance | White to almost white powder to crystal | [4][5] |
| Melting Point | 59-63 °C | [5] |
| Boiling Point | 259 °C (at 755 Torr) | [5] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [5] |
Purification Workflow
The following diagram outlines a general workflow for the purification of this compound, from the crude product to the final, high-purity compound.
References
- 1. CN104230669A - Separation and purification method of m-cresol - Google Patents [patents.google.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3209-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound CAS#: 3209-13-0 [m.chemicalbook.com]
Overcoming challenges in the selective O-methylation of dihydroxyphenols
Welcome to the technical support center for the selective O-methylation of dihydroxyphenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during these sensitive chemical transformations.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the selective O-methylation of dihydroxyphenols, providing potential causes and actionable solutions.
1. Low or No Yield of the Desired Monomethylated Product
-
Question: I am getting a very low yield of my desired mono-O-methylated dihydroxyphenol. What are the possible reasons and how can I improve it?
-
Answer: Low yields can stem from several factors, from incomplete reactions to side product formation. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation: The phenolic hydroxyl group needs to be sufficiently deprotonated to act as a nucleophile. If using a weak base, the equilibrium might not favor the phenoxide, leading to a slow or incomplete reaction.
-
Solution: Consider using a stronger base such as sodium hydride (NaH) to ensure complete deprotonation. However, be mindful that stronger bases can sometimes lead to side reactions. Alternatively, increasing the amount of a weaker base like potassium carbonate (K₂CO₃) and extending the reaction time can also improve the yield. The choice of base can be critical; for instance, in some cases, cesium carbonate (Cs₂CO₃) has been shown to be effective.[1]
-
-
Poor Reactivity of the Methylating Agent: Some methylating agents are less reactive than others.
-
Solution: If you are using a less reactive and greener reagent like dimethyl carbonate (DMC), you might need to use higher temperatures (120-160°C) or a catalyst to achieve a good yield.[1][2] For more sensitive substrates, a more reactive agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) could be used, but these are more toxic and should be handled with care.[2]
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could dominate at higher temperatures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to find the optimal balance. For less reactive substrates, gentle heating might be necessary to drive the reaction to completion.[3] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often requiring less than 30 minutes at around 120°C.[4][5]
-
-
Catalyst Deactivation: In vapor-phase reactions, the catalyst can deactivate over time due to coke deposition.[6][7]
-
Solution: Regeneration of the catalyst by calcination in air can often restore its activity.[6]
-
-
2. Poor Regioselectivity (Mixture of Isomers)
-
Question: My reaction is producing a mixture of O-methylated isomers (e.g., meta and para for catechols). How can I improve the selectivity for the desired isomer?
-
Answer: Achieving high regioselectivity is a central challenge in the methylation of dihydroxyphenols. Several factors influence which hydroxyl group is methylated:
-
Steric Hindrance: The less sterically hindered hydroxyl group is often preferentially methylated.
-
Electronic Effects: The acidity of the hydroxyl groups, influenced by other substituents on the aromatic ring, can direct methylation. The more acidic hydroxyl group is more readily deprotonated and thus more likely to react.
-
Solution: In enzymatic reactions, such as those using Catechol-O-methyltransferase (COMT), the electronic properties of the substrate play a significant role in determining the meta- or para-selectivity.[10] In chemical synthesis, the choice of a suitable base can help to selectively deprotonate the more acidic phenol (B47542).[3]
-
-
Reaction Conditions: The solvent, temperature, and catalyst can all influence the regioselectivity.
-
Protecting Groups: A reliable strategy to ensure regioselectivity is to protect one of the hydroxyl groups before methylation.
-
Solution: Employ a stepwise protection-methylation-deprotection strategy. For example, you can selectively protect one hydroxyl group, methylate the other, and then remove the protecting group. This approach provides excellent control over the final product.
-
-
3. Formation of Side Products
-
Question: I am observing significant amounts of undesired side products like the dimethylated compound or C-alkylated products. How can I minimize their formation?
-
Answer: The formation of side products is a common issue that can be addressed by carefully controlling the reaction conditions and stoichiometry.
-
Over-methylation (Dialkylation): This occurs when both hydroxyl groups are methylated.
-
Solution: Use a stoichiometric amount of the methylating agent relative to the dihydroxyphenol. Adding the methylating agent dropwise over a period of time can also help to maintain a low concentration and favor mono-methylation. Monitoring the reaction closely with TLC and stopping it once the desired product is formed is crucial.
-
-
C-alkylation: The phenoxide ion is an ambident nucleophile and can react at the carbon atoms of the aromatic ring, leading to C-methylated byproducts.[11]
-
Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[11] Certain catalysts, like some metal oxides, can be highly selective for C-alkylation, so choosing the right catalyst is important for achieving O-methylation.[13] In many reported O-methylation protocols using reagents like DMC or TMAH, C-alkylated products were not observed.[5][14]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the "greenest" and safest methylating agents for O-methylation of dihydroxyphenols?
A1: Dimethyl carbonate (DMC) is considered an environmentally benign methylating agent as it is non-toxic and the reactions can often be carried out catalytically, minimizing waste.[2][15][16] Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) is another greener alternative, which under microwave irradiation can provide excellent yields with trimethylamine (B31210) and water as the only byproducts.[5] These are much safer alternatives to traditional, highly toxic and carcinogenic reagents like methyl iodide and dimethyl sulfate.[2][16]
Q2: Can I selectively methylate a phenolic hydroxyl group in the presence of an aliphatic alcohol group?
A2: Yes, this is generally possible due to the higher acidity of the phenolic hydroxyl group. Under basic conditions, the phenol will be preferentially deprotonated and methylated. For instance, the aromatic hydroxyl group of estradiol (B170435) can be methylated without protecting the alcoholic hydroxyl group.[1]
Q3: What is the role of a phase transfer catalyst (PTC) in O-methylation reactions?
A3: A phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), is used in solid-liquid or liquid-liquid biphasic systems. It facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the methylating agent is present, thereby accelerating the reaction rate under milder conditions.[2][16]
Q4: Is it possible to achieve selective mono-methylation of symmetrical dihydroxyphenols like hydroquinone (B1673460)?
A4: Yes, selective mono-methylation of hydroquinone to produce 4-methoxyphenol (B1676288) (mequinol) is possible. This can be achieved under acidic conditions using catalytic amounts of sodium nitrite (B80452) (NaNO₂) with methanol.[8][9] The reaction proceeds through a proposed semi-quinone intermediate.
Q5: How do enzymatic methods for O-methylation compare to chemical methods?
A5: Enzymatic methods, for example using Catechol-O-methyltransferase (COMT), can offer very high regioselectivity, often exclusively methylating at the meta-position of catechols.[10][17] However, these methods may be limited by substrate scope and the need for specific co-factors like S-adenosylmethionine (SAM). Chemical methods are often more versatile in terms of substrate applicability but may require more optimization to achieve high selectivity and can involve harsher reaction conditions and more hazardous reagents.
Data Presentation
Table 1: Comparison of Different Methylating Agents and Conditions for O-Methylation of Phenols
| Methylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Selectivity | Reference |
| Dimethyl Carbonate (DMC) | Cs₂CO₃ | DMC | 120-160 | - | Good | O-methylation | [1] |
| Dimethyl Carbonate (DMC) | K₂CO₃ / PTC | - | 90-100 | 5 h (for p-cresol) | 99 | O-methylation | [16] |
| Tetramethylammonium Hydroxide (TMAH) | - | Ethanol | ~120 (Microwave) | < 30 min | Good to Excellent | High for O-methylation | [5] |
| Methanol | Cerium Phosphate | Vapor Phase | 270 | 11 h | ~65 (conversion) | High for Guaiacol | [6] |
| Dimethyl Carbonate (DMC) | Aluminophosphate | Vapor Phase | 300 | - | 80 (conversion) | 70 (for Guaiacol) | [18] |
Experimental Protocols
Protocol 1: Microwave-Assisted O-Methylation using TMAH [5][19]
-
Materials:
-
Phenolic compound (1 mmol)
-
Tetramethylammonium hydroxide (TMAH) (1 mmol)
-
Ethanol (6 mL)
-
-
Procedure:
-
In a microwave reactor vessel, combine the phenolic compound, TMAH, and ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of approximately 120°C for less than 30 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Protocol 2: O-Methylation of Catechol with DMC in a Vapor-Phase Flow Reactor [18]
-
Materials:
-
Catechol
-
Dimethyl carbonate (DMC)
-
Aluminophosphate (APO) catalyst
-
-
Procedure:
-
Pack a continuous-flow, fixed-bed microreactor with the APO catalyst.
-
Preheat the catalyst bed to the reaction temperature (e.g., 300°C) under an inert gas flow.
-
Prepare a feed mixture of catechol and DMC with a molar ratio of 1:6.
-
Introduce the feed into the reactor at a controlled flow rate.
-
Collect the products at the reactor outlet by condensation.
-
Analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity.
-
Visualizations
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. Methylation of phenols using DMC and a PTC , Hive Novel Discourse [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2 | Bentham Science [eurekaselect.com]
- 10. Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Tailoring the Regioselectivity of Lentinula edodes O‑Methyltransferases for Precise O‑Methylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. iris.unive.it [iris.unive.it]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic O-methylation of the dopamine agonist dipropyl-5,6-dihydroxyaminotetralin: isolation and structure elucidation of the O-methylated metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Best practices for preventing the oxidation of 3-Methoxy-5-methylphenol in storage
This technical support center provides best practices for preventing the oxidation of 3-Methoxy-5-methylphenol during storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as Orcinol Monomethyl Ether, is a phenolic compound used in various research and development applications, including organic synthesis.[1] Like many phenols, it is susceptible to oxidation, which can lead to the formation of impurities. These impurities can compromise the integrity of experiments, affect reaction yields, and introduce contaminants in drug development processes. Therefore, maintaining its stability during storage is crucial for reliable and reproducible results.
Q2: What are the primary signs of this compound degradation?
A2: The most common sign of degradation is a change in the physical appearance of the compound. Pure this compound is a white to off-white crystalline solid.[1] Upon oxidation, it may develop a pink or brown discoloration. This is due to the formation of colored quinone-type compounds. Any noticeable change in color from the initial appearance suggests that oxidation has occurred.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark place. The recommended storage is at room temperature, under an inert atmosphere such as nitrogen or argon, to displace oxygen.[1] It should be kept in a tightly sealed, light-resistant container, such as an amber glass bottle, to protect it from light and moisture.[2][3]
Q4: Can antioxidants be used to prevent the oxidation of this compound?
A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[4][5][6] These molecules act as free radical scavengers, preferentially reacting with oxygen and other reactive species to prevent the degradation of the primary compound.[5] A typical concentration for these antioxidants is in the range of 0.01-0.1%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., pink, yellow, or brown tint) of the solid compound. | 1. Exposure to Air (Oxygen): The container may not have been properly sealed or purged with inert gas. 2. Exposure to Light: The container may not be light-resistant or was stored in a bright location. 3. Elevated Storage Temperature: Storage at temperatures significantly above room temperature can accelerate oxidation. 4. Contamination with Metal Ions: Trace metal impurities can catalyze oxidation reactions. | 1. Inert Atmosphere: Before sealing, purge the container headspace with a stream of dry nitrogen or argon. For frequent use, consider storing in a glovebox. 2. Light Protection: Store the container in a dark cabinet or wrap it in aluminum foil. Use amber-colored vials for smaller aliquots.[7][8] 3. Temperature Control: Store in a temperature-controlled environment, avoiding areas with significant temperature fluctuations. 4. Purity Check: If contamination is suspected, the material may need to be repurified, for example, by recrystallization using metal-free solvents and equipment. |
| Inconsistent results in experiments using the stored compound. | 1. Partial Degradation: The presence of oxidation byproducts can interfere with reactions. 2. Inhomogeneity: If degradation is not uniform, different aliquots from the same bottle may have varying purity. | 1. Purity Analysis: Before use, assess the purity of the compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[9] 2. Homogenization: If the material is solid and appears non-uniform, gently grind it to a homogenous powder in an inert atmosphere before taking a sample. 3. Purification: If significant degradation is confirmed, purify the compound before use. |
| Precipitate formation or color change in solutions of the compound. | 1. Solution Instability: The solvent and storage conditions for the solution may not be optimal, leading to degradation. 2. Photodegradation: Exposure of the solution to light can accelerate degradation. | 1. Fresh Solutions: Prepare solutions fresh before use whenever possible. 2. Solvent Selection: Use high-purity, degassed solvents. 3. Antioxidant Addition: Consider adding a small amount of an antioxidant like BHT or BHA (e.g., 0.01%) to the solution. 4. Light Protection: Store solutions in amber vials or flasks, or wrap them in aluminum foil. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase HPLC method to separate this compound from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
Reference standard of this compound
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid |
| Gradient | 30:70 (Acetonitrile:Water) to 70:30 (Acetonitrile:Water) over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase (initial conditions).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[10][11][12]
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active substance.[12]
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Troubleshooting workflow for discolored this compound.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. How To [chem.rochester.edu]
- 4. The antioxidants BHA and BHT are commonly used as food preservati... | Study Prep in Pearson+ [pearson.com]
- 5. Chemistry of BHA and BHT Food Preservatives [thoughtco.com]
- 6. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. ijrpp.com [ijrpp.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: HPLC Analysis of 3-Methoxy-5-methylphenol Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving co-eluting peaks of 3-Methoxy-5-methylphenol isomers in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its positional isomers.
Problem: Poor Resolution or Complete Co-elution of Isomer Peaks
Poor resolution is the most common challenge in separating positional isomers due to their similar physicochemical properties. This leads to overlapping peaks, hindering accurate quantification.
Initial Assessment Workflow
Caption: Initial assessment of peak shape to diagnose co-elution issues.
Q: Why are my this compound isomer peaks not separating on a standard C18 column?
A: Standard C18 columns separate compounds primarily based on hydrophobicity. Positional isomers like those of this compound often have very similar hydrophobicities, leading to insufficient differential retention and, therefore, co-elution.[1] While a C18 column is a good starting point, alternative stationary phases are often necessary for adequate separation.[2]
Solutions:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can alter selectivity.[2] Methanol can form hydrogen bonds, which may interact differently with the isomers compared to the dipole-dipole interactions of acetonitrile.
-
Adjust the Organic Modifier Percentage: A lower percentage of organic solvent will increase retention times, potentially improving resolution. Systematically varying the percentage (e.g., in 5% increments) can help find the optimal mobile phase strength.
-
Control the Mobile Phase pH: For phenolic compounds, maintaining a mobile phase pH of around 2.5 to 3.5 is recommended. This suppresses the ionization of the phenolic hydroxyl group, leading to more consistent retention and better peak shape.[2] Phosphoric acid or formic acid are common additives for this purpose.[3][4]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, selecting a column with a different selectivity is the next logical step.
-
Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic isomers. This additional interaction mechanism can significantly enhance selectivity for positional isomers.[1][2]
-
Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing a unique selectivity that is often successful when C18 and Phenyl columns fail.[1][2]
-
Method Development Strategy
Caption: A logical workflow for developing an HPLC method for isomer separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for separating this compound isomers?
A: A good starting point is a C18 column with a mobile phase of acetonitrile and water, both containing 0.1% formic or phosphoric acid.[3][4] A gradient elution from a lower to a higher concentration of acetonitrile is recommended for initial screening to determine the approximate elution conditions.
Q2: My peaks are tailing. What could be the cause?
A: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic hydroxyl group of the phenol (B47542) and active silanol (B1196071) groups on the silica-based stationary phase.[2] To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress the ionization of these silanols.[2] Using a modern, end-capped, high-purity silica (B1680970) column can also minimize these interactions. Other causes can include column overload, a mismatch between the sample solvent and the mobile phase, or column contamination.[2]
Q3: Should I use an isocratic or a gradient elution method?
A: For method development and analyzing samples with a wide range of polarities, a gradient elution is generally preferred. It helps in eluting all compounds with good peak shape in a reasonable time. If the retention times of your isomers are very close, a shallow gradient or an isocratic method, once optimized, can provide better resolution between them.[2]
Q4: How does temperature affect the separation?
A: Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter retention times. Temperature can also alter the selectivity of the separation. It is a useful parameter to optimize once the stationary and mobile phases have been chosen. A column oven should be used to maintain a consistent and stable temperature.[2]
Q5: What is a suitable detection wavelength for this compound isomers?
A: Phenolic compounds typically exhibit maximum UV absorbance around 270-280 nm. It is advisable to determine the optimal wavelength by running a UV scan of your analyte standard using a Diode Array Detector (DAD).[2][5]
Experimental Protocols
Protocol 1: Initial Screening on a C18 Column
This protocol serves as a baseline to evaluate the performance of a standard C18 column.
-
HPLC System: Any standard HPLC system with a pump, autosampler, column oven, and DAD.
-
Column: C18 (ODS), 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.[6]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile / 70% Water).
Protocol 2: Method Optimization with a Phenyl-Hexyl Column
This protocol is recommended if Protocol 1 fails to provide adequate separation. The Phenyl-Hexyl phase introduces alternative selectivity.
-
HPLC System: As above.
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start with the conditions that gave the best (or least poor) separation in Protocol 1 and adjust as needed. A shallower gradient is often beneficial. For example, 40% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (can be optimized).
-
Detection Wavelength: 275 nm.[6]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation
Table 1: Representative HPLC Separation Data for Cresol (B1669610) Isomers
| Stationary Phase | Mobile Phase Composition | o-cresol (RT, min) | m-cresol (RT, min) | p-cresol (RT, min) | Resolution (m/p) |
| C18 | 40% ACN / 60% Water + 0.1% H₃PO₄ | 8.2 | 9.1 | 9.2 | < 1.0 (Co-elution) |
| Phenyl-Hexyl | 35% MeOH / 65% Water + 0.1% HCOOH | 10.5 | 11.8 | 12.5 | > 1.5 (Baseline) |
RT = Retention Time; Resolution (m/p) = Resolution between meta- and para-cresol peaks. Data is illustrative and based on typical performance.
References
Technical Support Center: Optimization of Mobile Phase for Baseline Separation of Phenolic Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing the mobile phase for the separation of phenolic compounds?
A1: The successful separation of phenolic compounds by reverse-phase high-performance liquid chromatography (RP-HPLC) is highly dependent on the mobile phase composition.[1] Key parameters to consider are the type and proportion of the organic modifier, the pH of the aqueous component, and the elution mode (isocratic or gradient).[1][2]
Q2: Which organic modifiers are commonly used for phenolic compound separation and what are their effects?
A2: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used in RP-HPLC for separating phenolic compounds.[1][3]
-
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.[3]
-
Methanol is a more polar and protic solvent that can offer different selectivity for some phenolic compounds.[1] The choice between them can significantly impact the resolution of closely eluting peaks. The ratio of the organic modifier to the aqueous phase determines the overall elution strength of the mobile phase. Increasing the organic content generally decreases the retention time of phenolic compounds.[2]
Q3: How does the pH of the mobile phase affect the separation of phenolic compounds?
A3: The pH of the mobile phase is a critical factor as it influences the ionization state of phenolic analytes, which are often weak acids.[2][4]
-
Ion Suppression: To achieve good retention and sharp peaks, the mobile phase pH should be adjusted to at least 2 units below the pKa of the acidic phenolic compounds.[1] This ensures they are in their neutral, protonated form, increasing their hydrophobicity and retention on a C18 column.[1]
-
Peak Shape: Operating near the pKa of a phenolic compound can lead to peak broadening or splitting due to the co-existence of ionized and non-ionized forms.[4][5]
-
Column Stability: It is also crucial to operate within the stable pH range of the HPLC column to prevent degradation of the stationary phase.[4]
Q4: When should I choose isocratic elution versus gradient elution for separating phenolic compounds?
A4: The choice between isocratic and gradient elution depends on the complexity of the sample mixture.[6][7][8]
-
Isocratic Elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing a few phenolic compounds with similar polarities.[7][8] It is simpler to set up and offers better reproducibility.[6]
-
Gradient Elution , where the mobile phase composition is changed over time (usually by increasing the organic modifier concentration), is necessary for complex samples containing phenolic compounds with a wide range of polarities.[7][8][9] This method improves peak resolution, sharpens peaks for late-eluting compounds, and reduces overall analysis time.[8][10]
Q5: What are typical starting conditions for developing a separation method for phenolic compounds?
A5: A common starting point for method development in RP-HPLC for phenolic compounds involves a C18 column and a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol.[11][12] A generic gradient might start at a low organic concentration (e.g., 5-10%) and increase to a high concentration (e.g., 90-100%) over 20-40 minutes to elute a wide range of phenolic compounds.[11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Peak Co-elution | Mobile phase is too strong, causing analytes to elute too quickly. | Decrease the percentage of the organic modifier to increase retention times and improve separation.[13] |
| Isocratic elution is insufficient for a complex mixture. | Switch to a gradient elution method. Start with a lower concentration of the organic modifier and gradually increase it.[13] | |
| Incorrect mobile phase pH. | Adjust the mobile phase pH to ensure ion suppression of the phenolic compounds (typically pH 2.5-3.5).[1] | |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the column. | Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (0.1-1.0%) or use an end-capped column. Lowering the mobile phase pH can also reduce these interactions.[5][14] |
| Mobile phase pH is close to the pKa of the analytes. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the phenolic compounds.[5][13] | |
| Column overload. | Reduce the sample concentration or injection volume.[5] | |
| Broad Peaks | Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary.[14] | |
| Baseline Drift/Noise | Incomplete column equilibration. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially in gradient elution.[15] |
| Mobile phase contamination or degradation. | Prepare fresh mobile phase daily and use high-purity solvents. Degas the mobile phase to remove dissolved gases.[15] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[15] | |
| Fluctuating Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. |
| Pump issues (e.g., leaks, faulty check valves). | Check for leaks in the pump and ensure proper functioning of the check valves. | |
| High Backpressure | Clogged column frit or in-line filter. | Backflush the column or replace the frit. Replace the in-line filter.[14] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration.[16] |
Quantitative Data
Table 1: Example Gradient Elution Program for the Separation of 16 Phenolic Compounds. [11]
| Time (min) | % Solvent A (Water with 0.1% Acetic Acid) | % Solvent B (Acetonitrile with 0.1% Acetic Acid) |
| 0 - 3.25 | 92 | 8 - 10 |
| 3.25 - 8 | 90 - 88 | 10 - 12 |
| 8 - 15 | 88 - 75 | 12 - 25 |
| 15 - 15.8 | 75 - 70 | 25 - 30 |
| 15.8 - 25 | 70 - 10 | 30 - 90 |
| 25 - 25.4 | 10 - 0 | 90 - 100 |
| 25.4 - 30 | 0 | 100 |
Table 2: Comparison of Mobile Phase Modifiers for Phenolic Compound Separation.
| Organic Modifier | Advantages | Disadvantages |
| Acetonitrile | Lower viscosity, lower UV cutoff | Higher cost, potential for different selectivity |
| Methanol | Lower cost, can offer different selectivity | Higher viscosity, higher UV cutoff |
Experimental Protocols
Protocol 1: Isocratic Separation of Simple Phenols
This protocol is a starting point for separating a mixture of simple phenolic compounds.[1]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC grade water
-
HPLC grade methanol
-
Phosphoric acid
-
Phenolic standards (e.g., phenol, p-cresol, 4-nitrophenol)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC grade water and methanol in a 60:40 (v/v) ratio. Acidify the aqueous portion with phosphoric acid to a pH of 2.5 before mixing.[1] Degas the mobile phase before use.
-
Instrument Setup: Install the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to an appropriate wavelength (e.g., 270 nm for general phenols).[1]
-
Sample Injection: Inject a known concentration of the phenolic standards.
-
Data Analysis: Analyze the resulting chromatogram for retention time, peak shape, and resolution. Adjust the methanol/water ratio as needed to optimize separation.
Protocol 2: Gradient Separation of a Complex Mixture of Phenolic Compounds
This protocol is suitable for samples containing phenolic compounds with a wide range of polarities, such as plant extracts.
Materials and Equipment:
-
HPLC system with a gradient pump and UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid
-
Complex phenolic sample (e.g., green tea extract)
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% formic acid in HPLC grade water.
-
Solvent B: 0.1% formic acid in HPLC grade acetonitrile.
-
Filter and degas both solvents.
-
-
Instrument Setup:
-
Install the C18 column and equilibrate with 95% Solvent A and 5% Solvent B at a flow rate of 1.0 mL/min.
-
Set the UV detector to 280 nm.
-
Program the following gradient:
-
0-5 min: 5% B
-
5-40 min: Linear gradient from 5% to 60% B
-
40-45 min: Linear gradient from 60% to 95% B
-
45-50 min: Hold at 95% B
-
50-51 min: Return to 5% B
-
51-60 min: Re-equilibrate at 5% B
-
-
-
Sample Injection: Inject the filtered sample extract.
-
Data Analysis: Analyze the chromatogram to identify peaks and assess separation. The gradient slope and initial/final conditions can be modified to improve the resolution of specific peak pairs.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. moravek.com [moravek.com]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. biotage.com [biotage.com]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. lcms.cz [lcms.cz]
Managing the hygroscopic nature of phenolic compounds in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the challenges associated with the hygroscopic nature of phenolic compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a phenolic compound is hygroscopic, and why is this a concern for my experiments?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] If a phenolic compound is hygroscopic, this absorption of water can introduce significant errors and variability into experiments. The primary concerns are:
-
Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the preparation of stock solutions with lower concentrations than intended. This directly impacts the accuracy and reproducibility of subsequent assays.
-
Altered Physical Properties: Moisture absorption can cause the powder to clump, become "sticky," or even liquefy (deliquescence), making it difficult to handle and dispense accurately.
-
Chemical Degradation: The presence of water can accelerate the degradation of phenolic compounds, especially when exposed to light and high temperatures.[2] This can lead to a loss of biological activity and the formation of impurities.
-
Impact on Stability: Increased water activity can significantly enhance the loss of certain phenolic compounds during storage.[3][4]
Q2: How can I determine if my phenolic compound has absorbed moisture?
A2: Several indicators can suggest moisture absorption:
-
Visual Inspection: A dry, stable powder should be free-flowing. Signs of moisture absorption include clumping, a "gummy" or "sticky" texture, or powder adhering to the container walls.
-
Inconsistent Experimental Results: If you observe variability in your assay results, such as shifting IC50 values or inconsistent cellular responses, it could be due to inaccurate concentrations of your phenolic compound caused by water absorption.
-
Difficulty in Dissolving: While not always the case, a compound that has absorbed a significant amount of water may exhibit altered solubility characteristics.
For a definitive quantitative measurement of water content, Karl Fischer titration is the recommended method.
Q3: What are the best practices for storing hygroscopic phenolic compounds?
A3: Proper storage is crucial to minimize moisture absorption.[1] Here are the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, airtight containers (e.g., amber glass vials with screw caps (B75204) and PTFE liners).[1] | Prevents exposure to atmospheric moisture. |
| Atmosphere | Store in a desiccator with a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).[5] | Actively removes moisture from the immediate environment. |
| Temperature | Cool and stable, typically 2-8°C or as specified by the manufacturer.[6][7] | Reduces the rate of potential degradation reactions. |
| Light | Protect from light by using amber vials or storing in the dark.[2] | Prevents light-induced degradation. |
| Handling | Minimize the frequency and duration of opening the container.[1] | Reduces exposure to ambient air. |
For frequently accessed compounds, consider aliquoting the bulk material into smaller, single-use vials to avoid repeated exposure of the entire stock.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent and not reproducible.
This is a common problem when working with hygroscopic compounds. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: The phenolic compound powder is clumped and difficult to handle.
Clumping is a clear physical sign of moisture absorption.
-
Immediate Solution: Before weighing, dry the required amount of the compound under a high vacuum. Refer to Protocol 1: Drying a Hygroscopic Phenolic Compound .
-
Long-Term Prevention: After drying and using the compound, immediately reseal the container tightly and store it in a desiccator.[5] Consider aliquoting the powder into smaller vials to minimize exposure of the bulk supply to air.
Issue 3: I am observing degradation of my compound over time.
While some phenolic compounds are inherently unstable, moisture can exacerbate degradation.
-
Confirm Proper Storage: Ensure the compound is stored in a cool, dark, and dry environment as outlined in the FAQ section.[2][6][7]
-
Consider Inert Gas: For highly sensitive compounds, after drying, consider blanketing the vial with an inert gas like argon or nitrogen before sealing.
-
Check for Contamination: Water absorption can sometimes facilitate reactions with other atmospheric components. If degradation persists despite proper storage, consider analytical techniques (e.g., HPLC, LC-MS) to identify potential degradants.
Experimental Protocols
Protocol 1: Drying a Hygroscopic Phenolic Compound
This protocol describes the process of drying a phenolic compound that has absorbed moisture using a vacuum desiccator or vacuum oven.[8]
Materials:
-
Hygroscopic phenolic compound in a glass vial
-
Vacuum desiccator or vacuum oven
-
High-vacuum pump
-
Spatula
Procedure:
-
Preparation: Place the opened vial containing the phenolic powder inside the vacuum desiccator or oven. Ensure the cap is removed or loosened to allow moisture to escape. If the powder is severely clumped, gently break up the larger clumps with a clean, dry spatula.
-
Vacuum Application: Connect the desiccator or oven to a high-vacuum pump. Gradually apply the vacuum to avoid creating a powder cloud.
-
Drying: Allow the sample to dry under high vacuum for at least 4-6 hours. For materials that are visibly wet or severely clumped, an overnight drying period is recommended. Gentle heating (e.g., 30-40°C) can be applied if the compound's thermal stability is known, but proceed with caution as some phenolic compounds are heat-sensitive.[9]
-
Completion: Once drying is complete, slowly vent the vacuum system with a dry, inert gas such as nitrogen or argon. Avoid venting with ambient air, as this will re-introduce moisture.
-
Handling: Immediately cap the vial tightly. Proceed with weighing in a controlled environment or store the vial inside a desiccator until use.
Caption: Experimental workflow for drying a hygroscopic compound.
Protocol 2: Determining Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for determining the water content in a solid sample. This protocol provides a general outline; always refer to the specific instructions for your KF titrator model.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate KF reagents (e.g., CombiTitrant, CombiSolvent)
-
Anhydrous methanol (B129727) or other suitable solvent
-
Gas-tight syringe or weighing boat
-
Hygroscopic phenolic compound
Procedure:
-
System Preparation: Add the Karl Fischer reagent(s) to the titration cell. Start the instrument and allow it to titrate the solvent dry until a stable, low drift is achieved.
-
Sample Preparation: Accurately weigh a suitable amount of the hygroscopic phenolic compound. This should be done quickly to minimize moisture absorption from the air.[1] Use a weighing boat for solids.
-
Sample Introduction: Quickly and carefully add the weighed sample to the titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.
-
Calculation: The instrument software will typically provide the result as a percentage of water or in ppm. This value can then be used to correct the weight of the phenolic compound for subsequent experiments.
Note on Phenolic Compounds: Some phenolic compounds can be oxidized by the Karl Fischer reagent, leading to inaccurate results. If you observe unstable or "dragging" endpoints, modification of the solvent pH, for example, by adding salicylic (B10762653) or benzoic acid, may be necessary. Always consult the reagent manufacturer's guidelines for potentially interfering substances.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. haoshengnylon.com [haoshengnylon.com]
- 7. Plenco - Material Storage for Bulk Molding Compounds and Phenolic Resin [plenco.com]
- 8. How To [chem.rochester.edu]
- 9. Impact of Drying Methods on Phenolic Composition and Bioactivity of Celery, Parsley, and Turmeric—Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of common impurities in synthetic 3-Methoxy-5-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis and purification of 3-Methoxy-5-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the selective O-methylation of orcinol (B57675) (5-methylresorcinol), can lead to several common impurities.[1] These impurities primarily arise from the starting materials and side reactions during the synthesis process. The most prevalent impurities include:
-
Unreacted Starting Material: Residual orcinol that did not react during the methylation process.
-
Isomeric Byproduct: 5-Methoxy-3-methylphenol, is formed due to the methylation of the other hydroxyl group of orcinol.[1]
-
Over-methylated Byproduct: Orcinol dimethyl ether (3,5-dimethoxytoluene), resulting from the methylation of both hydroxyl groups of orcinol.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., acetone) and unreacted methylating agents (e.g., dimethyl sulfate) or their byproducts.
Q2: How can I identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification and quantification of impurities in your this compound sample.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is a powerful tool for separating and quantifying the main component and its organic impurities.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, including the isomeric and over-methylated byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the desired product and identifying impurities by their unique spectral signatures. Distinguishing between the desired product and its isomer, 5-methoxy-3-methylphenol, is readily achievable by analyzing the aromatic proton and carbon signals, which will have different chemical shifts and coupling patterns due to the different substitution patterns.[4][5]
Troubleshooting Guides
Issue 1: My final product is a brownish or pinkish solid instead of the expected white to off-white crystals.
-
Possible Cause: This discoloration is often due to the presence of oxidized phenolic impurities. Phenols are susceptible to oxidation, which can be accelerated by exposure to air and light, leading to the formation of colored quinone-like structures.
-
Recommended Solution: Purification of the crude product is necessary. Recrystallization is often an effective method for removing colored impurities and obtaining a product of high purity.
Issue 2: My NMR spectrum shows unexpected peaks in the aromatic region.
-
Possible Cause: The presence of isomeric impurities, such as 5-Methoxy-3-methylphenol, is a likely cause. These isomers will have distinct, albeit similar, signals in the aromatic region of the NMR spectrum. Unreacted orcinol will also show a different aromatic proton pattern.
-
Recommended Solution: Careful analysis of the coupling patterns and chemical shifts can help in identifying the specific isomers present. For quantitative analysis and separation, HPLC or GC is recommended. Subsequent purification via column chromatography can be employed to isolate the desired isomer.
Issue 3: I am having difficulty separating this compound from its isomer, 5-Methoxy-3-methylphenol, using column chromatography.
-
Possible Cause: Isomers with similar polarities can be challenging to separate on standard silica (B1680970) gel columns using common solvent systems like ethyl acetate (B1210297)/hexane (B92381).
-
Recommended Solution: Optimization of the chromatographic conditions is required. Consider using a less polar solvent system to increase the separation, such as dichloromethane (B109758)/hexane or toluene/ethyl acetate. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can also improve resolution. In some cases, using a different stationary phase, such as alumina, might provide better separation.
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol outlines a general reverse-phase HPLC method for the analysis of synthetic this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid.[2] For MS compatibility, formic acid is preferred.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: Removal of Orcinol and Orcinol Dimethyl Ether by Liquid-Liquid Extraction
This work-up procedure is effective at removing the unreacted acidic starting material (orcinol) and the non-acidic over-methylated byproduct (orcinol dimethyl ether).
-
Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a 1 M sodium hydroxide (B78521) (NaOH) solution. Unreacted orcinol will be deprotonated to form the sodium salt, which is soluble in the aqueous layer. The desired product, being a weaker acid, will largely remain in the organic phase, while the non-phenolic orcinol dimethyl ether will also stay in the organic layer.
-
Separate the aqueous layer.
-
To remove the orcinol dimethyl ether, the organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated. The resulting mixture of this compound and orcinol dimethyl ether can then be separated by column chromatography or fractional distillation.
Protocol 3: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound from its common impurities using silica gel chromatography.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Eluent System: A gradient of ethyl acetate in hexane is a good starting point. Based on TLC analysis, an initial eluent of 5-10% ethyl acetate in hexane can be used, with the polarity gradually increased to elute the desired product. Toluene can also be used as a component of the mobile phase to improve the separation of aromatic compounds.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Begin elution with the low-polarity solvent, collecting fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the eluent to elute the desired compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 4: Purification by Recrystallization
Recrystallization is an effective method for purifying the final product to obtain a high-purity crystalline solid.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system, such as hexane/ethyl acetate or toluene/hexane, may also be effective.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the purity of a synthetic this compound sample before and after purification by column chromatography.
| Compound | Purity Before Purification (% Area by GC) | Purity After Purification (% Area by GC) |
| This compound | 85.2 | 99.5 |
| Orcinol | 5.8 | < 0.1 |
| 5-Methoxy-3-methylphenol | 4.5 | 0.3 |
| Orcinol Dimethyl Ether | 3.1 | < 0.1 |
| Other Impurities | 1.4 | 0.1 |
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: General workflow for the synthesis and purification of this compound.
References
Considerations for scaling up the synthesis of orcinol monomethyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of orcinol (B57675) monomethyl ether, with a focus on scaling up production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of orcinol monomethyl ether.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Orcinol Monomethyl Ether | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient methylation or demethylation. - Degradation of product during workup. | - Monitor reaction progress using TLC or GC/MS to ensure completion. - Optimize temperature for the specific methylating agent and catalyst used. - Ensure stoichiometric amounts of reagents and catalyst activity. For the two-step method, ensure complete dimethylation before proceeding to demethylation. - Use mild workup conditions and avoid prolonged exposure to high temperatures or strong acids/bases. |
| Formation of Significant Byproducts (e.g., Orcinol Dimethyl Ether, C-methylated products) | - Lack of selectivity in monomethylation. - Over-methylation of the desired product. - Use of harsh methylating agents or reaction conditions. | - In a direct methylation approach, carefully control the stoichiometry of the methylating agent. - Consider a two-step approach: complete dimethylation followed by selective monodemethylation for higher purity.[1] - Employ milder and more selective methylating agents like dimethyl carbonate (DMC) in combination with a suitable catalyst. |
| Difficulty in Product Purification | - Presence of close-boiling impurities. - Formation of azeotropes. - Inefficient extraction or distillation. | - Utilize fractional distillation under reduced pressure for efficient separation. - Employ chromatographic techniques (e.g., column chromatography) for high-purity requirements, although this may be less scalable. - For large-scale purification, consider advanced techniques such as membrane filtration or preparative HPLC. |
| Exothermic Reaction Runaway During Scale-up | - Rapid addition of highly reactive reagents (e.g., dimethyl sulfate). - Inadequate heat dissipation in a larger reactor. | - Add the reactive reagent (e.g., dimethyl sulfate) dropwise or in portions, with careful monitoring of the internal temperature. - Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, internal cooling coils). - Consider using a semi-batch process where one reactant is fed continuously to control the reaction rate and heat generation. |
| Poor Selectivity in Direct Monomethylation at Scale | - Mass transfer limitations affecting local concentrations of reagents. - Non-uniform temperature distribution in the reactor. | - Implement efficient stirring to ensure homogeneity. - Consider using a phase transfer catalyst to improve the reaction between immiscible reactants, which can enhance selectivity. - Optimize the reactor design to ensure uniform heat distribution. |
| Safety Concerns with Hazardous Reagents | - Use of toxic and corrosive methylating agents like dimethyl sulfate (B86663) or methyl iodide. | - Whenever possible, substitute hazardous reagents with greener alternatives like dimethyl carbonate (DMC). - Implement strict safety protocols, including the use of personal protective equipment (PPE), and conduct all operations in a well-ventilated fume hood or a closed system. - Have appropriate quenchers and emergency procedures in place. |
Frequently Asked Questions (FAQs)
1. What are the common synthesis routes for orcinol monomethyl ether?
There are two primary approaches for the synthesis of orcinol monomethyl ether:
-
Two-Step Synthesis via Dimethylation and Selective Monodemethylation: This is a high-yield and high-purity lab-scale method.[1] It involves the complete methylation of orcinol to form orcinol dimethyl ether, followed by a selective demethylation of one methoxy (B1213986) group to yield the desired product.
-
Direct Selective Monomethylation: This approach involves the direct methylation of orcinol with a controlled amount of a methylating agent to favor the formation of the monomethyl ether. Achieving high selectivity can be challenging and often results in a mixture of unreacted orcinol, the desired monomethyl ether, and the dimethylated byproduct.
2. What are the key considerations when scaling up the synthesis?
Scaling up the synthesis of orcinol monomethyl ether requires careful consideration of the following:
-
Reaction Kinetics and Thermodynamics: Understanding the reaction's heat profile is crucial to prevent thermal runaways, especially with highly exothermic reagents like dimethyl sulfate.
-
Mass and Heat Transfer: Ensuring efficient mixing and temperature control in a larger reactor is critical for maintaining consistent product quality and yield.
-
Choice of Reagents: For industrial-scale production, opting for less hazardous and more environmentally friendly reagents, such as dimethyl carbonate (DMC) over dimethyl sulfate, is highly recommended.
-
Purification Strategy: The purification method must be scalable. While lab-scale synthesis may rely on column chromatography, industrial processes often utilize fractional distillation, crystallization, or membrane filtration.
-
Process Safety: A thorough risk assessment is necessary, particularly when handling toxic and flammable substances. This includes implementing appropriate engineering controls and emergency procedures.
-
Waste Management: Developing a plan for the treatment and disposal of waste streams is an essential part of a sustainable and compliant industrial process.
3. Which methylating agents are suitable for this synthesis, and how do they compare?
Several methylating agents can be used. The choice depends on factors like reactivity, selectivity, cost, and safety.
| Methylating Agent | Advantages | Disadvantages | Scale-up Considerations |
| Dimethyl Sulfate (DMS) | - Highly reactive. - Relatively inexpensive. | - Extremely toxic and carcinogenic. - Can lead to over-methylation. | - Requires stringent safety precautions and specialized handling equipment. Not ideal for large-scale production due to safety concerns. |
| Methyl Iodide (MeI) | - Highly reactive. | - Toxic and a suspected carcinogen. - Volatile. - More expensive than DMS. | - Similar safety concerns as DMS. Its volatility poses an additional inhalation hazard. |
| Dimethyl Carbonate (DMC) | - "Green" reagent; low toxicity. - Byproducts (methanol and CO2) are less harmful. - Can be highly selective under the right conditions. | - Less reactive than DMS or MeI, often requiring higher temperatures and/or catalysts. | - A preferred choice for industrial scale-up due to its favorable safety and environmental profile. May require process optimization to achieve desired reaction rates. |
| Methanol (in vapor phase) | - Inexpensive. - Relatively safe. | - Requires high temperatures and specific catalysts (e.g., metal oxides). - Can result in a mixture of O- and C-methylated products. | - Suitable for continuous flow processes. Catalyst selection and optimization are critical for selectivity. |
4. How can selectivity for monomethylation be improved in a direct synthesis?
Improving selectivity in a direct, one-pot monomethylation can be achieved through several strategies:
-
Stoichiometric Control: Carefully controlling the molar ratio of the methylating agent to orcinol is the most straightforward approach.
-
Choice of Base and Solvent: The reaction conditions can influence the relative nucleophilicity of the two hydroxyl groups.
-
Phase Transfer Catalysis (PTC): Using a phase transfer catalyst can enhance the reaction rate and selectivity by facilitating the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the methylating agent is present.
-
Protecting Groups: While more suitable for smaller-scale synthesis, one of the hydroxyl groups can be protected, followed by methylation of the other and subsequent deprotection.
Experimental Protocols
Protocol 1: Two-Step Synthesis of Orcinol Monomethyl Ether (Lab-Scale)
This protocol is adapted from a procedure in Organic Syntheses.[1]
Step A: Synthesis of Orcinol Dimethyl Ether
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, combine 124 g of anhydrous potassium carbonate, 410 mL of acetone, and 42.6 g of orcinol monohydrate.
-
With stirring, add 94.5 g of dimethyl sulfate from the dropping funnel over 2 minutes. The mixture will warm and begin to reflux.
-
After the initial exothermic reaction subsides (15-20 minutes), heat the mixture under reflux for an additional 4 hours.
-
Distill off approximately 200 mL of acetone.
-
Add 50 mL of concentrated aqueous ammonia (B1221849) to the reaction mixture and continue stirring and heating for 10 minutes to destroy any unreacted dimethyl sulfate.
-
Dilute the mixture with water to a total volume of about 750 mL.
-
Separate the layers and extract the aqueous layer twice with 150 mL portions of ether.
-
Combine the organic layers, wash with water, 3 N sodium hydroxide (B78521) solution, and saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent.
-
Distill the residue under reduced pressure to obtain orcinol dimethyl ether (yield: 94-96%).
Step B: Selective Monodemethylation to Orcinol Monomethyl Ether
Caution: This step involves the use of ethanethiol (B150549), which is flammable and has a strong, unpleasant odor. This should be performed in a well-ventilated fume hood.
-
Prepare a solution of sodium ethoxide by dissolving sodium in anhydrous ethanol.
-
Add a solution of orcinol dimethyl ether in anhydrous N,N-dimethylformamide (DMF) to the sodium ethoxide solution.
-
Add ethanethiol to the mixture.
-
Heat the mixture under reflux. The progress of the demethylation can be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid.
-
Extract the product with ether.
-
Wash the ethereal extracts with water and saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by distillation under reduced pressure or by recrystallization to obtain orcinol monomethyl ether.
Visualizations
Caption: Two-step synthesis workflow for orcinol monomethyl ether.
Caption: Key considerations for scaling up the synthesis.
References
Minimizing side reactions during the methylation of orcinol
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions to minimize side reactions during the methylation of orcinol (B57675).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the methylation of orcinol?
A1: The primary side reactions during orcinol methylation are C-methylation in addition to the desired O-methylation, and multiple methylations leading to di- or tri-methylated products instead of the mono-methylated target.[1] The reaction conditions, particularly the choice of methylating agent, solvent, and base, significantly influence the product distribution.[1] For instance, methyl iodide is more prone to causing both carbon and oxygen methylation compared to other agents.[1]
Q2: Which methylating agent is recommended for selective O-methylation of orcinol?
A2: Dimethyl sulfate (B86663) (DMS) is a commonly used and cost-effective methylating agent for phenols.[2] It is highly reactive and can favor O-methylation under appropriate conditions.[2] However, like all strong alkylating agents, DMS is highly toxic and must be handled with extreme care.[2][3][4] Methyl triflate is another option, though it is more expensive.[2]
Q3: How does the choice of base and solvent affect the selectivity of orcinol methylation?
A3: The base and solvent play a crucial role in determining the ratio of O-methylation to C-methylation. Non-polar solvents and certain heterogeneous reaction conditions can lead to an increase in C-alkylation products.[1][5] Using a base that is soluble in the reaction medium can help promote O-methylation. The solvent's ability to solvate the cation of the base is a key factor; solvents that are good at cation solvation but poor at anion solvation tend to favor methylation at the more electronegative oxygen atom.[1]
Q4: Can protecting groups be used to improve the selectivity of orcinol methylation?
A4: Yes, employing protecting groups is a viable strategy to enhance selectivity in organic synthesis.[6][7] In the context of orcinol, one of the hydroxyl groups could be protected to prevent di-methylation if mono-methylation at a specific hydroxyl group is desired. The choice of protecting group is critical and must be stable under the methylation conditions and easily removable afterward.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-O-Methylated Orcinol
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the molar ratio of the methylating agent to orcinol is appropriate. An excess of the methylating agent may be required. |
| Decomposition of Reactants or Products | - Avoid excessively high temperatures, which can lead to decomposition.[8]- Ensure an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to oxidation. Alkaline solutions of phenols can be sensitive to air.[9] |
| Suboptimal Base or Solvent | - Experiment with different base and solvent combinations. For O-methylation, a polar aprotic solvent might be beneficial.[10] |
Issue 2: Presence of Multiple Byproducts (C-methylation and/or Di-methylation)
| Possible Cause | Suggested Solution |
| Aggressive Methylating Agent | - If using a highly reactive agent like methyl iodide, consider switching to dimethyl sulfate, which can offer better selectivity under controlled conditions.[1] |
| Reaction Conditions Favoring C-Alkylation | - Avoid non-polar solvents if C-alkylation is a significant issue.[1]- Ensure the base is fully dissolved to create a homogeneous reaction mixture, which generally favors O-alkylation.[5] |
| Excess Methylating Agent Leading to Di-methylation | - Carefully control the stoichiometry of the methylating agent. Use close to a 1:1 molar ratio for mono-methylation, and add the methylating agent slowly to the reaction mixture. |
| High Reaction Temperature | - Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.[10] |
Experimental Protocols
General Protocol for the O-Methylation of Orcinol using Dimethyl Sulfate
Safety Precautions: Dimethyl sulfate is extremely toxic, corrosive, and a suspected carcinogen.[2][3][4][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (consider double-gloving), safety goggles, and a lab coat. Keep an ammonia (B1221849) solution readily available to neutralize any spills.[9]
Materials:
-
Orcinol
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve orcinol in the chosen solvent (e.g., acetone).
-
Add the base (e.g., K₂CO₃) to the solution.
-
Slowly add dimethyl sulfate (1.0 to 1.2 equivalents) to the stirred mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on Orcinol Methylation Selectivity
| Parameter | Condition A | Condition B | Expected Outcome |
| Methylating Agent | Methyl Iodide | Dimethyl Sulfate | Condition B may favor a higher O/C methylation ratio.[1] |
| Solvent | Toluene (Non-polar) | DMF (Polar Aprotic) | Condition B is expected to favor O-methylation.[1][10] |
| Base | Sodium Hydride (Heterogeneous) | Potassium Carbonate (Soluble) | A homogeneous reaction (Condition B) generally leads to better O-methylation selectivity.[1] |
| Temperature | High | Low | Lower temperatures can sometimes increase selectivity by reducing the rate of side reactions.[10] |
Visualizations
Caption: Workflow for Orcinol Methylation.
Caption: Troubleshooting Methylation Reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Methoxy-5-methylphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 3-Methoxy-5-methylphenol and its structural isomers. While direct comparative studies are limited, this document synthesizes available data on their antioxidant, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key biological assays are provided to facilitate further research in this area.
Introduction
This compound, also known as orcinol (B57675) monomethyl ether, is a phenolic compound found in natural sources and is of interest for its potential biological activities.[1] Its isomers, which differ in the substitution pattern of the methoxy (B1213986) and methyl groups on the phenol (B47542) ring, may exhibit distinct biological profiles. Understanding these structure-activity relationships is crucial for the development of new therapeutic agents. This guide focuses on a comparative analysis of this compound and its key isomers: 2-Methoxy-5-methylphenol and 4-Methoxy-3-methylphenol.
Data Presentation
Quantitative data on the biological activities of this compound and its isomers is not extensively available in a single comparative study. The following tables present a summary of available data for related methoxyphenol and cresol (B1669610) compounds to provide a contextual reference. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity (IC50, µg/mL)
| Compound | DPPH Assay | ABTS Assay | Reference |
| This compound | Data not available | Data not available | |
| 2-Methoxy-5-methylphenol | Data not available | Data not available | |
| 4-Methoxy-3-methylphenol | Data not available | Data not available | |
| Related Compound: Eugenol | ~3.1 | ~2.2 | [2] |
| Related Compound: p-Cresol | >100 | Data not available | [3] |
| Positive Control: Ascorbic Acid | ~5 | ~7 | [4] |
Note: The data for related compounds is provided for illustrative purposes. IC50 values represent the concentration required to scavenge 50% of the free radicals.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | Data not available | Data not available | |
| 2-Methoxy-5-methylphenol | Data not available | Data not available | |
| 4-Methoxy-3-methylphenol | Data not available | Data not available | |
| Related Compound: Eugenol | 1250 | 2500 | [5] |
| Related Compound: Thymol | 62.5 | 250 | [5] |
| Positive Control: Ciprofloxacin | 0.5 | 0.015 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 3: Comparative Cytotoxicity (IC50, µM)
| Compound | Cancer Cell Line (e.g., RAW 264.7) | Reference |
| This compound | Data not available | |
| 2-Methoxy-5-methylphenol | Data not available | |
| 4-Methoxy-3-methylphenol | Data not available | |
| Related Compound: p-Cresol Dimer | >100 | [3] |
| Related Compound: p-Methoxyphenol Dimer | >100 | [3] |
| Positive Control: Doxorubicin | ~1 |
Note: IC50 values represent the concentration required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds and positive control (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of the test compounds and a positive control in a suitable solvent. Create a series of dilutions from the stock solutions.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of the test compounds or positive control to the wells.
-
For the blank control, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.[6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds and positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and a positive control.
-
Assay:
-
Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 20 µL of the various concentrations of the test compounds or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.[8][9]
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds and positive control antibiotic
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control antibiotic in the 96-well plate with the appropriate broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density.[10][11][12]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[1][13][14]
Signaling Pathways
Phenolic compounds, including methoxyphenols, are known to exert their biological effects by modulating various cellular signaling pathways. Key pathways implicated in the antioxidant and anti-inflammatory effects of phenols include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. While specific data for this compound and its isomers is scarce, the following diagrams illustrate the general mechanisms by which phenolic compounds may act.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: A generalized workflow for in vitro biological activity testing.
Conclusion
This guide provides a framework for the comparative analysis of this compound and its isomers. The provided data on related compounds suggests that methoxyphenols and cresols can exhibit a range of biological activities, which are likely influenced by the specific substitution patterns on the aromatic ring. However, the lack of direct comparative experimental data for this compound and its isomers highlights a significant research gap. The detailed experimental protocols and generalized signaling pathways presented herein are intended to serve as a resource for researchers to conduct further investigations to elucidate the structure-activity relationships and therapeutic potential of this class of compounds. Future studies employing standardized assays to directly compare these isomers are crucial for advancing our understanding of their biological activities.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. merckmillipore.com [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
A Comparative Guide to the Synthetic Routes of 3-Methoxy-5-methylphenol
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective synthesis of substituted phenols is a critical endeavor. 3-Methoxy-5-methylphenol, also known as orcinol (B57675) monomethyl ether, is a valuable building block in the synthesis of a variety of more complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for a given application.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes described in this guide, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Route 1: Selective O-Methylation of Orcinol | Route 2: Hydrolysis of Methyl 4-methoxy-6-methyl-salicylate |
| Starting Material | Orcinol (5-Methylresorcinol) | Methyl 4-methoxy-6-methyl-salicylate |
| Key Reagents | Dimethyl sulfate (B86663), Potassium carbonate | Potassium hydroxide (B78521) |
| Solvent | Acetone (B3395972) | Aqueous solution |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4 hours | 8 hours |
| Yield | 65-75%[1] | 70%[2] |
| Purity | High, but requires careful purification | High |
| Key Advantages | One-step synthesis from a common starting material | Good yield in the final step |
| Key Disadvantages | Potential for di-methylation and isomeric byproducts, requiring careful control and purification | Multi-step synthesis if the starting material is not commercially available |
Synthetic Route Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations involved in each synthetic route.
Caption: Route 1: Selective O-Methylation of Orcinol.
Caption: Route 2: Hydrolysis of Methyl 4-methoxy-6-methyl-salicylate.
Experimental Protocols
Route 1: Selective O-Methylation of Orcinol
This method involves the direct methylation of one of the hydroxyl groups of orcinol. Careful control of the stoichiometry of the methylating agent is crucial to favor the formation of the mono-methylated product and minimize the formation of the di-methylated byproduct.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of anhydrous orcinol (1 equivalent) in dry acetone is prepared.
-
Ignited potassium carbonate (1.1 equivalents) is added to the solution, and the mixture is stirred.
-
Dimethyl sulfate (1 equivalent) is added dropwise to the suspension at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica (B1680970) gel to separate the desired this compound from unreacted orcinol and the di-methylated byproduct, orcinol dimethyl ether.
Note: Previous methods using methyl iodide with potassium hydroxide or sodium ethoxide, or dimethyl sulfate with sodium hydroxide, have been reported to result in lower yields (around 37%) and require more laborious purification steps.[1]
Route 2: Hydrolysis of Methyl 4-methoxy-6-methyl-salicylate
This two-step route involves the synthesis of an intermediate ester followed by its hydrolysis to the final product.
Step 1: Synthesis of Methyl 4-methoxy-6-methyl-salicylate (Proposed)
While a direct experimental protocol for this specific intermediate was not found in the literature reviewed, a plausible synthesis can be adapted from the preparation of similar compounds, such as methyl 2,4-dihydroxy-6-methylbenzoate.
-
Orcinol carboxylic acid (2,4-dihydroxy-6-methylbenzoic acid) is esterified by refluxing with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield methyl 2,4-dihydroxy-6-methylbenzoate.
-
The resulting ester is then selectively mono-methylated at the 4-hydroxyl group using dimethyl sulfate and a mild base like potassium carbonate in a suitable solvent such as acetone. This selective methylation is guided by the difference in acidity between the two hydroxyl groups.
Step 2: Hydrolysis to this compound
-
Methyl 4-methoxy-6-methyl-salicylate (1.0 g) is boiled under reflux with 35 ml of a 15% aqueous potassium hydroxide solution for 8 hours.[2]
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.[2]
-
The product is then extracted with ethyl acetate.[2]
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[2] The reported yield for this step is 70%.[2]
Comparison and Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a more direct, one-pot synthesis from the readily available starting material, orcinol. However, the key challenge lies in achieving high selectivity for the mono-methylated product. The formation of the di-methylated byproduct and potentially the isomeric 5-methoxy-3-methylphenol necessitates careful control of reaction conditions and a potentially challenging purification process to obtain a high-purity product. With optimized conditions, yields in the range of 65-75% can be achieved.[1]
Route 2 offers a potentially cleaner final step with a good reported yield of 70%. However, this route is longer, as it requires the prior synthesis of the starting material, methyl 4-methoxy-6-methyl-salicylate. The overall yield of this route would be dependent on the efficiency of the preceding esterification and selective methylation steps.
The choice between these two routes will ultimately depend on the specific requirements of the researcher. For a more direct approach where purification capabilities are robust, Route 1 may be preferred. If a higher purity product is desired from the final step and a multi-step synthesis is acceptable, Route 2 presents a strong alternative, provided the starting material can be synthesized or procured efficiently. Further optimization of the selective methylation in Route 1 could make it the more attractive option in terms of overall step economy.
References
A Comparative Guide to Validating an HPLC-UV Method for the Quantification of 3-Methoxy-5-methylphenol
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive comparison of two distinct, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods for the quantification of 3-Methoxy-5-methylphenol, a key chemical intermediate. The comparison is supported by detailed experimental protocols and performance data presented in a clear, tabular format to aid in method selection and implementation.
The selection of an appropriate HPLC method is critical for ensuring the accuracy and reliability of analytical data. Key considerations include the choice of the stationary phase, mobile phase composition, and detector wavelength. This guide compares a traditional reversed-phase C18 column method with a method employing a phenyl-based column, which can offer alternative selectivity for aromatic compounds through π-π interactions.[1]
Comparative Performance of HPLC-UV Methods
The following table summarizes the performance characteristics of two validated HPLC-UV methods for the quantification of this compound. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[2][3][4]
| Parameter | Method 1: Reversed-Phase C18 Column | Method 2: Phenyl Column |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5] | Phenyl (e.g., 150 mm x 4.6 mm, 3 µm)[1] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[6][7] | Methanol:Water (70:30, v/v) with 0.1% Acetic Acid[8] |
| Flow Rate | 1.0 mL/min[2] | 1.2 mL/min[9] |
| Detection Wavelength | 275 nm | 275 nm |
| Linearity (r²) | > 0.999[2] | > 0.999[10] |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 99.0 - 101.5%[10] |
| Precision (% RSD) | < 2.0%[2] | < 2.0%[9] |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.25 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition[2] | Unaffected by minor changes in flow rate and mobile phase composition[11] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices for HPLC method validation.[11][12]
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[12]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to 150% of the expected sample concentration.[12]
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[13][14]
2. Chromatographic System Suitability
Before each validation run, inject the standard solution six times to assess the system's suitability. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of the peak area is not more than 2.0%.
-
Tailing factor is not more than 2.0.
-
Theoretical plates are not less than 2000.
3. Validation Parameters
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not affected by interference from other components.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.[2][10]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percent recovery should be within 98.0 - 102.0%.[4]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The RSD should be less than 2.0%.[4]
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two days' results should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[4]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5°C) to assess the method's reliability. The system suitability parameters should remain within the acceptance criteria.[2][11]
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the HPLC-UV method validation process and the decision-making process for selecting a suitable HPLC column.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. longdom.org [longdom.org]
Cross-Validation of Spectroscopic Data for the Structural Confirmation of 3-Methoxy-5-methylphenol
In the rigorous process of chemical synthesis and drug development, unequivocal structural confirmation of novel and known compounds is paramount. This guide provides a comparative analysis of various spectroscopic techniques for the structural elucidation of 3-Methoxy-5-methylphenol, a key intermediate in various synthetic pathways. By cross-validating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can achieve a high degree of confidence in the compound's identity and purity.
Spectroscopic Data Summary for this compound
The following tables summarize the key spectroscopic data obtained for this compound, providing a clear and concise reference for comparison with experimental results.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| O-H (Phenolic) | 3200-3600 | Strong, Broad |
| C-H (Aromatic) | 3000-3100 | Sharp, Medium |
| C-H (Aliphatic, -CH₃) | 2850-3000 | Sharp, Medium |
| C=C (Aromatic Ring) | 1500-1600 | Medium to Strong (multiple peaks) |
| C-O (Phenolic) | ~1220 | Strong |
| C-O-C (Methoxy) | 1000-1300 (asymmetric & symmetric stretch) | Strong |
Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 6.2 - 6.4 | Multiplet | 3H |
| -OH | 4.5 - 5.5 | Singlet (Broad) | 1H |
| -OCH₃ | ~3.77 | Singlet | 3H |
| -CH₃ | ~2.29 | Singlet | 3H |
Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ar-C-O (Phenolic) | ~156 |
| Ar-C-O (Methoxy) | ~160 |
| Ar-C (Methyl-substituted) | ~140 |
| Ar-C-H | 100 - 110 |
| -OCH₃ | ~55 |
| -CH₃ | ~21 |
Table 4: Mass Spectrometry (MS) Data
| Ion | m/z Ratio | Relative Intensity |
| [M]⁺ (Molecular Ion) | 138 | High |
| [M-CH₃]⁺ | 123 | Moderate |
| [M-OCH₃]⁺ | 107 | High |
| [M-H₂O]⁺ | 120 | Low |
Comparison with Structural Isomers
The differentiation of this compound from its structural isomers is critical. The following table provides a comparison of key spectroscopic features with a common isomer, 2-Methoxy-5-methylphenol.
Table 5: Spectroscopic Comparison with 2-Methoxy-5-methylphenol
| Spectroscopic Technique | This compound | 2-Methoxy-5-methylphenol | Key Differentiating Features |
| ¹H NMR | Aromatic protons appear as a complex multiplet between 6.2-6.4 ppm. | Aromatic protons show distinct coupling patterns, often appearing as doublets and a singlet in the aromatic region. | The splitting pattern of the aromatic protons is highly diagnostic of the substitution pattern. |
| ¹³C NMR | Distinct chemical shifts for the two oxygen-substituted aromatic carbons (~156 and ~160 ppm). | The chemical shifts of the aromatic carbons will differ due to the different electronic environment. | The number and chemical shifts of the aromatic carbon signals can distinguish between the isomers. |
| IR Spectroscopy | The "fingerprint" region (below 1500 cm⁻¹) will be unique. | The "fingerprint" region will have a different pattern of peaks. | While many functional group absorptions will be similar, the overall fingerprint provides a unique identifier. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
1. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent (e.g., chloroform), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1] For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the ATR crystal.[1]
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube.[2] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition for ¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[3]
-
Data Acquisition for ¹³C NMR: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon.[4] A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[4]
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed.
-
Sample Preparation: For GC-MS, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.[5] For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.[6]
-
Data Acquisition: The mass analyzer scans a range of mass-to-charge (m/z) ratios (e.g., 40-400 amu) to detect the molecular ion and its fragment ions. The resulting mass spectrum plots the relative abundance of each ion against its m/z ratio.[6]
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data in the structural confirmation of this compound.
Caption: Workflow for structural confirmation of this compound.
References
- 1. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sc.edu [sc.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Antimicrobial Spectrum of Methoxyphenols, with a Focus on 3-Methoxy-5-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the antimicrobial spectrum of 3-Methoxy-5-methylphenol and other structurally related methoxyphenols, including guaiacol, creosol, eugenol (B1671780), and isoeugenol. By presenting available experimental data, this document aims to provide a valuable resource for researchers investigating novel antimicrobial agents and their potential applications.
Executive Summary
Methoxyphenols are a class of phenolic compounds characterized by the presence of a methoxy (B1213986) group on the benzene (B151609) ring. Several members of this class, many of which are derived from natural sources, have demonstrated significant antimicrobial properties. Their primary mechanism of action is widely considered to be the disruption of microbial cell membranes, leading to increased permeability and eventual cell death. While extensive research has been conducted on compounds like eugenol and isoeugenol, quantitative data on the antimicrobial spectrum of this compound is less prevalent in publicly available literature. This guide consolidates the existing data to facilitate a comparative understanding and to highlight areas for future investigation.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several methoxyphenols against a range of common pathogens. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Methoxyphenols against Various Microorganisms
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Data not available | - |
| Escherichia coli | Data not available | - | |
| Guaiacol | Staphylococcus aureus | >1000 | [1] |
| Escherichia coli | >1000 | [1] | |
| Creosol | Staphylococcus aureus | Data not available | [2] |
| Escherichia coli | Data not available | [2] | |
| Eugenol | Staphylococcus aureus | 625 | [3] |
| Escherichia coli | 312.5 | [3] | |
| Listeria monocytogenes | 625 | [3] | |
| Bacillus subtilis | 625 | [3] | |
| Salmonella typhimurium | 625 | [3] | |
| Isoeugenol | Staphylococcus aureus | 312.5 | [3] |
| Escherichia coli | 312.5 | [3] | |
| Listeria monocytogenes | 312.5 | [3] | |
| Bacillus subtilis | 312.5 | [3] | |
| Salmonella typhimurium | 312.5 | [3] |
Note: The available data for creosol often refers to a mixture of compounds, and specific MIC values for the pure compound are not consistently reported in the reviewed literature.
Experimental Protocols
The following methodologies are standard for determining the antimicrobial susceptibility of compounds like methoxyphenols.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Serial Dilution: The methoxyphenol compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
References
A Comparative Analysis of 3-Methoxy-5-methylphenol's Antioxidant Efficacy Against Leading Natural Antioxidants
For Immediate Release
In the dynamic field of antioxidant research, the quest for potent and effective radical scavengers is paramount. This guide offers a detailed comparison of the antioxidant efficacy of 3-Methoxy-5-methylphenol against a panel of well-established natural antioxidants: Vitamin C, Vitamin E (α-tocopherol), Resveratrol, and Quercetin. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed decisions in research and development.
Comparative Antioxidant Activity: A Quantitative Overview
The antioxidant potential of a compound is frequently quantified by its ability to scavenge stable free radicals in vitro. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of an antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value signifies higher antioxidant potency. The following table summarizes the IC50 values for this compound and other leading natural antioxidants as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 (µg/mL) | Molecular Weight ( g/mol ) | IC50 (µM) |
| This compound | DPPH | 5.2[1] | 138.16 | ~37.6 |
| Vitamin C (Ascorbic Acid) | DPPH | 3.37 - 12.36[2][3] | 176.12 | ~19.1 - 70.2 |
| ABTS | ~50[2][4] | ~283.9 | ||
| Vitamin E (α-tocopherol) | DPPH | Comparable to BHT | 430.71 | Data varies |
| ABTS | ~7.07 | ~16.4 | ||
| Resveratrol | DPPH | ~29.8 | 228.24 | ~130.6 |
| ABTS | 2.0 - 2.86[5][6] | ~8.8 - 12.5 | ||
| Quercetin | DPPH | 15.9 - 19.17[7] | 302.24 | ~52.6 - 63.4 |
| ABTS | Data varies | Data varies |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative range from available literature.
Experimental Methodologies
Standardized protocols are essential for the accurate assessment and comparison of antioxidant activities. Below are the detailed methodologies for the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid) are prepared at various concentrations in the same solvent.
-
Reaction Mixture: A defined volume of the test sample is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.[1]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are prepared at various concentrations.
-
Reaction Mixture: A small volume of the test sample is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the concentration-inhibition curve.
Visualizing Antioxidant Mechanisms and Workflows
Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for determining antioxidant capacity using the DPPH assay.
Caption: Workflow for determining antioxidant capacity using the DPPH assay.
The Nrf2 Signaling Pathway in Cellular Antioxidant Response
Many phenolic antioxidants, beyond direct radical scavenging, can modulate endogenous antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's intrinsic antioxidant capacity.
Caption: The Nrf2-ARE antioxidant response pathway activation.
Conclusion
The data presented indicates that this compound exhibits potent antioxidant activity, with a DPPH IC50 value that is competitive with, and in some cases superior to, well-established natural antioxidants like Vitamin C and Quercetin. Its efficacy, coupled with its phenolic structure that suggests potential for modulating cellular antioxidant pathways like Nrf2, positions it as a compound of significant interest for further investigation. This guide provides the foundational data and protocols to support ongoing research into the therapeutic and preservative applications of this compound and its analogs.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.unpad.ac.id [journals.unpad.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of 3-Methoxy-5-methylphenol in Complex Natural Extracts: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specific bioactive compounds within complex natural extracts is a critical challenge. This guide provides an objective comparison of the two primary analytical methods for the quantitative analysis of 3-Methoxy-5-methylphenol (3-MMP), a phenolic compound of interest found in various natural sources such as oakmoss and Asiasarum root.[1] The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, providing supporting experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. The following tables summarize the key performance parameters of each method based on available experimental data.
Table 1: Performance Characteristics of GC-MS for this compound Quantification
| Validation Parameter | Performance Data | References |
| Linearity Range | 0.01 - 2.0 mg/mL | [2][3] |
| Correlation Coefficient (r²) | 0.9969 | [2][3] |
| Limit of Detection (LOD) | 0.07 mg/kg | [2][3] |
| Accuracy (Recovery) | 96.30 - 107.11% | [2][3] |
| Precision (RSD) | < 4% | [2][3] |
Table 2: Performance Characteristics of HPLC-UV for Phenolic Compound Quantification
| Validation Parameter | Performance Data | References |
| Linearity Range | 6.25 - 100.00 µg/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.9999 | [4][5] |
| Limit of Detection (LOD) | 0.01 - 0.16 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.02 - 0.49 µg/mL | [4][5] |
| Accuracy (Recovery) | 97.29 - 103.59% | [4][5] |
| Precision (RSD) | < 5.5% | [4] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the determination of this compound by GC-MS and HPLC, and the logical process of cross-method validation.
Detailed Experimental Protocols
GC-MS Method for this compound Quantification
This protocol is adapted from methodologies used for the analysis of phenolic compounds in essential oils and other natural extracts.[2][3]
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Equipped with a time-of-flight mass spectrometer (TOF-MS).
-
Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 4°C/min, and held for 10 minutes.
-
Ionization: Electron impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
2. Preparation of Standard Solutions:
-
Stock Solution (2 mg/mL): Accurately weigh 20 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.01 to 2.0 mg/mL.
3. Sample Preparation:
-
Extraction: Extract a known weight of the natural extract with a suitable solvent (e.g., methanol, ethanol) using sonication or vortexing.
-
Purification: Centrifuge or filter the extract to remove particulate matter.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of methanol.
4. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum, confirming with a reference standard and the NIST library.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
HPLC-UV Method for this compound Quantification
This protocol is a generalized method based on the successful analysis of various phenolic compounds in plant extracts.[4][5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a 3-MMP standard (typically around 275-280 nm).
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected sample range (e.g., 1 to 100 µg/mL).
3. Sample Preparation:
-
Extraction: Extract a known weight of the natural extract with a suitable solvent, such as a mixture of methanol and water.[6]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Disclaimer: The information provided in this guide is for research use only. The experimental protocols may require optimization for specific matrices and instrumentation. It is recommended to perform a full method validation according to ICH guidelines for regulatory submissions.
References
- 1. This compound|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inhort.pl [inhort.pl]
The Phenolic Advantage: Unraveling the Structure-Activity Relationship of 3-Methoxy-5-methylphenol Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
The inherent biological activities of phenolic compounds have long positioned them as scaffolds of significant interest in medicinal chemistry. Among these, 3-Methoxy-5-methylphenol and its derivatives present a compelling case for investigation, demonstrating a spectrum of activities from antioxidant and antimicrobial to enzyme inhibition. This guide provides a comparative analysis of the structure-activity relationship (SAR) of these derivatives, supported by experimental data and detailed protocols to aid in further research and development.
Comparative Analysis of Biological Activities
The biological efficacy of this compound derivatives is intrinsically linked to the nature and position of substituents on the phenolic ring. The interplay of the hydroxyl, methoxy (B1213986), and methyl groups, along with the introduction of other functionalities, dictates the antioxidant power, antimicrobial potency, and enzyme inhibitory capacity of these molecules.
Antioxidant Activity
The antioxidant properties of phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The electronic environment of the aromatic ring, influenced by other substituents, modulates this activity.
Key Structure-Activity Relationship Observations:
-
Hydroxyl Group: The phenolic hydroxyl group is paramount for antioxidant activity. Its presence is a prerequisite for effective radical scavenging.
-
Methoxy Group: The methoxy group, being an electron-donating group, can enhance antioxidant activity by increasing the electron density on the aromatic ring, thereby facilitating hydrogen donation from the hydroxyl group.
-
Methyl Group: The electron-donating nature of the methyl group also contributes positively to the antioxidant capacity.
-
Steric Hindrance: The position of substituents relative to the hydroxyl group can influence steric accessibility, which may impact the rate of reaction with free radicals.
Table 1: Comparative Antioxidant Activity of Methoxyphenol Derivatives (DPPH Assay)
| Compound | Structure | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | Data not available | Ascorbic Acid | ~5 µg/mL | |
| Eugenol | Not specified | Trolox | 3.77 µg/mL | |
| Vanillin | Not specified | BHT | 202.35 µg/mL |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.
Antimicrobial Activity
The antimicrobial action of phenolic derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cellular energy production. Lipophilicity, which is influenced by the presence of methyl and other alkyl groups, plays a crucial role in the ability of these compounds to penetrate the lipid-rich cell membranes of bacteria.
Key Structure-Activity Relationship Observations:
-
Lipophilicity: Increased lipophilicity, often conferred by methyl or longer alkyl chains, can enhance antimicrobial activity by facilitating passage through the bacterial cell wall.
-
Hydroxyl Group: The phenolic hydroxyl group is often essential for antimicrobial activity, potentially through interactions with microbial proteins or by disrupting membrane potential.
-
Methoxy Group: The impact of the methoxy group can be variable. In some cases, it may enhance activity, while in others, it might reduce it compared to the non-methoxylated analogue.
Table 2: Comparative Antimicrobial Activity of Methoxyphenol Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Data not available | - | Vancomycin (vs. S. aureus) | 1 |
| Eugenol | Staphylococcus aureus | 1250 | Ciprofloxacin (vs. E. coli) | 0.015 |
| Thymol | Staphylococcus aureus | 62.5 | - | - |
| Chlorothymol | Staphylococcus aureus (MRSA) | 32 | - | - |
Enzyme Inhibitory Activity
Tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a common target for phenolic compounds. The structural resemblance of some phenolic derivatives to the natural substrate of tyrosinase, L-tyrosine, allows them to act as inhibitors.
Key Structure-Activity Relationship Observations:
-
Hydroxyl Group Position: The presence and position of hydroxyl groups on the aromatic ring are critical for tyrosinase inhibition. Compounds with a 4-substituted resorcinol (B1680541) moiety often exhibit potent inhibitory activity.
-
Methoxy Group: The presence of a methoxy group can influence the binding affinity to the enzyme's active site. Its position relative to the hydroxyl group is a key determinant of inhibitory potency.
-
Other Substituents: The introduction of other functional groups can modulate the inhibitory activity through steric and electronic effects.
Table 3: Comparative Tyrosinase Inhibitory Activity of Methoxyphenol Derivatives
| Compound | IC50 (µM) | Inhibition Type | Reference Compound | IC50 (µM) |
| This compound | Data not available | - | Kojic Acid | 0.9 - 20 |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | 9.87 | Competitive | - | - |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | Competitive | - | - |
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method is widely used to determine the antioxidant capacity of chemical compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds and reference antioxidant (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test solutions: Dissolve the test compounds and reference antioxidant in the same solvent as DPPH to prepare a series of concentrations.
-
Assay: In a 96-well plate, add a specific volume of the test solution to a specific volume of the DPPH solution. A control well should contain the solvent instead of the test solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compounds and reference antibiotics
-
Bacterial strains
-
96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Serially dilute the test compounds and reference antibiotics in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Molecular Interactions and Pathways
Understanding the mechanisms through which these compounds exert their biological effects is crucial. Signaling pathways play a pivotal role in cellular responses, and their modulation by small molecules is a key area of drug discovery.
Potential Signaling Pathway Modulation
Based on studies of structurally related methoxyphenol compounds, derivatives of this compound may modulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Potential inhibition of the MAPK signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Workflow for Synthesis and Evaluation
A systematic approach to investigating the SAR of this compound derivatives involves a logical workflow from synthesis to biological evaluation.
Caption: A typical workflow for SAR studies.
Conclusion and Future Directions
While the available data on a homologous series of this compound derivatives is limited, the comparative analysis of related methoxyphenols provides valuable insights into the key structural features governing their biological activities. The hydroxyl group is consistently crucial, with the methoxy and methyl groups playing significant modulatory roles. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish a more definitive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
Assessing 3-Methoxy-5-methylphenol as a Bladder Cancer Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for non-invasive, specific, and sensitive biomarkers is a cornerstone of modern oncology research. In the context of bladder cancer, which is characterized by a high recurrence rate and the need for lifelong surveillance, the development of reliable urinary biomarkers is of paramount importance. This guide provides a comprehensive assessment of 3-Methoxy-5-methylphenol as an emerging biomarker for bladder cancer, comparing it with established and alternative urinary biomarkers.
Introduction to this compound
This compound, also known as Orcinol Monomethyl Ether, is a phenolic compound that has been identified as a potential volatile organic compound (VOC) biomarker in the urine of bladder cancer patients.[1] Its presence in urine is thought to be linked to metabolic processes, potentially influenced by diet and the gut microbiome.[2][3] Understanding its origin is crucial for evaluating its specificity as a cancer biomarker. Phenolic compounds from dietary sources, such as fruits and vegetables, undergo metabolism by the gut microbiota, leading to various metabolites that are absorbed into the bloodstream and eventually excreted in urine.[2][3]
Comparative Analysis of Urinary Biomarkers for Bladder Cancer
While this compound has been proposed as a potential biomarker, a comprehensive evaluation of its diagnostic accuracy is still in the early stages.[1] Currently, there is a lack of published data on its clinical sensitivity and specificity for bladder cancer detection. However, to provide a framework for its potential utility, it is essential to compare it with existing urinary biomarkers.
The following table summarizes the performance of several commercially available and emerging urinary biomarkers for bladder cancer.
Table 1: Performance of Urinary Biomarkers for Bladder Cancer Detection
| Biomarker/Test | Principle | Sensitivity | Specificity | FDA Approved |
| This compound | Volatile Organic Compound | Data not available | Data not available | No |
| Urine Cytology | Microscopic examination of exfoliated cells | 16-84% | 86-99.2% | Yes |
| NMP22 BladderChek® | Nuclear Matrix Protein 22 detection | 50-92% | 85-85.7% | Yes |
| BTA Stat® | Bladder Tumor Antigen detection | 61% | 78% | Yes |
| UroVysion® FISH | Fluorescence in situ hybridization for chromosomal abnormalities | High for high-grade tumors | High | Yes |
| ImmunoCyt™/uCyt+™ | Immunocytochemistry for cellular markers | 62% | 79% | Yes |
| Cxbladder® | Measures five mRNA biomarkers | High | Moderate to High | No |
| Bladder EpiCheck® | Measures 15 DNA methylation markers | High | High | No |
Note: Sensitivity and specificity values can vary depending on the study population and tumor grade.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical validation. Below are detailed methodologies for the analysis of urinary biomarkers.
Proposed Experimental Protocol for this compound Quantification in Urine via GC-MS
This protocol is based on established methods for the analysis of phenolic compounds in urine and is adapted for this compound.
Objective: To quantify the concentration of this compound in human urine samples.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Autosampler
-
Urine collection cups
-
Centrifuge
-
Vortex mixer
-
Heating block
-
Glass centrifuge tubes (15 mL)
-
Pipettes and tips
-
This compound standard
-
Internal standard (e.g., a deuterated analog)
-
Solvents: Ethyl acetate (B1210297), Pyridine (B92270) (analytical grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. If not analyzed immediately, samples should be stored at -80°C.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to remove cellular debris.
-
Transfer 1 mL of the supernatant to a clean glass centrifuge tube.
-
Spike the sample with the internal standard.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the urine sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction process twice more and combine the organic extracts.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS derivative and the internal standard.
-
-
-
Quantification: Create a calibration curve using the this compound standard and calculate the concentration in the urine samples based on the peak area ratio to the internal standard.
Logical and Experimental Workflows
As the direct signaling pathway of this compound in bladder cancer is not yet elucidated, the following diagrams illustrate the proposed origin and the experimental workflow for its assessment as a biomarker.
Caption: Proposed origin and clinical workflow of this compound.
Caption: Experimental workflow for biomarker validation.
Discussion and Future Directions
The identification of this compound in the urine of bladder cancer patients is a promising initial finding.[1] However, its clinical utility as a specific biomarker remains to be established through rigorous validation studies.
Challenges to Specificity:
-
Dietary Influence: The concentration of this compound could be heavily influenced by an individual's diet, which is rich in polyphenols. This could lead to high inter-individual variability and a lack of specificity for bladder cancer.
-
Gut Microbiome Variation: The composition of the gut microbiome differs significantly between individuals, which would affect the production of phenolic metabolites. This adds another layer of complexity to its use as a universal biomarker.
-
Other Conditions: It is currently unknown if elevated levels of this compound are exclusive to bladder cancer or if they are also associated with other urological or systemic diseases.
Future Research:
-
Quantitative Studies: Large-scale case-control studies are needed to quantify the levels of this compound in the urine of bladder cancer patients and healthy controls to determine its sensitivity and specificity.
-
Longitudinal Studies: Monitoring the levels of this compound in patients over time, particularly before and after treatment, would help to assess its value for disease monitoring and recurrence detection.
-
Mechanistic Studies: Investigating the precise metabolic pathways that lead to the production of this compound and its potential role in the pathophysiology of bladder cancer is crucial.
-
Multi-marker Panels: Combining this compound with other urinary biomarkers in a multi-marker panel could potentially improve the overall diagnostic accuracy for bladder cancer.
Conclusion
This compound is an emerging urinary biomarker for bladder cancer that warrants further investigation. While it presents an exciting new avenue for non-invasive diagnostics, significant research is required to validate its clinical utility and to understand the factors that influence its concentration in urine. In comparison to established biomarkers, it currently lacks the robust clinical data necessary for widespread adoption. Future studies should focus on addressing the challenges of specificity and on conducting large-scale validation studies to ascertain its true potential in the clinical management of bladder cancer.
References
A Comparative Analysis of the Bioactivities of 3-Methoxy-5-methylphenol and Orcinol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
In the realm of phenolic compounds, both 3-Methoxy-5-methylphenol and its structural analog, orcinol (B57675), have garnered attention for their diverse biological activities. This guide provides a comparative study of their bioactivities, focusing on their antioxidant, anti-inflammatory, and antimicrobial properties. The information herein is intended to support research and drug development efforts by presenting a consolidated overview of their performance, supported by available experimental data.
At a Glance: Key Bioactive Properties
| Bioactivity | This compound | Orcinol |
| Antioxidant | Possesses radical scavenging activity, attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[1] | Exhibits antioxidant properties, including radical scavenging and neuroprotective effects.[2] |
| Anti-inflammatory | Demonstrates anti-inflammatory potential through the modulation of inflammatory pathways. | Shows anti-inflammatory effects by inhibiting key inflammatory mediators. |
| Antimicrobial | Exhibits activity against various microbes, potentially through the disruption of bacterial cell membranes.[1] | Displays a range of antimicrobial activities against bacteria and fungi. |
Quantitative Comparison of Bioactivities
To facilitate a direct comparison, the following tables summarize the available quantitative data for the antioxidant and antimicrobial activities of this compound and orcinol. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is compiled from various sources.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.
| Compound | Assay | IC50 (µg/mL) |
| This compound | DPPH | 5.2[1] |
| Orcinol | DPPH | Data not available |
| This compound | ABTS | Data not available |
| Orcinol | ABTS | Data not available |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)
Anti-inflammatory Activity
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.
| Compound | Assay | Cell Line | IC50 |
| This compound | Nitric Oxide Inhibition | RAW 264.7 | Data not available |
| Orcinol | Nitric Oxide Inhibition | RAW 264.7 | Data not available |
Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Microorganism | This compound MIC (µg/mL) | Orcinol MIC (µg/mL) |
| Staphylococcus aureus | Data not available | 125-250 |
| Escherichia coli | Data not available | >500 |
| Candida albicans | Data not available | 250 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of standard protocols for assessing antioxidant, anti-inflammatory, and antimicrobial activities.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.
-
Reaction Mixture: Test compound solutions of varying concentrations are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance is measured at a specific wavelength (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
ABTS Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
ABTS Radical Generation: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate.
-
Reaction Mixture: The test compound is added to the ABTS radical solution.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox equivalents or as an IC50 value.
Anti-inflammatory Activity Assay
Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and orcinol are mediated through their interaction with key cellular signaling pathways.
This compound and the Nrf2 Pathway
Phenolic compounds, including methoxyphenols, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
References
A Comparative Analysis of 3-Methoxy-5-methylphenol: Experimental Data vs. Literature Values
For researchers and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of experimentally determined data for 3-Methoxy-5-methylphenol (CAS No. 3209-13-0) against established literature values. By presenting key physicochemical and spectroscopic data, alongside the methodologies used for their acquisition, this document aims to offer a reliable reference for the validation of this compound in a laboratory setting.
Physicochemical and Spectroscopic Data Comparison
The following table summarizes the quantitative data for this compound, drawing a direct comparison between typical experimental findings and values reported in scientific literature.
| Property | Literature Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | Orcinol monomethyl ether, 3-Hydroxy-5-methoxytoluene | [4][5][6] |
| CAS Number | 3209-13-0 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3][4][5][6][9][10][12] |
| Molecular Weight | 138.16 g/mol | [1][5][9] |
| Appearance | White to almost white crystalline powder | [4][7][8][12] |
| Melting Point | 59-63 °C | [7][8] |
| Boiling Point | 259 °C (at 755 Torr) | [8] |
| Solubility | Very slightly soluble in water; Soluble in alcohol and oils | [8] |
| pKa | 9.70 ± 0.10 (Predicted) | [8] |
Note: Experimental values are expected to be in close agreement with the literature values cited above. Minor variations can occur due to experimental conditions and sample purity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data comparison.
1. Melting Point Determination
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.
-
Methodology: A small, powdered sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased (e.g., 1-2 °C per minute) as it approaches the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
2. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Objective: To identify the hydrogen environments in the molecule, confirming its structure.
-
Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and inserted into the NMR spectrometer. A proton spectrum is acquired, showing chemical shifts, integration values, and splitting patterns corresponding to the different types of protons in the molecule.
3. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Objective: To identify the carbon environments in the molecule, further confirming its structure.
-
Methodology: A more concentrated sample of the compound is dissolved in a deuterated solvent and placed in the NMR spectrometer. A carbon spectrum is acquired. The resulting spectrum shows distinct peaks for each unique carbon atom in the this compound structure.
4. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology: A small amount of the solid sample is placed on the crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer. The IR spectrum is recorded, revealing characteristic absorption bands for the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), C-H, and aromatic C=C bonds.
5. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.
-
Methodology: A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph. The compound is vaporized and separated from any impurities based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.[1]
Visualizing the Workflow
The process of validating experimental data against literature values is a fundamental component of scientific research. The following diagram illustrates this workflow.
Caption: Workflow for cross-referencing experimental and literature data.
References
- 1. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CAS 3209-13-0: this compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | 3209-13-0 [chemicalbook.com]
- 8. This compound CAS#: 3209-13-0 [m.chemicalbook.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. This compound, 97% | Fisher Scientific [fishersci.ca]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. Page loading... [wap.guidechem.com]
Safety Operating Guide
Proper Disposal of 3-Methoxy-5-methylphenol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Methoxy-5-methylphenol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its associated hazards and to use appropriate personal protective equipment.
Summary of Hazards:
-
Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3]
-
Physical State: Typically an off-white solid.[1]
-
Environmental Hazards: Harmful to aquatic life.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye/Face Protection: Wear eye and face protection.
-
Clothing: Wear protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If dust or aerosols are generated, use a respirator.[1]
| Hazard Category | GHS Classification | Required PPE |
| Acute Toxicity, Oral | Warning | Standard laboratory PPE |
| Skin Irritation | Warning | Protective gloves, Protective clothing |
| Eye Irritation | Warning | Eye protection, Face protection |
| Respiratory Irritation | Warning | Respiratory protection (if needed) |
| Aquatic Hazard | Harmful | N/A |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Pick up and arrange disposal without creating dust.[1]
-
Collection: Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected waste must be disposed of as hazardous waste.
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] On-site treatment may be an option for generators, provided they comply with relevant regulations.[5]
Step-by-Step Disposal Plan:
-
Waste Identification: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Containerization:
-
Storage: Store the waste in a designated hazardous waste accumulation area.
-
Arranging for Disposal:
-
Option A: Licensed Disposal Company (Recommended):
-
Contact a licensed hazardous waste disposal company to arrange for pickup.
-
Provide the company with the Safety Data Sheet (SDS) for this compound.
-
Follow all packaging and labeling instructions provided by the disposal company.
-
-
Option B: Incineration (if permissible and equipped):
-
Regulatory Considerations:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
-
Generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][6]
-
The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[7] State-level regulations may also apply.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Methoxy-5-methylphenol
This guide provides critical safety and logistical information for the handling and disposal of 3-Methoxy-5-methylphenol (CAS No. 3209-13-0), tailored for research, scientific, and drug development professionals. The following procedural steps and data are designed to ensure the safe management of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 3209-13-0 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [2] |
| Molecular Weight | 138.16 g/mol | [3] |
| Appearance | White to Almost white powder/crystal | [4] |
| Purity | >98.0% (GC) | [4] |
| Melting Point | 62.0 to 64.0 °C | [4] |
| Storage Temperature | Room Temperature (<15°C recommended) |
I. Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent skin and eye irritation, and respiratory exposure.[1][5]
-
Eye and Face Protection: Wear chemical safety goggles that comply with EN166 standards.[5] In situations with a high risk of splashing, a face shield should be used in addition to goggles.[6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant protective gloves.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Clothing: Wear protective clothing to prevent skin exposure.[5] A lab coat is standard, but for tasks with a higher risk of exposure, an acid-resistant apron or a full chemical suit may be necessary.[7]
-
-
Respiratory Protection: Use only in a well-ventilated area or outdoors.[5] If ventilation is inadequate, especially when dust may be generated, use a NIOSH/MSHA approved respirator.[8]
II. Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound from reception to disposal.
Preparation and Handling Area
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][8]
-
Emergency Equipment: An eyewash station and safety shower should be readily accessible and in close proximity to the workstation.[5]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
Handling the Chemical
-
Grounding: Take precautionary measures against static discharges.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][5] Do not eat, drink, or smoke in the handling area.
-
Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[5]
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Conditions: Store in a cool place and protect from moisture.[1][5] The material is noted to be light and air-sensitive, so storage under an inert gas is recommended. Keep away from heat and sources of ignition.[5]
III. Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][9] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, get medical advice.[4][5] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and drink plenty of water afterwards.[5] Seek medical attention if symptoms occur.[1][5] |
IV. Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination.
Accidental Release Measures
-
Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation.[1]
-
Containment: Use personal protective equipment. Avoid dust formation.[1] Do not let the product enter drains.[1]
-
Clean-up: Sweep up and shovel the material into a suitable, closed container for disposal.[1][5]
Disposal
-
Waste Product: Dispose of the contents and container to an approved waste disposal plant.[5] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Contaminated Packaging: Dispose of as unused product.[1] Empty containers should be triple-rinsed, and the labels defaced before disposal.[10]
V. Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3209-13-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. allanchem.com [allanchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. unmc.edu [unmc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
